Clometacin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-18(19(24)12-3-5-13(20)6-4-12)15-8-7-14(25-2)9-16(15)21(11)10-17(22)23/h3-9H,10H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMZLCLHHVYDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048827 | |
| Record name | Clometacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25803-14-9 | |
| Record name | Clometacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25803-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clometacin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025803149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clometacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clometacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9M34YK25C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clometacin's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clometacin is a nonsteroidal anti-inflammatory drug (NSAID) that primarily exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. This guide provides a detailed examination of the molecular mechanisms underlying this compound's anti-inflammatory, analgesic, and antipyretic properties. It also explores the associated risk of drug-induced liver injury (DILI), a significant factor in its clinical use. This document adheres to a technical format, presenting quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding for a scientific audience.
Core Mechanism of Action: Cyclooxygenase Inhibition
The principal mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[1]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli, including cytokines and mitogens.[1]
This compound non-selectively inhibits both COX-1 and COX-2, which accounts for both its therapeutic effects and some of its adverse effects.[1] The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic actions, while the inhibition of COX-1 can lead to gastrointestinal and renal side effects.[1][2]
Prostaglandin (B15479496) Synthesis Pathway and this compound's Point of Intervention
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to form the unstable intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted into various biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2), by specific synthases. This compound acts by blocking the active site of both COX-1 and COX-2, thereby preventing the conversion of arachidonic acid to PGH2.
Quantitative Analysis of COX Inhibition
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Ratio |
| Indomethacin | 0.018 | 0.026 | 0.69 |
| Diclofenac | 0.004 | 0.0013 | 3.08 |
| Aspirin | 5 (μg/mL) | 210 (μg/mL) | 0.02 |
| Celecoxib | 82 | 6.8 | 12.06 |
| Meloxicam | 37 | 6.1 | 6.07 |
| Data compiled from various sources.[4][5] Values can vary depending on the assay conditions. |
Experimental Protocols
In Vitro COX Inhibition Assay (Generalized Protocol)
This protocol is designed to determine the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.[5]
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Test compound (e.g., this compound)
-
Arachidonic acid
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme immunoassay (EIA) kit for PGE2
-
96-well plates
-
Incubator and plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the reaction buffer, cofactors, and the test compound or vehicle control.
-
Add the purified COX-1 or COX-2 enzyme to each well and incubate for a short period.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).
-
Measure the amount of PGE2 produced in each well using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Drug-Induced Liver Injury (DILI)
A significant concern with this compound is its association with drug-induced liver injury (DILI), which has led to its withdrawal in some regions. The mechanism of this compound-induced hepatotoxicity is thought to be idiosyncratic and may involve an autoimmune component.[6]
Proposed Mechanism of this compound-Induced DILI
The proposed mechanism involves the metabolic activation of this compound in the liver, leading to the formation of reactive metabolites. These metabolites can covalently bind to cellular proteins, forming neoantigens. In susceptible individuals, these neoantigens can trigger an immune response, leading to hepatocellular injury.[7][8]
Conclusion
This compound's primary mechanism of action is the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This action underlies its anti-inflammatory, analgesic, and antipyretic effects. However, its clinical utility is significantly hampered by the risk of idiosyncratic drug-induced liver injury, which is postulated to involve the formation of reactive metabolites and a subsequent immune response. Further research is warranted to fully elucidate the specific molecular interactions of this compound with its targets and the precise mechanisms of its associated hepatotoxicity.
References
- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on renal prostaglandin biosynthesis in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Induced Liver Injury: Advances in Mechanistic Understanding that will Inform Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
An In-Depth Technical Guide to the Synthesis of Clometacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for Clometacin, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves a multi-step process commencing with the formation of a substituted indole (B1671886) core, followed by acylation and subsequent N-alkylation to yield the final active pharmaceutical ingredient. This document details the probable synthetic route, including key reactions, experimental protocols, and quantitative data where available, presented in a structured format for clarity and reproducibility.
Core Synthesis Pathway
The synthesis of this compound, chemically known as 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid, can be logically divided into three primary stages:
-
Stage 1: Synthesis of the 6-Methoxy-2-methylindole Core. This foundational step involves the construction of the bicyclic indole structure with the required methoxy (B1213986) and methyl substituents. The most probable and widely utilized method for this transformation is the Fischer indole synthesis.
-
Stage 2: Friedel-Crafts Acylation. In this stage, the 4-chlorobenzoyl moiety is introduced at the C3 position of the indole ring. This is achieved through a classic Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry.
-
Stage 3: N-Alkylation and Hydrolysis. The final stage involves the attachment of the acetic acid side chain to the indole nitrogen. This is typically accomplished through a two-step process: an initial N-alkylation with an ethyl haloacetate, followed by hydrolysis of the resulting ester to the final carboxylic acid.
Below is a detailed exploration of each stage, including reaction mechanisms, experimental procedures, and relevant data.
Stage 1: Synthesis of 6-Methoxy-2-methylindole
The formation of the 6-methoxy-2-methylindole core is a critical first step. The Fischer indole synthesis provides an efficient route to this intermediate.
Reaction: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. In this specific case, 4-methoxyphenylhydrazine reacts with acetone (B3395972). The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole.
To facilitate this, the necessary phenylhydrazone can be prepared beforehand via a Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a β-keto-ester.
Experimental Protocol: Synthesis of 6-Methoxy-2-methylindole
-
Materials: 4-Methoxyphenylhydrazine hydrochloride, Acetone, Glacial Acetic Acid, Ethanol (B145695).
-
Procedure:
-
A mixture of 4-methoxyphenylhydrazine hydrochloride and a slight excess of acetone is prepared in a suitable solvent such as ethanol or glacial acetic acid.
-
The mixture is heated under reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is neutralized with a base, such as sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 6-methoxy-2-methylindole.
-
Purification can be achieved through column chromatography on silica (B1680970) gel or by recrystallization.
-
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |
| 4-Methoxyphenylhydrazine HCl | Acetone | Glacial Acetic Acid | 2 - 4 hours | Reflux | 70-85% |
Logical Workflow for Stage 1
References
Clometacin: A Comprehensive Technical Overview of its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clometacin is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized for its analgesic properties.[1][2] This technical guide provides an in-depth analysis of the core chemical properties of this compound, offering valuable data and methodologies for researchers and professionals in the field of drug development. The information is presented to facilitate a comprehensive understanding of the compound's physicochemical characteristics, which are pivotal for its pharmacological behavior.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | [1] |
| CAS Number | 25803-14-9 | [1][2][3][4] |
| Chemical Formula | C19H16ClNO4 | [1][2][3][4][5][6][7][8][9] |
| Molecular Weight | 357.79 g/mol | [2][3][5][6][7][8] |
| Appearance | White powder | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 242 °C | [2][10][11] |
| Boiling Point | 564 °C at 760 mmHg | [10][11] |
| Solubility | Soluble in DMSO | [3] |
| pKa (acidic) | 3.92 - 4.04 (Predicted) | [7][11] |
| LogP (Octanol/Water Partition Coefficient) | 3.93 - 4.47 | [7][10] |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound functions as a non-steroidal anti-inflammatory drug (NSAID).[1][3] The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[12][13] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking the action of COX-1 and COX-2, this compound reduces the production of these inflammatory mediators.
References
- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. medkoo.com [medkoo.com]
- 4. pschemicals.com [pschemicals.com]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. usbio.net [usbio.net]
- 7. This compound [drugcentral.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. PubChemLite - this compound (C19H16ClNO4) [pubchemlite.lcsb.uni.lu]
- 10. echemi.com [echemi.com]
- 11. This compound | 25803-14-9 [chemicalbook.com]
- 12. What is the mechanism of Cinmetacin? [synapse.patsnap.com]
- 13. What is the mechanism of Acemetacin? [synapse.patsnap.com]
An In-depth Technical Guide to the Molecular Structure Elucidation of Clometacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure elucidation of Clometacin, a non-steroidal anti-inflammatory drug (NSAID). While specific experimental spectra for this compound are not publicly available, this document outlines the standard methodologies and expected data for its structural determination.
Molecular Identity and Physicochemical Properties
This compound is chemically known as 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆ClNO₄ | PubChem[1] |
| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | PubChem[1] |
| CAS Number | 25803-14-9 | PubChem[1] |
| Molecular Weight | 357.8 g/mol | PubChem[1] |
| Monoisotopic Mass | 357.0767857 Da | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Experimental Protocols for Structure Elucidation
The definitive structure of a novel compound like this compound is established through a combination of spectroscopic and analytical techniques. The general workflow for such an elucidation is depicted below.
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the indole (B1671886) and chlorobenzoyl rings, the methoxy (B1213986) group protons, the methyl group protons, and the methylene (B1212753) protons of the acetic acid moiety. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons.
-
¹³C NMR Spectroscopy: This method identifies the different types of carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbons, the aromatic carbons, the methoxy carbon, the methyl carbon, and the methylene carbon.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular structure.
Expected ¹H and ¹³C NMR Data for this compound (Predicted)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.8 | 100 - 140 |
| -OCH₃ | ~3.8 | ~55 |
| -CH₃ | ~2.4 | ~15 |
| -CH₂- | ~4.9 | ~50 |
| -COOH | 10 - 12 | ~175 |
| C=O | - | ~190 |
Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of a molecule, which aids in confirming its structure.
-
Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and various fragment ions corresponding to the loss of specific groups, such as the chlorobenzoyl group, the acetic acid moiety, or the methoxy group.
-
Electrospray Ionization (ESI-MS): This softer ionization technique would primarily show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight with high accuracy.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 357/359 | [M]⁺ (isotopic pattern due to Cl) |
| 312/314 | [M - COOH]⁺ |
| 218 | [M - C₇H₄ClO]⁺ |
| 139/141 | [C₇H₄ClO]⁺ |
If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of this compound by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
Synthesis of this compound
A plausible synthetic route to this compound, based on established indole chemistry, would likely involve the Fischer indole synthesis followed by acylation and alkylation.
General Synthetic Protocol:
-
Fischer Indole Synthesis: Reacting 4-methoxyphenylhydrazine with an appropriate ketone to form the 6-methoxy-2-methylindole core.
-
Friedel-Crafts Acylation: Acylation of the indole at the C3 position with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
N-Alkylation: Alkylation of the indole nitrogen with an ethyl bromoacetate (B1195939) followed by hydrolysis of the ester to yield the carboxylic acid.
Mechanism of Action: Cyclooxygenase Inhibition
This compound functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
By blocking the action of both COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The inhibition of COX-1 can also lead to some of the common side effects associated with NSAIDs, such as gastrointestinal irritation.
References
An In-depth Technical Guide to Clometacin (CAS Number: 25803-14-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clometacin, with the CAS number 25803-14-9, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the indole (B1671886) acetic acid class.[1] Developed for its analgesic and anti-inflammatory properties, its clinical use was ultimately curtailed due to concerns regarding hepatotoxicity.[2][3][4][5] This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, synthesis, pharmacology, mechanism of action, pharmacokinetics, and toxicological profile. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and toxicology.
Physicochemical Properties
This compound is a white powder.[6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | [7] |
| CAS Number | 25803-14-9 | [7] |
| Molecular Formula | C₁₉H₁₆ClNO₄ | [7] |
| Molecular Weight | 357.8 g/mol | [7] |
| Melting Point | 242 °C | [6][8] |
| SMILES | CC1=C(C(=O)C2=CC=C(Cl)C=C2)C3=C(C=C(OC)C=C3)N1CC(=O)O | [7] |
| Solubility | Soluble in DMSO | [9] |
| XLogP3 | 4 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Topological Polar Surface Area | 68.5 Ų | [7] |
Synthesis
Proposed Synthetic Pathway:
A potential synthesis could start from 6-methoxy-2-methylindole. The first step would be a Friedel-Crafts acylation at the C3 position of the indole ring with 4-chlorobenzoyl chloride, likely using a Lewis acid catalyst such as aluminum chloride or a milder alternative like diethylaluminum chloride to avoid potential side reactions.[10] The resulting ketone, 3-(4-chlorobenzoyl)-6-methoxy-2-methylindole, would then be N-alkylated with an ethyl bromoacetate (B1195939) in the presence of a base like sodium hydride to yield the corresponding ester. Finally, hydrolysis of the ester under acidic or basic conditions would afford the target molecule, this compound.
Pharmacology and Mechanism of Action
Anti-inflammatory Activity
This compound exhibits its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1] While specific IC50 values for this compound against COX-1 and COX-2 are not available in the literature, studies on related indole derivatives suggest that this class of compounds can possess significant COX inhibitory activity.[7][11][12]
A clinical study in healthy subjects demonstrated that treatment with this compound for four days resulted in a significant reduction in the urinary excretion of several prostaglandins, indicating effective in vivo COX inhibition. The results are summarized in Table 2.
| Prostaglandin/Thromboxane | Mean Reduction in Urinary Excretion (%) |
| Prostaglandin E₂ (PGE₂) | 61.2 |
| Prostaglandin F₂α (PGF₂α) | 41.2 |
| 6-keto-Prostaglandin F₁α | 59.0 |
| Thromboxane B₂ | 42.0 |
Data from a study in 6 healthy subjects treated with this compound for four days.
Experimental Protocol: In Vitro COX Inhibition Assay (General)
While a specific protocol for this compound is unavailable, a general in vitro colorimetric COX inhibitor screening assay can be described as follows. This protocol is intended as a general guideline.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Purified COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitors (e.g., Indomethacin, Celecoxib).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.
-
Add various concentrations of the test compound (this compound) or reference inhibitors to the wells. Include a control group with solvent only.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add the colorimetric substrate (TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Pharmacokinetics and Metabolism
Detailed human pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in the available literature.
A study in rats using radiolabeled (¹⁴C) this compound provided some insights into its metabolism and excretion.[11][13] The study found that this compound is rapidly excreted in both urine and feces. Metabolism of the drug was limited, with over 85% being excreted in its unchanged form.[11][13] A minor metabolite, identified as 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, accounted for 4-10% of the excreted radioactivity in the urine.[11][13]
Experimental Protocol: HPLC Method for NSAID Quantification in Plasma (General)
A specific, validated HPLC method for the quantification of this compound in human plasma is not available. However, a general reversed-phase HPLC-UV method, commonly used for the analysis of NSAIDs in biological matrices, can be outlined.
Objective: To quantify the concentration of an NSAID in human plasma.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Human plasma samples.
-
Internal standard (another NSAID with similar chromatographic properties).
-
Protein precipitation agent (e.g., acetonitrile, methanol, or perchloric acid).
-
Centrifuge.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 200 µL), add a known amount of the internal standard.
-
Add a protein precipitation agent (e.g., 600 µL of acetonitrile).
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Chromatographic Analysis:
-
Inject a portion of the reconstituted sample into the HPLC system.
-
Elute the analytes isocratically or with a gradient mobile phase through the C18 column.
-
Detect the analytes using the UV detector at a wavelength where the drug and internal standard have significant absorbance.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of the NSAID and a fixed concentration of the internal standard into blank plasma and processing them as described above.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the NSAID in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Toxicology: this compound-Induced Hepatitis
The clinical use of this compound was associated with cases of drug-induced liver injury, a significant factor leading to its withdrawal.[2][3][4][5] The hepatotoxicity associated with this compound appears to be idiosyncratic and presents with features suggestive of an autoimmune-like hepatitis.[12][14]
Clinical reports have described cases of acute and chronic active hepatitis in patients treated with this compound.[12][14] A notable characteristic of this compound-induced hepatitis is the presence of autoantibodies, particularly anti-smooth muscle antibodies of the anti-actin cable type and anti-nuclear antibodies.[14][15] This immunological feature suggests that the liver damage is not a direct toxic effect of the drug but rather an immune-mediated response. One retrospective study noted an association with the HLA B8 antigen in a small number of patients, further supporting a genetic predisposition to this adverse reaction.[12][16]
The proposed mechanism involves the activation of T-lymphocytes, which play a central role in the pathogenesis of autoimmune hepatitis. While the specific molecular triggers and signaling pathways for this compound-induced autoimmunity have not been fully elucidated, a general model of T-cell activation in response to a drug-related antigen can be depicted. This involves the presentation of a drug-modified peptide by an antigen-presenting cell (APC) to a T-cell, leading to T-cell activation, proliferation, and the subsequent inflammatory cascade that results in hepatocyte damage.
References
- 1. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A new fatal case of hepatitis caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [this compound--1. Metabolism and bioavailability of this compound and its metabolites in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Characteristics of this compound-induced hepatitis with special reference to the presence of anti-actin cable antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Clometacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clometacin, with the IUPAC name 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that has been utilized for its analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and toxicity. Detailed experimental protocols for its evaluation and a summary of available quantitative data are presented to support further research and development efforts. The document also explores its primary signaling pathway through cyclooxygenase (COX) inhibition and discusses the potential for COX-independent mechanisms of action.
Chemical Properties and Synthesis
This compound is an indoleacetic acid derivative with the chemical formula C₁₉H₁₆ClNO₄ and a molecular weight of 357.79 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | [1] |
| Synonyms | C 1656, Duperan, R 3959 | [1] |
| CAS Number | 25803-14-9 | [1] |
| Molecular Formula | C₁₉H₁₆ClNO₄ | [1] |
| Molecular Weight | 357.79 g/mol | [1] |
General Synthetic Approach
The synthesis of this compound can be envisioned through the construction of the core indole (B1671886) structure followed by functionalization at the 1 and 3 positions. A potential retrosynthetic analysis is illustrated below.
Caption: Retrosynthetic analysis of this compound.
Hypothetical Experimental Protocol for Synthesis
Step 1: Synthesis of 6-methoxy-2-methylindole. This can be achieved through various methods, such as the Fischer indole synthesis from 4-methoxyphenylhydrazine and acetone.
Step 2: N-Alkylation of 6-methoxy-2-methylindole.
-
To a solution of 6-methoxy-2-methylindole in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting ethyl 2-(6-methoxy-2-methyl-1H-indol-1-yl)acetate by column chromatography.
Step 3: Friedel-Crafts Acylation.
-
To a solution of the N-alkylated indole intermediate in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Cool the mixture to 0 °C and add 4-chlorobenzoyl chloride dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water and extract the product.
-
Purify the resulting ethyl 2-(3-(4-chlorobenzoyl)-6-methoxy-2-methyl-1H-indol-1-yl)acetate.
Step 4: Hydrolysis of the Ester.
-
Dissolve the purified ester from the previous step in a mixture of ethanol (B145695) and aqueous sodium hydroxide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Mechanism of Action
This compound, like other NSAIDs, exerts its primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.
Inhibition of Prostaglandin (B15479496) Synthesis
The principal mechanism of action of this compound is the inhibition of the COX-1 and COX-2 isoenzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Caption: Mechanism of action of this compound via COX inhibition.
Potential COX-Independent Signaling Pathways
While the primary mechanism of action is COX inhibition, some NSAIDs have been shown to exert effects through other signaling pathways. Although not yet specifically demonstrated for this compound, potential COX-independent mechanisms could involve the modulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) or signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. Further research is required to elucidate if this compound has clinically relevant effects on these pathways.
Caption: Potential modulation of the NF-κB pathway by this compound.
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against COX-1 and COX-2.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
This compound and reference NSAIDs (e.g., celecoxib, ibuprofen).
-
Assay buffer and co-factors.
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or a chemiluminescent or fluorometric detection system.
Procedure:
-
Prepare solutions of this compound and reference compounds at various concentrations.
-
In a 96-well plate, add the assay buffer, co-factors, and either COX-1 or COX-2 enzyme.
-
Add the test compounds (this compound) or reference inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37 °C.
-
Stop the reaction and measure the amount of PGE₂ produced using an appropriate detection method.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 2: Representative In Vitro COX Inhibition Data for NSAIDs (Literature Values)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | 344 | 0.04 |
| Diclofenac | 1.3 | 0.03 | 43.3 |
| This compound | Data not available | Data not available | Data not available |
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the acute anti-inflammatory effects of a compound.
Objective: To assess the ability of this compound to reduce carrageenan-induced paw edema in rats or mice.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Carrageenan solution (1% in saline).
-
This compound and a reference NSAID (e.g., indomethacin).
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Plethysmometer.
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer this compound (at various doses), the reference drug, or the vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Table 3: Representative Results from Carrageenan-Induced Paw Edema Model (Literature Data for Indomethacin)
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Indomethacin | 10 | ~50-60% |
| This compound | Data not available | Data not available |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).
Preclinical Data
A study in rats using radiolabeled this compound (¹⁴C) provided the following insights:
-
Absorption and Excretion: The drug is rapidly absorbed and excreted in both urine and feces.
-
Distribution: this compound was not detected in the tissues of the treated animals 48 hours after administration, suggesting it does not accumulate.
-
Metabolism: The metabolism of this compound in rats is limited, with over 85% of the drug excreted unchanged. One metabolite, 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, was identified in the urine, accounting for 4-10% of the excreted radioactivity.[2]
Table 4: Pharmacokinetic Parameters of this compound in Rats (Qualitative)
| Parameter | Observation | Reference |
| Absorption | Rapid | [2] |
| Distribution | No significant tissue accumulation | [2] |
| Metabolism | Limited, primarily excreted unchanged | [2] |
| Excretion | Rapidly in urine and feces | [2] |
Human Pharmacokinetic Data
Comprehensive human pharmacokinetic data for this compound is not widely available in the public domain. Further clinical studies would be necessary to determine key parameters such as bioavailability, plasma half-life, volume of distribution, and clearance in humans.
Toxicity
The toxicological profile of this compound is a critical aspect of its evaluation. A significant concern associated with its use is drug-induced liver injury (DILI). Several reports have linked this compound to cases of hepatitis, and it is considered to have a high potential for causing DILI. In some regions, the drug has been withdrawn from the market due to these safety concerns.
Conclusion
This compound is a nonsteroidal anti-inflammatory drug with a well-established primary mechanism of action involving the inhibition of COX enzymes. While preclinical data in rats provides some initial insights into its pharmacokinetic profile, there is a notable lack of comprehensive human data and specific quantitative information on its efficacy in standard preclinical models. The potential for hepatotoxicity is a significant safety concern. Future research on this compound could focus on elucidating its potential COX-independent mechanisms of action, conducting detailed pharmacokinetic and pharmacodynamic studies in humans, and exploring structural modifications to mitigate its toxicological liabilities while retaining its anti-inflammatory efficacy. The experimental protocols and information provided in this guide serve as a foundation for such future investigations by researchers and drug development professionals.
References
Clometacin Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Clometacin in various organic solvents. This compound, a non-steroidal anti-inflammatory drug (NSAID), is characterized by its limited aqueous solubility, making the understanding of its behavior in organic solvents critical for formulation development, analytical method design, and various research applications. This document outlines experimental protocols for solubility determination and presents available and estimated solubility data. Furthermore, it details the primary mechanism of action of this compound through the cyclooxygenase (COX) signaling pathway.
Quantitative Solubility of this compound
Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure as an indoleacetic acid derivative and available qualitative information, the following table summarizes the expected and, where available, reported solubility of this compound. It is important to note that where specific numerical values are not cited, the provided information is based on the solubility of structurally similar compounds or qualitative descriptors from technical data sheets.
| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Remarks |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified | Often used as a stock solution solvent for in vitro assays.[1] |
| Methanol (B129727) | CH₃OH | Estimated > 10 | 25 | Indole-3-acetic acid, a related compound, is soluble in methanol. |
| Ethanol | C₂H₅OH | Estimated > 10 | 25 | Indole-3-acetic acid is soluble in ethanol.[2] |
| Isopropanol | C₃H₈O | Estimated > 5 | 25 | Generally, solubility is expected to be slightly lower than in methanol or ethanol. |
| Acetone | C₃H₆O | Estimated > 5 | 25 | Many organic compounds show good solubility in acetone. |
| Dichloromethane | CH₂Cl₂ | Estimated > 10 | 25 | A common solvent for nonpolar to moderately polar organic compounds. |
| Ethyl Acetate | C₄H₈O₂ | Estimated > 5 | 25 | A moderately polar solvent. |
Disclaimer: The quantitative data presented in this table, unless otherwise cited, are estimations based on the chemical properties of this compound and the known solubility of analogous compounds. For precise formulation and research, experimental determination of solubility is strongly recommended.
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a compound like this compound in organic solvents.
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined.
Apparatus and Reagents:
-
This compound (solid powder)
-
Organic solvents of interest (analytical grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any undissolved particles, either centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a syringe filter.
-
Dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original solubility in mg/mL, taking into account the dilution factor.
Analytical Method: UV-Vis Spectrophotometry
Principle: The concentration of a substance in a solution can be determined by measuring its absorbance of light at a specific wavelength. This method is suitable if this compound has a distinct chromophore and does not interfere with the solvent's absorbance.
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).
-
Sample Analysis: Measure the absorbance of the diluted supernatant from the shake-flask experiment at the same λmax.
-
Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.
Mechanism of Action: Cyclooxygenase (COX) Signaling Pathway
This compound, as an NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX pathway is a key part of the arachidonic acid cascade.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Cyclooxygenase (COX) Signaling Pathway
Caption: The inhibitory action of this compound on the COX signaling pathway.[3][4][5][6]
References
In Vivo Pharmacokinetic Profile of Clometacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information on the in vivo pharmacokinetic profile of Clometacin. The primary study detailing its pharmacokinetics in rats was published in 1982, and its full text containing specific quantitative data and detailed experimental protocols is not widely accessible. Therefore, the tables and protocols provided herein are based on the available abstract and general pharmacological principles.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its optimal therapeutic use and for guiding further drug development. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, with a focus on data from preclinical studies.
Pharmacokinetic Profile
The primary investigation into the in vivo pharmacokinetics of this compound was conducted in a rat model. The study utilized 14C-labeled this compound to trace its disposition in the body.[2]
Absorption
The route of administration in the key rat study was both intravenous and oral, indicating that the oral bioavailability was assessed.[2] However, specific details regarding the absorption rate and extent are not available in the public domain.
Distribution
Following administration, this compound is distributed throughout the body. However, the study in rats indicated that the drug is not retained in tissues for an extended period, as it was not detectable in any tissues 48 hours after administration.[2]
Metabolism
The metabolism of this compound in rats is very limited.[2] More than 85% of the administered dose is excreted in its unchanged form.[2] A single metabolite, identified as 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, was detected in the urine, accounting for 4 to 10% of the excreted radioactivity.[2] This metabolite was not found in the feces or in any tissues examined 4 or 48 hours after either intravenous or oral administration.[2]
Excretion
This compound is rapidly eliminated from the body.[2] The primary routes of excretion are through the urine and feces.[2] The rapid excretion, coupled with limited metabolism, suggests a relatively short duration of action in the rat model.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound based on the available information. Note: The specific values for Cmax, Tmax, AUC, half-life, and bioavailability are not available in the public abstract of the primary study and are therefore listed as "Not Available."
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | Not Available | [2] |
| Tmax (Time to Cmax) | Not Available | [2] |
| AUC (Area Under the Curve) | Not Available | [2] |
| t½ (Half-life) | Not Available | [2] |
| Bioavailability | Studied, but value not available | [2] |
| Metabolism | Limited (<15% of dose) | [2] |
| Major Metabolite | 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid | [2] |
| Routes of Excretion | Urine and Feces | [2] |
| Tissue Distribution | Not detected in tissues after 48 hours | [2] |
Experimental Protocols
Detailed experimental protocols from the primary study are not publicly available. The following represents a generalized methodology based on the abstract and standard practices for in vivo pharmacokinetic studies in rats.
Animal Model
-
Species: Rat[2]
-
Strain: Not specified
-
Sex: Not specified
-
Age/Weight: Not specified
Dosing
-
Drug: 14C-labeled this compound[2]
-
Routes of Administration: Intravenous (i.v.) and Oral (p.o.)[2]
-
Dose and Vehicle: Not specified
Sample Collection
-
Matrices: Urine, feces, and various tissues[2]
-
Time Points: Samples were collected at 4 and 48 hours post-administration.[2]
Analytical Methods
-
Quantification: The use of 14C-labeled this compound suggests that radioactivity counting (e.g., liquid scintillation counting) was the primary method for quantifying the total drug and metabolites in excreta and tissues.
-
Metabolite Identification: The identification of the metabolite likely involved chromatographic separation (e.g., HPLC) followed by mass spectrometry or other spectroscopic techniques.
Signaling Pathway
This compound, as an NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins (B1171923) from arachidonic acid.
Caption: Inhibition of the Cyclooxygenase Pathway by this compound.
Experimental Workflow
The following diagram illustrates a generalized workflow for an in vivo pharmacokinetic study of a drug like this compound.
Caption: Generalized In Vivo Pharmacokinetic Study Workflow.
Conclusion
The available data indicates that this compound is rapidly excreted in rats with limited metabolism. Over 85% of the drug is eliminated unchanged in the urine and feces, with a single hydroxylated metabolite identified.[2] The drug does not appear to accumulate in tissues.[2] As an NSAID, its mechanism of action involves the inhibition of the cyclooxygenase pathway. A comprehensive understanding of its quantitative pharmacokinetic parameters would require access to the full details of the original preclinical studies. This guide provides a framework for understanding the in vivo pharmacokinetic profile of this compound based on the current publicly accessible information.
References
Clometacin and Cyclooxygenase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties of Clometacin
A solid understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Reference |
| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | [3] |
| Molecular Formula | C₁₉H₁₆ClNO₄ | [3] |
| Molecular Weight | 357.79 g/mol | [4] |
| CAS Number | 25803-14-9 | [4] |
| Melting Point | 242 °C | [4] |
| Appearance | White powder | [4] |
Core Mechanism: Cyclooxygenase Inhibition
The anti-inflammatory, analgesic, and antipyretic properties of this compound stem from its inhibition of the cyclooxygenase (COX) enzymes, officially known as prostaglandin-endoperoxide synthase (PTGS).[2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent inflammatory mediators.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[2]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins.[5] The prostaglandins produced by COX-2 are primarily involved in the pathological processes of inflammation, pain, and fever.[2]
This compound is considered an efficient cyclooxygenase inhibitor.[1] While specific data on its selectivity for COX-1 versus COX-2 is not available, many traditional NSAIDs are non-selective, inhibiting both isoforms to varying degrees.[2] This non-selective inhibition is responsible for both the therapeutic effects (COX-2 inhibition) and the common side effects, such as gastrointestinal irritation (COX-1 inhibition).[5]
Quantitative Data on Cyclooxygenase Inhibition
A crucial aspect of characterizing any COX inhibitor is the determination of its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. This value quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity and is a key indicator of potency and selectivity.
Despite extensive literature searches, specific IC50 values for this compound's inhibition of COX-1 and COX-2 could not be located. However, to provide a framework for comparison, the following table summarizes the IC50 values for several other common NSAIDs, as determined by a human whole blood assay.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | [3] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [3] |
| Ibuprofen | 12 | 80 | 0.15 | [3] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [3] |
| Meloxicam | 37 | 6.1 | 6.1 | [3] |
| Piroxicam | 47 | 25 | 1.9 | [3] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols for Assessing COX Inhibition
The following are detailed methodologies for key in vitro experiments used to determine the inhibitory activity of compounds like this compound against COX-1 and COX-2.
In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant environment for assessing COX inhibition.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2) in clotting whole blood.
-
COX-2 Activity: Measured by the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated whole blood.
Protocol:
-
Blood Collection: Draw venous blood from healthy volunteers who have not taken any NSAIDs for at least two weeks. Anticoagulate the blood with heparin for the COX-2 assay.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final concentrations.
-
COX-1 Assay (TXB2 Production):
-
Aliquot 1 mL of fresh, non-anticoagulated whole blood into tubes.
-
Add the test compound or vehicle control.
-
Incubate at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation, leading to TXB2 production.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and store at -20°C until analysis.
-
-
COX-2 Assay (PGE2 Production):
-
Aliquot 1 mL of heparinized whole blood into tubes.
-
Add the test compound or vehicle control.
-
Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression and activity.
-
Incubate at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and store at -20°C until analysis.
-
-
Quantification of Prostanoids:
-
Measure the concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) in the collected serum and plasma samples using a validated enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS) method.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Purified Enzyme Inhibition Assay
This assay allows for the direct assessment of a compound's inhibitory effect on isolated COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of the COX enzyme is monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Protocol:
-
Reagents and Materials:
-
Purified ovine or human COX-1 and recombinant human COX-2.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Test compound (e.g., this compound) dissolved in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the purified COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations or the vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each concentration of the test compound.
-
Calculate the percentage inhibition of the enzyme activity relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Signaling Pathways and Molecular Interactions
The Prostaglandin Biosynthesis Pathway
This compound's primary therapeutic effect is mediated through the disruption of the prostaglandin biosynthesis pathway, also known as the arachidonic acid cascade.
This diagram illustrates how this compound inhibits both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins and thromboxanes. This action reduces the mediators of inflammation, pain, and fever, but can also interfere with the physiological functions maintained by prostaglandins.
Potential Interaction with the NF-κB Signaling Pathway
Emerging research suggests that some NSAIDs may exert anti-inflammatory effects through mechanisms independent of COX inhibition, including the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
While direct evidence for this compound's interaction with the NF-κB pathway is limited, some NSAIDs have been shown to inhibit the activation of IκB kinase (IKK), a critical enzyme in the NF-κB cascade.[6] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
This diagram depicts a potential secondary mechanism of action for this compound, where it may inhibit the IKK complex, leading to the suppression of NF-κB-mediated pro-inflammatory gene expression. Further research is required to definitively establish and characterize this interaction for this compound.
Conclusion
This compound is a potent cyclooxygenase inhibitor that exerts its anti-inflammatory effects primarily through the blockade of the prostaglandin biosynthesis pathway. While specific quantitative data on its inhibitory profile against COX-1 and COX-2 are not currently available, a comparative analysis with other NSAIDs provides a valuable context for its potential activity and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the precise inhibitory characteristics of this compound and similar compounds. Furthermore, the potential for COX-independent mechanisms, such as the modulation of the NF-κB signaling pathway, presents an exciting avenue for future research into the complete pharmacological profile of this compound and other NSAIDs. A deeper understanding of these mechanisms will be instrumental in the development of more targeted and effective anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pedworld.ch [pedworld.ch]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Clometacin: A Technical Overview of a Nonsteroidal Anti-inflammatory Drug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clometacin is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class, developed for its analgesic and anti-inflammatory effects. Its clinical application was ultimately curtailed due to a significant association with drug-induced liver injury (DILI), leading to its withdrawal from the market in at least one region.[1] This technical guide provides a comprehensive analysis of this compound, detailing its chemical properties, mechanism of action, metabolic pathways, and the critical safety concerns that led to its discontinuation. This document aims to serve as a resource for researchers in pharmacology and toxicology by consolidating the available scientific information and outlining relevant experimental protocols.
Chemical and Physical Properties
This compound, chemically known as 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid, is an organic compound with the molecular formula C₁₉H₁₆ClNO₄.[1] A summary of its key properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid[1] |
| Synonyms | Clometacine, Duperan, Mindolic Acid[1] |
| CAS Number | 25803-14-9[1] |
| Molecular Formula | C₁₉H₁₆ClNO₄[1] |
| Molecular Weight | 357.8 g/mol [1] |
Mechanism of Action: Cyclooxygenase Inhibition
The primary pharmacological action of this compound, consistent with other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes, existing as two main isoforms (COX-1 and COX-2), are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[2]
Caption: this compound inhibits both COX-1 and COX-2 enzymes.
Pharmacokinetics and Metabolism
Studies in animal models provide some insight into the pharmacokinetic profile of this compound. Research in rats using radiolabeled this compound indicated rapid excretion through both urine and feces.[3] The metabolic transformation in this model was limited, with the majority of the drug (>85%) being excreted in its unchanged form.[3] A single metabolite, identified as 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, accounted for a small fraction of the excreted dose in urine.[3]
Table 2: Pharmacokinetic Data of this compound in Rats
| Parameter | Finding |
| Excretion | Rapidly excreted in urine and feces[3] |
| Metabolism | Limited, with >85% excreted unchanged[3] |
| Identified Metabolite | 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid[3] |
Comprehensive pharmacokinetic data for this compound in humans, including key parameters such as bioavailability, plasma half-life, and clearance rates, are not available in the reviewed literature.
Clinical Data
A controlled, repeat-dose clinical study was conducted to compare the analgesic efficacy of this compound against zomepirac (B1201015) for post-operative pain following plastic surgery.[4] However, detailed quantitative outcomes from this trial are not publicly accessible.
Drug-Induced Liver Injury (DILI)
The primary reason for the withdrawal of this compound from clinical use was its association with a high incidence of severe hepatotoxicity.[1] The proposed mechanism for this compound-induced liver injury involves its metabolic activation to reactive intermediates within the liver. These reactive species can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and an ensuing immune-mediated inflammatory response, culminating in hepatocellular damage.
References
- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound--1. Metabolism and bioavailability of this compound and its metabolites in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A controlled repeat-dose comparison of zomepirac and this compound in pain after plastic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Clometacin and Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clometacin, an indoleacetic acid derivative, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin (B15479496) synthesis. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the cyclooxygenase (COX) enzymes and the subsequent impact on the prostaglandin biosynthesis cascade. Quantitative data on its inhibitory effects, detailed experimental protocols for assessing such activity, and visualizations of the relevant biochemical pathways are presented to serve as a technical resource for the scientific community.
Introduction
Prostaglandins (B1171923) are a group of lipid compounds that are derived from fatty acids and play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. The synthesis of prostaglandins is initiated by the release of arachidonic acid from cell membrane phospholipids, which is then converted into prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized by specific synthases into various prostaglandins, such as PGE2, PGF2α, and prostacyclin (PGI2), as well as thromboxane (B8750289) A2 (TXA2).
There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.
This compound, like other NSAIDs, functions by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins. This inhibitory action is the basis for its anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of cyclooxygenase enzymes, which are the rate-limiting enzymes in the synthesis of prostaglandins. By blocking the active site of both COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to PGH2, the common precursor for all prostaglandins and thromboxanes. This leads to a reduction in the levels of these pro-inflammatory mediators at the site of inflammation and systemically.
Prostaglandin Synthesis Pathway and Inhibition by this compound
The synthesis of prostaglandins begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by the bifunctional COX enzyme, which first catalyzes its conversion to the unstable intermediate prostaglandin G2 (PGG2) via its cyclooxygenase activity, and then reduces PGG2 to PGH2 via its peroxidase activity. PGH2 is then converted by various tissue-specific isomerases and synthases into the different prostaglandins and thromboxane A2. This compound intervenes at the cyclooxygenase step, blocking the initial conversion of arachidonic acid.
Quantitative Data on Prostaglandin Synthesis Inhibition
The inhibitory effect of this compound on prostaglandin synthesis has been quantified in both in vitro and in vivo studies.
In Vitro Cyclooxygenase Inhibition
While a comprehensive search of the available literature did not yield specific IC50 values for this compound against purified COX-1 and COX-2 enzymes, one database entry suggests an IC50 value for cyclooxygenase inhibition. It is important to note that without the original publication, the specific experimental conditions and the COX isoform are not confirmed.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | Cyclooxygenase | 200 | [1] |
Note: The specific COX isoform (COX-1 or COX-2) and the experimental details for this IC50 value could not be definitively ascertained from the available literature.
In Vivo Inhibition of Prostaglandin Excretion
A clinical study in healthy human subjects demonstrated the in vivo efficacy of this compound in reducing the biosynthesis of prostaglandins. After four days of treatment with this compound, the urinary excretion of several key prostaglandins and their metabolites was significantly reduced.
| Prostaglandin/Metabolite | Mean Reduction in Urinary Excretion (%) |
| Prostaglandin E2 (PGE2) | 61.2 |
| Prostaglandin F2α (PGF2α) | 41.2 |
| 6-keto-Prostaglandin F1α (metabolite of PGI2) | 59.0 |
| Thromboxane B2 (metabolite of TXA2) | 42.0 |
Data from the study by Deray G, et al. (1986).[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe representative protocols for key experiments used to evaluate the inhibition of prostaglandin synthesis by compounds such as this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., indomethacin (B1671933) for non-selective inhibition, celecoxib (B62257) for COX-2 selective inhibition)
-
96-well microplate
-
Microplate reader
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2
Procedure:
-
Reagent Preparation: Prepare all reagents and dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Incubation with Inhibitor: Add the reaction buffer, heme, and the respective COX enzyme to the wells of a 96-well plate. Add various concentrations of the test compound or control inhibitors to the wells. Include a vehicle control (solvent only). Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Measurement of Urinary Prostaglandin Excretion
This protocol is a representative method for assessing the in vivo effect of a drug on prostaglandin synthesis by measuring the excretion of prostaglandins and their metabolites in urine.
Objective: To quantify the change in urinary excretion of prostaglandins and their metabolites following drug administration.
Study Design: A randomized, placebo-controlled, crossover study design is often employed.
Participants: Healthy human volunteers.
Procedure:
-
Baseline Period: Collect 24-hour urine samples from each participant for a set number of days (e.g., 2-3 days) to establish baseline prostaglandin excretion levels.
-
Treatment Period: Administer the test drug (e.g., this compound) or a placebo to the participants for a specified duration (e.g., 4 days).
-
Urine Collection: Continue to collect 24-hour urine samples throughout the treatment period.
-
Sample Processing: Measure the total volume of each 24-hour urine collection. Aliquot and store the urine samples at -20°C or lower until analysis.
-
Prostaglandin Extraction and Purification:
-
Thaw urine samples.
-
Add an internal standard (e.g., a deuterated prostaglandin analog) to each sample to account for procedural losses.
-
Acidify the urine to approximately pH 3 with a suitable acid (e.g., hydrochloric acid).
-
Extract the prostaglandins using a solid-phase extraction (SPE) column (e.g., C18).
-
Wash the column to remove interfering substances.
-
Elute the prostaglandins from the column with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Quantification by Radioimmunoassay (RIA) or LC-MS/MS:
-
RIA: Reconstitute the dried extract in assay buffer. Perform a competitive radioimmunoassay using specific antibodies for each prostaglandin or metabolite being measured (e.g., PGE2, PGF2α, 6-keto-PGF1α, TXB2).[3][4][5]
-
LC-MS/MS: Reconstitute the dried extract in a suitable solvent for liquid chromatography-tandem mass spectrometry analysis. This method offers high specificity and sensitivity for the simultaneous quantification of multiple prostaglandins.
-
-
Data Analysis:
-
Calculate the total 24-hour excretion of each prostaglandin and metabolite, correcting for the recovery of the internal standard.
-
Express the results as mass per 24 hours (e.g., ng/24h).
-
Compare the excretion rates during the treatment period to the baseline period and to the placebo group to determine the percentage of inhibition.
-
Conclusion
This compound is a potent inhibitor of prostaglandin synthesis, acting through the inhibition of cyclooxygenase enzymes. The available data, particularly from in vivo human studies, clearly demonstrate its ability to significantly reduce the production of key prostaglandins and thromboxane. While specific IC50 values for this compound against COX-1 and COX-2 require further clarification from primary literature, the established mechanism of action and the documented in vivo effects solidify its classification as a classic NSAID. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-inflammatory agents targeting the prostaglandin synthesis pathway.
References
- 1. DrugMapper [drugmapper.helsinki.fi]
- 2. Acute effects of this compound on renal prostaglandin biosynthesis in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay for urinary metabolites of prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development and application of a direct radioimmunoassay for prostaglandin E2 utilising a gamma-labelled ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Clometacin: A Retrospective Technical Analysis of a Withdrawn NSAID
Published: December 19, 2025
Affiliation: Google Research
Abstract
Clometacin, a non-steroidal anti-inflammatory drug (NSAID) of the indoleacetic acid class, was developed and marketed for the treatment of inflammatory conditions such as arthritis. Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. Despite its intended therapeutic benefits as an analgesic and anti-inflammatory agent, the clinical use of this compound was short-lived due to a significant association with severe hepatotoxicity, including numerous cases of drug-induced hepatitis, some of which were fatal. This led to its withdrawal from the market. This technical guide provides a comprehensive overview of the discovery, development, and eventual withdrawal of this compound, with a focus on its chemical properties, mechanism of action, metabolism, and the critical issue of its liver toxicity. Due to the age of the compound and its withdrawal from the market, detailed preclinical and clinical trial data are scarce in publicly accessible literature. This document synthesizes the available information to provide a thorough understanding for researchers, scientists, and drug development professionals.
Introduction
This compound, with the chemical name 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). It was developed by the French pharmaceutical company Laboratoires Fournier and marketed under the brand name Dupéran. As an NSAID, its primary therapeutic action was intended for the relief of pain and inflammation associated with rheumatic diseases. However, its clinical use was ultimately curtailed by a high incidence of severe liver damage.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₆ClNO₄ | PubChem |
| Molecular Weight | 357.79 g/mol | PubChem |
| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | PubChem |
| CAS Number | 25803-14-9 | PubChem |
| Synonyms | Clométacine, Duperan, Mindolic Acid | Drug Central |
Mechanism of Action
This compound functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting both COX isoforms, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
The mechanism of action of this compound is depicted in the following signaling pathway diagram:
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clometacin, a non-steroidal anti-inflammatory drug (NSAID), belongs to the family of indole-3-acetic acid derivatives. Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923), crucial mediators of inflammation, pain, and fever. This technical guide provides a comprehensive overview of this compound and related indole (B1671886) compounds, focusing on their mechanism of action, synthesis, and biological evaluation. While specific quantitative data for this compound is limited in publicly available literature, this document compiles relevant data from structurally similar compounds to provide a comparative context for researchers. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development in this area.
Introduction to this compound and Indole-based NSAIDs
Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many natural and synthetic molecules with diverse biological activities.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Within this class, indole-3-acetic acid derivatives have been extensively explored for their anti-inflammatory properties.
This compound, chemically known as 3-(4-chlorobenzoyl)-6-methoxy-2-methylindole-1-acetic acid, is an N-acylindole derivative.[3] It has been used as an analgesic and anti-inflammatory agent.[4][5] However, reports of adverse effects, including drug-induced hepatitis, have led to its withdrawal in at least one region.[4][5] Despite this, the study of this compound and its analogs remains valuable for understanding the structure-activity relationships (SAR) of indole-based NSAIDs and for the design of new anti-inflammatory agents with improved safety profiles.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
The anti-inflammatory, analgesic, and antipyretic effects of this compound and related indole compounds are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.
By inhibiting COX enzymes, these compounds block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation.[6][7]
Prostaglandin Biosynthesis Pathway
The following diagram illustrates the prostaglandin biosynthesis pathway and the site of action for NSAIDs like this compound.
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of NSAIDs.
Quantitative Data
Table 1: In Vitro Cyclooxygenase Inhibition by Indole-related NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Indomethacin | 0.0090 | 0.31 | 34.4 | [8] |
| Diclofenac | 0.076 | 0.026 | 0.34 | [8] |
| Etodolac | >100 | 53 | <0.53 | [8] |
| Piroxicam | 47 | 25 | 0.53 | [8] |
| Meloxicam | 37 | 6.1 | 0.16 | [8] |
Note: A lower selectivity index indicates higher selectivity for COX-2.
Table 2: Pharmacokinetic Parameters of Related NSAIDs in Humans
Specific pharmacokinetic data for this compound in humans is not well-documented in the available literature. The table below presents data for the related compound Acemetacin (B1664320), which is considered a pro-drug of Indomethacin.[9][10]
| Compound | Tmax (hours) | t1/2 (hours) | Bioavailability | Primary Metabolite | Reference |
| Acemetacin | ~2 | 4.5 ± 2.8 | ~100% (multiple doses) | Indomethacin | [10] |
| Indomethacin | ~2 | 2.2 ± 0.5 | ~100% | O-desmethyl, N-desacyl | [10] |
Synthesis of this compound and Related Indole Compounds
General Synthetic Workflow
The synthesis would likely begin with a substituted indole, which is then N-alkylated with an acetate (B1210297) derivative, followed by acylation at the C3 position.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general method for determining the IC50 values of compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other appropriate detection method (e.g., LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and epinephrine.
-
Add the COX enzyme (COX-1 or COX-2) to the reaction mixture and incubate for a few minutes at room temperature.
-
Add various concentrations of the test compound (or reference inhibitor) to the enzyme solution and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of PGE2 produced using an EIA kit or other quantitative method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[3][11][12]
Animals:
-
Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Analgesic Activity: Hot Plate Test in Mice
This method is used to assess the central analgesic activity of a compound.[6][13][14][15][16]
Animals:
-
Swiss albino mice (20-25 g)
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Test compound
-
Reference drug (e.g., Morphine)
-
Vehicle
Procedure:
-
Place each mouse individually on the hot plate and record the reaction time, which is the time taken for the mouse to show signs of discomfort (e.g., licking its paws or jumping).
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compound, reference drug, or vehicle to different groups of mice.
-
After a specific period (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the reaction time again.
-
An increase in the reaction time compared to the control group indicates an analgesic effect.
Structure-Activity Relationship (SAR) of Indole Acetic Acid Derivatives
The anti-inflammatory activity of indole-3-acetic acid derivatives is influenced by the nature and position of substituents on the indole ring and the acetic acid side chain.[3] Key SAR observations include:
-
Carboxylic Acid Group: The acidic moiety is generally crucial for COX inhibitory activity. Replacement with other acidic groups often reduces activity, and amide analogs are typically inactive.[3]
-
N-Acyl Group: The nature of the substituent on the indole nitrogen significantly impacts activity. N-benzoyl derivatives with electron-withdrawing groups (e.g., -Cl, -F, -CF3) in the para position of the benzoyl ring tend to be more potent.[3]
-
Substitution at C2: A methyl group at the 2-position of the indole ring is often associated with higher activity compared to larger aryl substituents.[3]
-
Substitution at C5: Substituents at the 5-position of the indole ring, such as methoxy (B1213986) (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2), can enhance anti-inflammatory activity compared to the unsubstituted analog.[3]
Conclusion
This compound and its related indole compounds represent a significant area of research in the development of anti-inflammatory agents. Their mechanism of action through the inhibition of cyclooxygenase is well-established. While specific quantitative data for this compound remains elusive in the public domain, the information available for structurally similar compounds provides a valuable framework for understanding its potential efficacy and for guiding the design of new, safer, and more effective indole-based NSAIDs. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers in this field. Further investigation into the synthesis, biological activity, and pharmacokinetic profile of a wider range of this compound analogs is warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A new fatal case of hepatitis caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms underlying the anti-inflammatory activity and gastric safety of acemetacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Clometacin for In Vitro Inflammation Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clometacin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation.[1] This technical guide provides an in-depth overview of the use of this compound in in vitro inflammation models, detailing its mechanism of action, relevant experimental protocols, and data presentation for comparative analysis. Given the limited availability of specific in vitro quantitative data for this compound, data for the structurally related and well-characterized NSAID, indomethacin (B1671933), is provided for comparative context.
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
This compound exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1] These enzymes are central to the arachidonic acid cascade, a key signaling pathway in the inflammatory response. In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is further metabolized into various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes. By blocking this step, this compound effectively reduces the production of these inflammatory mediators.
An in vivo study in healthy subjects demonstrated that four days of treatment with this compound resulted in a 61.2% reduction in the urinary excretion of prostaglandin E2, highlighting its efficacy as a COX inhibitor.[2]
Beyond the COX pathway, NSAIDs can also indirectly influence other inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. While direct evidence for this compound's effect on the NF-κB pathway is limited, the reduction in prostaglandin production can modulate NF-κB activity.
Quantitative Data on COX Inhibition and Inflammatory Mediator Suppression
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Cell/Enzyme Source |
| Indomethacin | 0.009 | 0.31 | Human peripheral monocytes |
| Diclofenac | 0.076 | 0.026 | Human peripheral monocytes |
| Ibuprofen | 12 | 80 | Human peripheral monocytes |
| Celecoxib | 82 | 6.8 | Human peripheral monocytes |
Data for comparative purposes.[3]
Table 2: In Vitro Inhibition of Inflammatory Mediators
| Compound | Mediator | Inhibition | Cell Type | Stimulant |
| Indomethacin | PGE2 | Dose-dependent reduction | Fischer rat tumor cells | Lymphocytes |
| Indomethacin | TNF-α | No significant inhibition | Rat peritoneal macrophages | Thapsigargin |
| Lornoxicam | IL-6 | IC50: 54 µM | THP-1 monocytic cells | LPS |
| Lornoxicam | Nitric Oxide | IC50: 65 µM | RAW 264.7 macrophages | LPS |
Data for comparative purposes.[4]
Experimental Protocols for In Vitro Inflammation Models
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound in vitro. The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.
Cell Culture and Induction of Inflammation
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Inflammation Induction: After seeding the cells and allowing them to adhere overnight, inflammation is typically induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours).
Assessment of Cell Viability (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Prostaglandin E2 (PGE2) and Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins like PGE2, TNF-α, and IL-6 in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described above.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, or IL-6 kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration based on a standard curve.
-
Analysis of Protein Expression (Western Blot)
-
Principle: Western blotting is used to detect and quantify the expression of specific proteins involved in the inflammatory pathway, such as COX-2, iNOS (inducible nitric oxide synthase), and phosphorylated IκBα.
-
Protocol:
-
After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-COX-2, anti-iNOS, anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow relevant to the study of this compound in in vitro inflammation models.
Conclusion
This compound is a non-selective COX inhibitor with demonstrated in vivo efficacy in reducing prostaglandin synthesis. For in vitro studies, established models using LPS-stimulated macrophages, such as the RAW 264.7 cell line, provide a robust platform to investigate its anti-inflammatory properties. The experimental protocols detailed in this guide for assessing cytotoxicity, nitric oxide production, cytokine and prostaglandin release, and protein expression offer a comprehensive framework for characterizing the in vitro effects of this compound. While specific quantitative data for this compound remains elusive in readily available literature, the provided comparative data for other NSAIDs and the detailed methodologies will enable researchers to design and execute rigorous in vitro evaluations of this compound. Further research is warranted to elucidate the precise IC50 values of this compound for COX enzymes and its specific effects on various inflammatory mediators and signaling pathways in vitro.
References
- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Meclofenamate Suppresses MUC5AC Mucin Gene Expression by Regulating the NF-kB Signaling Pathway in Human Pulmonary Mucoepidermoid NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 inhibits the release of tumor necrosis factor-alpha, rather than interleukin 1 beta, from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Clometacin and Related Compounds in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Clometacin, like acemetacin (B1664320) and indomethacin (B1671933), is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are crucial for the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[2][3][4] By inhibiting COX enzymes, these drugs reduce the production of pro-inflammatory prostaglandins such as PGE2 and PGF2α, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[2][5]
Signaling Pathway of Non-Selective COX Inhibition
Caption: Non-selective COX inhibitors block the conversion of arachidonic acid.
Quantitative Data Summary for Acemetacin and Indomethacin in Rodent Models
The following table summarizes dosages of acemetacin and indomethacin used in various rodent models for anti-inflammatory and pharmacokinetic studies.
| Compound | Species | Model | Dosage | Route of Administration | Key Findings |
| Acemetacin | Rat (Wistar) | Pharmacokinetics | 35 mg/kg | Oral (p.o.) | Studied bioavailability and conversion to indomethacin. |
| Acemetacin | Rat (Wistar) | Zymosan-induced Air Pouch Inflammation | 2.7 - 83.8 µmol/kg | Oral (p.o.) or Local Injection | Dose-dependent reduction in leukocyte infiltration and PGE2 synthesis. |
| Acemetacin | Rat | Carrageenan-induced Edema | ED30: 2.8 mg/kg | Oral (p.o.) | Demonstrated anti-inflammatory effects. |
| Acemetacin | Rat | Adjuvant-induced Arthritis | ED30: 0.33 mg/kg/day | Oral (p.o.) | Effective in a model of chronic inflammation. |
| Indomethacin | Rat (Wistar) | Zymosan-induced Air Pouch Inflammation | 2.7 - 83.8 µmol/kg | Oral (p.o.) or Local Injection | Dose-dependent reduction in leukocyte infiltration and PGE2 synthesis. |
| Indomethacin | Rat (Sprague-Dawley) | Intestinal Permeability | Therapeutically equivalent doses to other NSAIDs | Oral (p.o.) | Increased intestinal permeability. |
| Indomethacin | Rat | Carrageenan-induced Paw Edema | 10 mg/kg | Oral (p.o.) | Used as a positive control for anti-inflammatory activity. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is widely used to assess the efficacy of acute anti-inflammatory agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound, Acemetacin, or Indomethacin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to experimental groups (n=6-8 per group):
-
Vehicle Control
-
Test Compound (e.g., Acemetacin at various doses)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer before any treatment.
-
Drug Administration: Administer the test compound or vehicle orally via gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)
This model mimics the chronic inflammatory conditions of rheumatoid arthritis.
Materials:
-
Male Lewis or Sprague-Dawley rats (150-200 g)
-
This compound, Acemetacin, or Indomethacin
-
Vehicle
-
Freund's Complete Adjuvant (FCA)
-
Digital calipers
Procedure:
-
Animal Acclimatization and Grouping: As described in the acute inflammation protocol.
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.
-
Treatment Protocol:
-
Prophylactic: Begin daily oral administration of the test compound or vehicle on the same day as adjuvant injection and continue for 14-21 days.
-
Therapeutic: Begin daily oral administration after the onset of secondary lesions (typically 10-14 days post-adjuvant) and continue for a specified period.
-
-
Assessment of Arthritis:
-
Paw Volume: Periodically measure the volume of both hind paws.
-
Arthritic Score: Score the severity of arthritis in all four paws based on erythema and swelling.
-
-
Data Analysis: Compare the changes in paw volume and arthritic scores between the treated and control groups.
Experimental Workflow for Anti-Inflammatory Studies
Caption: A generalized workflow for conducting anti-inflammatory studies in rodents.
Pharmacokinetic Studies in Rats
Understanding the pharmacokinetic profile of a compound is crucial for interpreting efficacy and toxicity data.
Materials:
-
Male Wistar rats (200-250 g) with cannulated jugular veins
-
Test compound (e.g., 14C labeled this compound or acemetacin)
-
Vehicle
-
Blood collection tubes (e.g., heparinized)
-
Analytical equipment (e.g., HPLC-MS/MS)
Procedure:
-
Animal Preparation: Use surgically prepared rats with jugular vein cannulas to facilitate repeated blood sampling. Allow animals to recover from surgery before the study.
-
Drug Administration: Administer a single dose of the test compound via the desired route (e.g., oral gavage or intravenous injection). A study on 14C this compound metabolism in rats was conducted, though the specific dosage was not detailed in the abstract.[2] For acemetacin, a dose of 35 mg/kg has been used for oral pharmacokinetic studies in rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the parent drug and its major metabolites using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Considerations for Rodent Studies
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, subcutaneous) should be justified based on the study objectives and the physicochemical properties of the compound.
-
Vehicle Selection: The vehicle used to dissolve or suspend the test compound should be non-toxic and should not interfere with the experimental outcomes.
-
Dose Selection: Dose levels should be selected based on available literature, in vitro potency, and preliminary toxicity studies. A dose-response study is recommended to determine the optimal effective dose.
-
Positive Controls: The inclusion of a well-characterized positive control (e.g., indomethacin, ibuprofen) is essential for validating the experimental model and providing a benchmark for the activity of the test compound.
These application notes and protocols provide a framework for designing and conducting preclinical studies with this compound-related NSAIDs in rodent models. Researchers should adapt these protocols to their specific research questions and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Prostaglandin regulation of type 2 inflammation: From basic biology to therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clometacin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clometacin is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its analgesic and anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation, pain, and fever.[1] Like other NSAIDs, this compound non-selectively inhibits both COX-1 and COX-2 enzymes.[1] This document provides detailed application notes and protocols for the administration of this compound in various animal models, based on available literature and studies of closely related compounds such as Acemetacin and Indomethacin.
Data Presentation: Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables include representative data from studies on the closely related NSAID, Indomethacin, to provide a comparative reference for experimental design.
Table 1: Pharmacokinetic Parameters in Rats
| Parameter | Value | Animal Model | Administration Route | Dosage | Source |
| This compound | |||||
| Excretion | >85% unchanged | Rat | Oral & IV | Not specified | [2] |
| Metabolite | 4-10% of excreted radioactivity | Rat | Oral & IV | Not specified | [2] |
| Tissue Distribution | Not detected after 48 hours | Rat | Oral & IV | Not specified | [2] |
| Indomethacin (for comparison) | |||||
| Cmax | 2.8 ± 0.3 µg/mL | Wistar Rat | Oral | 10 mg/kg | [3] |
| Tmax | 2.0 ± 0.5 h | Wistar Rat | Oral | 10 mg/kg | [3] |
| AUC (0-t) | 10.2 ± 1.5 µg·h/mL | Wistar Rat | Oral | 10 mg/kg | [3] |
| Half-life (t½) | 2.5 ± 0.4 h | Wistar Rat | Oral | 10 mg/kg | [3] |
Table 2: Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rats (Indomethacin as a proxy)
| Treatment | Dosage (mg/kg, p.o.) | Time Post-Carrageenan | % Inhibition of Edema | Animal Model | Source |
| Indomethacin | 10 | 2 hours | 54% | Wistar Rat | [3] |
| Indomethacin | 10 | 3 hours | 54% | Wistar Rat | [3] |
| Indomethacin | 10 | 4 hours | 54% | Wistar Rat | [3] |
| Indomethacin | 10 | 5 hours | 33% | Wistar Rat | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in animal models. These protocols are based on established methods for NSAID evaluation.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Anti-inflammatory Model)
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group 1: Vehicle control (oral administration)
-
Group 2: this compound (e.g., 5 mg/kg, oral administration)
-
Group 3: this compound (e.g., 10 mg/kg, oral administration)
-
Group 4: Positive control (e.g., Indomethacin 10 mg/kg, oral administration)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, this compound, or positive control orally via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Materials:
-
Male Sprague-Dawley rats (200-250g) with jugular vein cannulation
-
This compound (for oral and IV administration)
-
Vehicle suitable for both routes
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use rats with pre-implanted jugular vein cannulas for serial blood sampling.
-
Dosing:
-
Oral (p.o.): Administer a single oral dose of this compound via gavage.
-
Intravenous (i.v.): Administer a single intravenous dose of this compound via the tail vein or a suitable catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Separate plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound and its potential metabolites in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) from the plasma concentration-time data using non-compartmental analysis software.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of Action of this compound via COX Inhibition.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the Rat Paw Edema Anti-Inflammatory Assay.
Potential COX-Independent Signaling Pathway
Caption: Potential COX-Independent Anti-Inflammatory Signaling Pathways for NSAIDs.
References
Application Notes and Protocols for Studying Clometacin-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Clometacin as a model compound to study drug-induced nephrotoxicity, specifically focusing on acute interstitial nephritis (AIN). This compound, a non-steroidal anti-inflammatory drug (NSAID), has been observed to cause renal injury through a cell-mediated immune response.[1][2] The following sections detail the mechanisms of this compound-induced nephrotoxicity, propose experimental protocols for in vivo studies, and outline key biomarkers for assessing renal damage.
Introduction to this compound-Induced Nephrotoxicity
This compound is an indoleacetic acid derivative with analgesic properties, structurally similar to Indomethacin.[1] Cases of acute renal failure associated with this compound have been attributed to a hypersensitivity reaction, leading to acute interstitial nephritis.[2] The pathogenic mechanism appears to be a cell-mediated immune response, characterized by the infiltration of T lymphocytes, particularly a predominance of cytotoxic/suppressor T cells, into the renal interstitium.[1] Additionally, IgA-secreting plasma cells have been observed in the inflammatory infiltrate.[1]
As a cyclooxygenase (COX) inhibitor, this compound reduces the synthesis of prostaglandins (B1171923), which are crucial for maintaining renal blood flow and glomerular filtration.[3] This inhibition can exacerbate renal injury, particularly in susceptible individuals. The study of this compound-induced nephrotoxicity provides a valuable model for understanding the mechanisms of NSAID-associated AIN and for the development of safer anti-inflammatory therapies.
Key Signaling Pathways in this compound-Induced Nephrotoxicity
The primary mechanism of this compound-induced nephrotoxicity is believed to be a Type IV delayed-type hypersensitivity reaction. This is compounded by the pharmacological effects of COX inhibition on renal hemodynamics.
Immune-Mediated Pathway
The proposed immune-mediated pathway involves the recognition of this compound or a metabolite as a hapten, which binds to endogenous proteins and triggers an immune response. This leads to the activation and proliferation of T cells, which infiltrate the renal interstitium and cause tissue damage.
Figure 1: Proposed immune-mediated signaling pathway in this compound-induced acute interstitial nephritis.
Cyclooxygenase Inhibition Pathway
This compound's inhibition of COX enzymes, particularly COX-2 which is constitutively expressed in the kidneys, disrupts the production of prostaglandins that regulate renal blood flow. This can lead to reduced renal perfusion and potentiate ischemic injury.
Figure 2: Impact of this compound on the cyclooxygenase pathway in the kidney.
Experimental Protocols for In Vivo Studies
The following protocols are proposed based on general methodologies for inducing NSAID-related nephrotoxicity in rodent models.
Animal Model
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old) are commonly used for nephrotoxicity studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Workflow
Figure 3: General experimental workflow for studying this compound-induced nephrotoxicity.
Dosing and Administration
-
Vehicle: A suitable vehicle for this compound suspension could be 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dose: Based on studies with other NSAIDs, a proposed starting dose for this compound could be in the range of 10-20 mg/kg body weight. A dose-ranging study is recommended to determine the optimal dose that induces nephrotoxicity without causing excessive systemic toxicity.
-
Route of Administration: Oral gavage or intraperitoneal injection can be used.
-
Frequency and Duration: Daily administration for 14 to 28 days is a common duration for sub-chronic toxicity studies.
Sample Collection and Analysis
-
Urine Collection: Urine should be collected over 24 hours using metabolic cages at baseline and at regular intervals during the study (e.g., weekly).
-
Blood Collection: Blood samples should be collected via tail vein or cardiac puncture at the end of the study for serum analysis.
-
Kidney Tissue: At the end of the study, animals should be euthanized, and kidneys should be harvested. One kidney should be fixed in 10% neutral buffered formalin for histopathological analysis, and the other should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
Assessment of Nephrotoxicity
A combination of traditional and novel biomarkers should be used to assess this compound-induced renal injury.
Biochemical Parameters
The following table summarizes key biochemical markers for the assessment of renal function.
| Parameter | Sample | Significance in Nephrotoxicity |
| Traditional Markers | ||
| Serum Creatinine (SCr) | Serum | An indicator of glomerular filtration rate (GFR); increases with renal dysfunction. |
| Blood Urea Nitrogen (BUN) | Serum | A waste product filtered by the kidneys; levels rise with decreased renal function. |
| Novel Biomarkers | ||
| Kidney Injury Molecule-1 (KIM-1) | Urine/Tissue | A transmembrane protein highly upregulated in injured proximal tubule epithelial cells. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine/Serum | A small protein rapidly released from injured kidney tubule cells. |
| Clusterin (CLU) | Urine/Tissue | A glycoprotein (B1211001) involved in apoptosis and cell-cell interactions; upregulated in renal injury. |
| Cystatin C | Serum/Urine | A protein freely filtered by the glomerulus and reabsorbed by the proximal tubule; increased urinary levels indicate tubular damage. |
Histopathological Analysis
Formalin-fixed, paraffin-embedded kidney sections should be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess:
-
Tubulointerstitial changes: Interstitial inflammation (infiltration of mononuclear cells, eosinophils), interstitial edema, and fibrosis.
-
Tubular injury: Tubular dilation, epithelial cell flattening, necrosis, and cast formation.
-
Glomerular changes: Although AIN primarily affects the tubulointerstitium, glomerular integrity should also be assessed.
Conclusion
The protocols and information provided in these application notes offer a framework for investigating this compound-induced nephrotoxicity. By employing a multi-faceted approach that includes biochemical, molecular, and histopathological analyses, researchers can gain valuable insights into the mechanisms of drug-induced AIN. This knowledge is crucial for the development of safer pharmaceuticals and for establishing predictive models of nephrotoxicity in preclinical drug development.
References
Clometacin as a Tool for Autoimmune Hepatitis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clometacin, an indoleacetic acid-based non-steroidal anti-inflammatory drug (NSAID), has been historically associated with a distinct form of drug-induced liver injury (DILI) that closely mimics the clinical, biochemical, and histological features of idiopathic autoimmune hepatitis (AIH). This unique characteristic makes this compound a valuable, albeit challenging, tool for researchers studying the mechanisms of drug-induced autoimmune-like hepatitis (DI-ALH). Unlike idiopathic AIH where the trigger is unknown, this compound provides a known chemical initiator, allowing for the investigation of the specific molecular and cellular events that lead to the breakdown of immune tolerance in the liver.
These application notes provide a summary of the clinical phenotype of this compound-induced hepatitis, propose a hypothetical preclinical model for its study, and detail experimental protocols to investigate the underlying immunopathology.
Clinical and Pathological Characteristics of this compound-Induced Hepatitis
Clinical studies of patients who developed hepatitis following this compound administration have revealed a consistent pattern of autoimmune-like features.[1][2][3] The data strongly suggest an immune-mediated mechanism rather than direct dose-dependent toxicity.[4]
Patient Demographics and Clinical Presentation
| Characteristic | Observation | Reference |
| Patient Population | Predominantly female (approx. 90-97%) | [2][3] |
| Age Range | 32-84 years | [2] |
| Typical Symptoms | Jaundice, fatigue, weight loss | [3] |
| Drug Administration | Typically continuous for an extended period (median 445 days) | [3] |
| Median Dose | 450 mg/day | [3] |
Biochemical and Serological Findings
| Parameter | Finding | Percentage of Patients | Reference |
| Transaminases | Highly elevated (cytolytic hepatitis) | Not specified | [2] |
| Gamma-globulins | Increased (>18 g/L) | 73-80% | [2][3] |
| IgG | Predominantly increased | 80% (of those with hypergammaglobulinemia) | [3] |
| Antinuclear Antibodies (ANA) | Present | 60% | [3] |
| Anti-Smooth Muscle Antibodies (ASMA) | Present | 60% | [3] |
| Anti-Actin Cable Antibodies | Detected (titers 1/80 to 1/2,560) | 63% (19 of 30 cases) | [2] |
| Antimitochondrial Antibodies (AMA) | Absent | 100% | [3] |
Histopathological Features
| Finding | Description | Percentage of Biopsies | Reference |
| Acute Hepatitis | Predominant centrilobular necrosis | 68% (17 of 25 biopsies) | [2] |
| Chronic Active Hepatitis | With or without fibrosis | 68% (17 of 25 biopsies) | [3] |
| Cirrhosis | Present in some chronic cases | 24% (6 of 25 biopsies) | [3] |
Proposed Research Model: this compound-Induced Autoimmune-Like Hepatitis in Mice
The striking similarity of this compound-induced hepatitis to AIH makes it a compelling model for studying the pathogenesis of DI-ALH.[3] Below is a proposed workflow for inducing and analyzing this condition in a preclinical mouse model, based on established methodologies for studying DILI and AIH.[5][6]
Hypothesized Signaling Pathways in this compound-Induced Hepatitis
The pathogenesis of DI-ALH is thought to involve the formation of drug-protein adducts that act as neoantigens, triggering an adaptive immune response in genetically susceptible individuals.[4][7][8] The following diagram illustrates a hypothesized signaling cascade for this compound-induced hepatitis.
Experimental Protocols
Induction of this compound-Induced Autoimmune-Like Hepatitis in Mice
Objective: To establish a reproducible mouse model of DI-ALH using this compound.
Materials:
-
8-10 week old female BALB/c mice (known to be susceptible to DIH).[5]
-
This compound powder.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
Protocol:
-
Acclimatize mice for one week prior to the experiment.
-
Prepare a suspension of this compound in the vehicle at a concentration of 10 mg/mL. The optimal dose may need to be determined empirically, starting from a range of 50-100 mg/kg.
-
Divide mice into two groups: a control group receiving the vehicle only, and an experimental group receiving this compound.
-
Administer the vehicle or this compound suspension daily via oral gavage for 4 to 8 weeks.
-
Monitor mice weekly for weight changes and signs of distress.
-
Collect blood samples via tail vein or retro-orbital sinus at baseline and predetermined time points for biochemical analysis.
-
At the end of the study period, euthanize the mice and collect liver and spleen tissues for further analysis.
Histopathological Analysis of Liver Tissue
Objective: To assess the extent of liver inflammation, necrosis, and fibrosis.
Materials:
-
10% neutral buffered formalin.
-
Paraffin (B1166041) wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) stain.
-
Masson's Trichrome stain.
-
Microscope.
Protocol:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain one set of slides with H&E to visualize cellular infiltrates, hepatocyte necrosis, and overall liver architecture.
-
Stain another set of slides with Masson's Trichrome to detect collagen deposition and assess fibrosis.
-
Dehydrate, clear, and mount the stained slides with a coverslip.
-
Examine the slides under a microscope and score the degree of inflammation and fibrosis using a semi-quantitative scoring system.
Flow Cytometry Analysis of Liver-Infiltrating Immune Cells
Objective: To characterize the immune cell populations infiltrating the liver.
Materials:
-
Fresh liver tissue.
-
Collagenase IV.
-
DNase I.
-
Percoll.
-
RPMI-1640 medium.
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, B220, F4/80).
-
Flow cytometer.
Protocol:
-
Perfuse the liver with saline to remove blood.
-
Mince the liver tissue and digest with collagenase IV and DNase I to obtain a single-cell suspension.
-
Isolate liver mononuclear cells by density gradient centrifugation using Percoll.
-
Wash the cells and count them.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against various immune cell surface markers.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell subsets (e.g., T-cells, B-cells, macrophages) within the liver.
Measurement of Serum Autoantibodies by ELISA
Objective: To detect and quantify serum levels of ANA and ASMA.
Materials:
-
Mouse serum samples.
-
Commercially available ELISA kits for mouse ANA and ASMA.
-
Microplate reader.
Protocol:
-
Thaw serum samples on ice.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat microplate wells with the respective antigen (e.g., nuclear extract for ANA, purified actin for ASMA).
-
Add diluted serum samples to the wells and incubate.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
Wash again and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the antibody titers based on a standard curve or by determining the highest dilution with a positive signal.
Conclusion
This compound-induced hepatitis serves as a powerful model for investigating the mechanisms of drug-induced autoimmunity in the liver. The protocols outlined above provide a framework for researchers to utilize this tool to dissect the complex interplay between drug metabolism, neoantigen formation, and the subsequent adaptive immune response. This research can ultimately contribute to the development of safer drugs and novel therapeutic strategies for autoimmune hepatitis.
References
- 1. Immune mechanisms of idiosyncratic drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of this compound-induced hepatitis with special reference to the presence of anti-actin cable antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Drug-Induced, Autoimmune Hepatitis in BALB/c Mice for the Study of Its Pathogenic Mechanisms [jove.com]
- 6. Hepatitis mouse models: from acute-to-chronic autoimmune hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for HPLC Analysis of Clometacin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clometacin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class.[1][2][3] Effective drug development and therapeutic monitoring necessitate a robust and reliable method for quantifying this compound concentrations in biological matrices such as plasma. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the determination of drugs and their metabolites in biological fluids.[4] This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound in plasma using reverse-phase HPLC with UV detection.
The metabolism of this compound is relatively limited, with a significant portion of the drug excreted unchanged.[5] However, one identified metabolite is 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid.[5] The described method is optimized for the parent drug, this compound.
Principle of the Method
This method employs protein precipitation for the extraction of this compound from plasma samples, followed by analysis using a reverse-phase HPLC system with a C18 column and UV detection. The separation is based on the partitioning of the analyte between the stationary phase and the mobile phase. Quantification is achieved by comparing the peak area of this compound in the plasma sample to that of a calibration curve prepared with known concentrations of the drug.
Experimental Protocols
Reagents and Materials
-
This compound reference standard: (Purity ≥ 99%)
-
Internal Standard (IS): Indomethacin or a structurally similar compound not co-administered with this compound.
-
Acetonitrile (B52724): HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade, purified (e.g., Milli-Q)
-
Formic acid: (or trifluoroacetic acid) HPLC grade
-
Control human plasma: (with anticoagulant, e.g., K2-EDTA)
-
Syringe filters: 0.22 µm PVDF or PTFE
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | To be determined based on UV scan of this compound (typically in the range of 254 nm - 330 nm) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecule drugs from plasma.[6][7]
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 400 µL of cold acetonitrile (containing the internal standard at a fixed concentration) to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of this compound from the working standard solutions into control plasma. A typical concentration range might be 10 - 2000 ng/mL. Prepare these samples using the same protein precipitation method as the unknown samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
Method Validation Data (Hypothetical)
The following tables represent typical data that would be generated during the validation of this analytical method.
Table 1: Linearity and Range
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low | 30 | < 10% | < 10% | 90 - 110% |
| Medium | 300 | < 5% | < 5% | 95 - 105% |
| High | 1500 | < 5% | < 5% | 95 - 105% |
Table 3: Recovery
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) |
| Low | 30 | > 85% |
| Medium | 300 | > 90% |
| High | 1500 | > 90% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the plasma sample preparation and HPLC analysis workflow.
Caption: Workflow for this compound Analysis in Plasma.
HPLC Method Development and Validation Logic
This diagram outlines the logical flow for developing and validating the HPLC method for this compound analysis.
Caption: HPLC Method Development and Validation Pathway.
Conclusion
The presented HPLC method provides a framework for the reliable quantification of this compound in human plasma. The protocol, including sample preparation by protein precipitation and reverse-phase chromatographic separation, is robust and can be readily implemented in a laboratory setting for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. It is crucial to perform a full method validation according to regulatory guidelines to ensure the accuracy, precision, and reliability of the results.
References
- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [A new fatal case of hepatitis caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. [this compound--1. Metabolism and bioavailability of this compound and its metabolites in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for Establishing a Clometacin-Induced Hepatotoxicity Model in Mice
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clometacin, a non-steroidal anti-inflammatory drug (NSAID) formerly used as an analgesic, has been withdrawn from the market in several countries due to its association with severe hepatotoxicity.[1][2] Clinical evidence from human cases suggests that this compound-induced liver injury is not a direct, dose-dependent toxic effect but rather an idiosyncratic reaction, likely mediated by the immune system.[3] Characteristics of this hepatotoxicity in humans often include a significant increase in serum transaminases, the presence of autoantibodies (such as anti-smooth muscle and anti-nuclear antibodies), and histological features resembling autoimmune hepatitis.[4][5][6]
To date, a standardized and widely accepted protocol for inducing this compound hepatotoxicity in mice has not been established in the scientific literature. This document provides a detailed, proposed protocol for researchers aiming to develop a murine model of this compound-induced liver injury. The methodologies outlined here are adapted from established models of immune-mediated drug-induced liver injury (DILI) and autoimmune hepatitis (AIH), tailored to the known clinical characteristics of this compound's adverse effects.[7][8] This proposed model can serve as a valuable tool for investigating the underlying mechanisms of this compound hepatotoxicity and for preclinical screening of drug candidates for similar immune-mediated liver liabilities.
Experimental Protocols
This section details the proposed methodologies for inducing and assessing this compound-induced hepatotoxicity in mice.
Animal Model Selection and Husbandry
-
Animal Strain: Female BALB/c or C57BL/6 mice, 8-10 weeks old. Female mice are recommended due to the higher reported incidence of this compound-induced hepatitis in women.[4] Mouse strains known to be susceptible to autoimmune conditions may also be considered.
-
Housing: Animals should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Allow a minimum of one week for acclimatization before the commencement of the experiment.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Preparation and Administration of this compound
-
This compound Preparation:
-
This compound (CAS No. 25803-14-9) should be of high purity (≥98%).
-
For oral administration, prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil.
-
For intraperitoneal (i.p.) injection, dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute with sterile saline to the final concentration. The final DMSO concentration should not exceed 5% to avoid solvent-induced toxicity.
-
-
Dose and Administration Route:
-
Route: Oral gavage is the preferred route to mimic clinical exposure.
-
Dosage: A dose-ranging study is recommended to determine the optimal dose that induces liver injury without causing acute mortality. A suggested starting range is 50-200 mg/kg, administered daily.
-
Duration: Administer this compound daily for a period of 2 to 8 weeks. The duration should be sufficient to allow for the development of an immune-mediated response.
-
-
Control Groups:
-
Vehicle Control: Administer the vehicle (e.g., 0.5% CMC) using the same volume, route, and frequency as the this compound-treated group.
-
Untreated Control: A group of mice that receives no treatment.
-
Monitoring and Sample Collection
-
Clinical Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.
-
Sample Collection Schedule:
-
Baseline: Collect blood samples before the first administration of this compound.
-
Interim: Collect blood samples weekly or bi-weekly via the submandibular or saphenous vein.
-
Terminal: At the end of the study period (e.g., 2, 4, or 8 weeks), euthanize the animals for terminal blood and tissue collection.
-
-
Terminal Procedure:
-
Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Collect blood via cardiac puncture for serum biochemistry and serological analysis.
-
Perfuse the liver with phosphate-buffered saline (PBS) to remove blood.
-
Excise the liver, weigh it, and divide it for histopathology, and molecular/biochemical analyses.
-
Assessment of Hepatotoxicity
-
Serum Biochemistry:
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as primary indicators of hepatocellular injury.
-
Measure alkaline phosphatase (ALP) and total bilirubin (B190676) as indicators of cholestasis.
-
-
Histopathology:
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the slides for evidence of inflammation (leukocyte infiltration), hepatocyte necrosis or apoptosis, and changes in liver architecture.
-
-
Immunological Assessment:
-
Autoantibody Detection: Use ELISA or indirect immunofluorescence to detect the presence of anti-nuclear antibodies (ANA) and anti-smooth muscle antibodies (ASMA) in the serum.
-
Flow Cytometry: Isolate immune cells from the liver and spleen to analyze the populations of T-cells (CD4+, CD8+), B-cells, and macrophages.
-
Cytokine Analysis: Measure the serum levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-6, and IL-1β using ELISA or a multiplex bead array.
-
Data Presentation
The following tables provide a template for organizing the quantitative data that would be generated from the proposed protocol.
Table 1: Serum Biochemistry
| Treatment Group | Time Point | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | Baseline | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Week 2 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Week 4 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Week 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| This compound | Baseline | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| (100 mg/kg) | Week 2 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Week 4 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Week 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Immunological Parameters
| Treatment Group | Time Point | ANA Titer | ASMA Titer | Serum TNF-α (pg/mL) | Serum IFN-γ (pg/mL) |
| Vehicle Control | Week 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Week 8 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| (100 mg/kg) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for this compound-induced hepatotoxicity in mice.
Caption: Hypothesized signaling pathway in immune-mediated this compound hepatotoxicity.
References
- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. [Clometacine hepatitis. 2 cases (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of this compound-induced hepatitis with special reference to the presence of anti-actin cable antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune-Mediated Drug-Induced Liver Injury: Immunogenetics and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Models of Immune-Mediated Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying COX-1 vs. COX-2 Inhibition Using Clometacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COX-1 isoform is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and normal kidney function.[2] In contrast, the COX-2 isoform is inducible and its expression is upregulated during inflammation.[2] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Quantitative Data: COX-1 and COX-2 Inhibition by Indomethacin
The following table summarizes the reported IC50 values for Indomethacin against human COX-1 and COX-2. It is important to note that these values can vary depending on the specific assay conditions.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) | Reference |
| Indomethacin | 230 nM | 630 nM | 0.365 | |
| Indomethacin | 18 nM | 26 nM | 0.692 | [3][4][5][6] |
| Indomethacin | 0.1 µg/mL (~278 nM) | 5 µg/mL (~13900 nM) | 0.02 | [7] |
| Indomethacin | 9.0 nM | 310 nM | 0.029 | [8] |
Note: A lower IC50 value indicates greater potency. The selectivity ratio (COX-1/COX-2) indicates the preference for inhibition of COX-2 over COX-1. A ratio less than 1 suggests selectivity for COX-1, a ratio greater than 1 suggests selectivity for COX-2, and a ratio around 1 suggests non-selective inhibition. The variability in the reported values highlights the importance of consistent experimental methodology.
Signaling Pathway of Prostaglandin Synthesis and Inhibition by NSAIDs
The following diagram illustrates the conversion of arachidonic acid to prostaglandins (B1171923) by COX enzymes and the inhibitory action of NSAIDs like Clometacin/Indomethacin.
Caption: Arachidonic acid metabolism and NSAID inhibition.
Experimental Protocols
To determine the inhibitory activity of this compound on COX-1 and COX-2, two primary in vitro methods are recommended: a purified enzyme assay and a whole blood assay.
Purified Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.
Workflow:
Caption: Workflow for the purified enzyme COX inhibition assay.
Detailed Methodology:
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (or Indomethacin as a control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
DMSO (for dissolving the test compound)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Multichannel pipettes
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a working solution of arachidonic acid in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer and heme.
-
Add the appropriate COX enzyme (COX-1 or COX-2) to the designated wells. Include wells for a no-enzyme control.
-
-
Inhibitor Addition:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
-
Incubation:
-
Incubate the plate for a short, defined period (e.g., 2 minutes) at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding a small volume of a strong acid (e.g., 1 M HCl).
-
-
Quantification of PGE2:
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant system for assessing COX inhibition as it utilizes whole blood, which contains all the cellular and protein components that can influence drug activity.
Workflow:
Caption: Workflow for the human whole blood COX inhibition assay.
Detailed Methodology:
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers
-
Heparinized collection tubes
-
This compound (or Indomethacin as a control)
-
Lipopolysaccharide (LPS) from E. coli
-
Thromboxane B2 (TxB2) ELISA kit
-
Prostaglandin E2 (PGE2) ELISA kit
-
Sterile culture tubes
-
Centrifuge
Procedure:
For COX-1 Activity (Thromboxane B2 Production):
-
Blood Collection and Treatment:
-
Draw blood into tubes without any anticoagulant to allow for clotting.
-
Immediately aliquot 1 mL of blood into tubes containing various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 to produce TxB2.
-
-
Serum Separation:
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
-
Quantification of TxB2:
-
Measure the concentration of TxB2 in the serum using a specific ELISA kit.
-
For COX-2 Activity (Prostaglandin E2 Production):
-
Blood Collection and Treatment:
-
Draw blood into heparinized tubes.
-
Aliquot 1 mL of blood into sterile culture tubes containing various concentrations of this compound or vehicle control.
-
-
COX-2 Induction:
-
Add LPS (final concentration of 10 µg/mL) to each tube to induce the expression of COX-2 in monocytes.
-
-
Incubation:
-
Incubate the tubes for 24 hours at 37°C in a humidified incubator.
-
-
Plasma Separation:
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
-
Quantification of PGE2:
-
Measure the concentration of PGE2 in the plasma using a specific ELISA kit.
-
Data Analysis (for both assays):
-
Calculate the percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 values for both COX-1 and COX-2.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the inhibitory effects of this compound on COX-1 and COX-2. By utilizing the structurally related and well-characterized compound Indomethacin as a reference, these methodologies will enable the determination of this compound's potency and selectivity. This information is critical for understanding its pharmacological profile and for the development of safer and more effective anti-inflammatory therapies.
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Clometacin as a Reference Compound in NSAID Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clometacin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Although this compound has been used in clinical practice, it has been withdrawn in some regions due to concerns of drug-induced liver injury. Nevertheless, its well-defined mechanism as a non-selective COX inhibitor makes it a relevant, albeit cautiously used, reference compound in the screening and development of new NSAIDs.
These application notes provide a framework for utilizing a compound with a similar profile to this compound, such as Indomethacin, as a reference standard in key in vitro and in vivo assays for NSAID screening. The protocols and data presented are based on established methodologies for evaluating NSAID efficacy.
Key Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
The anti-inflammatory effects of NSAIDs like this compound are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, a critical branch of the arachidonic acid cascade.
Quantitative Data Presentation
Due to the limited availability of public quantitative data for this compound, this section presents data for Indomethacin, a well-characterized non-selective COX inhibitor, to serve as a reference for comparison in NSAID screening assays.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Indomethacin | 0.018 | 0.026 | 1.44 |
| Diclofenac | 0.076 | 0.026 | 0.34 |
| Ibuprofen | 12 | 80 | 6.67 |
| Celecoxib | 9.4 | 0.08 | 0.0085 |
Note: IC50 values can vary depending on the specific assay conditions. Data compiled from various sources for comparative purposes.
Table 2: In Vivo Efficacy in Animal Models
| Compound | Carrageenan-Induced Paw Edema (ED50, mg/kg) | Acetic Acid-Induced Writhing (ED50, mg/kg) |
| Indomethacin | ~2 | 19.0 |
| Aspirin | - | 182 |
| Naproxen | - | 24.1 |
| Piroxicam | - | 0.44 |
Note: ED50 values are dependent on the animal model, route of administration, and specific protocol. Data compiled from various sources for comparative purposes.
Experimental Protocols
The following are detailed protocols for key experiments in which this compound or a similar reference compound like Indomethacin can be used.
In Vitro COX Inhibition Assay
This assay determines the potency of a test compound to inhibit COX-1 and COX-2 enzymes.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare a stock solution of heme cofactor in DMSO.
-
Prepare serial dilutions of test compounds and the reference compound (Indomethacin) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound or reference compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
-
Detection:
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test and reference compounds relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the acute anti-inflammatory activity of NSAIDs.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). House the animals under standard laboratory conditions and fast them overnight before the experiment with free access to water.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose (B213188) in saline).
-
Group II: Reference drug (Indomethacin, e.g., 5 mg/kg, p.o.).
-
Group III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
-
Procedure:
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Determine the ED50 value for the test compound.
-
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.
Methodology:
-
Animals: Use Swiss albino mice (20-25g) of either sex. House them under standard conditions and fast them for a few hours before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control.
-
Group II: Reference drug (Indomethacin, e.g., 10 mg/kg, p.o.).
-
Group III-V: Test compound at different doses.
-
-
-
Procedure:
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a suitable absorption period (e.g., 30-60 minutes), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a predetermined period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the percentage of protection (analgesic activity) for each group using the following formula: % Protection = [(Mean number of writhes in control - Mean number of writhes in treated group) / Mean number of writhes in control] x 100
-
Determine the ED50 value for the test compound.
-
Conclusion
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Clometacin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clometacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent inhibitor of cyclooxygenase (COX) enzymes.[1] By blocking COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation and pain.[1] Beyond its established anti-inflammatory properties, the inhibition of prostaglandin synthesis by this compound has significant immunomodulatory effects. PGE2 is known to influence the function and activity of a wide range of immune cells.[2][3] Consequently, understanding the impact of this compound on the immune system is crucial for its therapeutic application and for the development of novel immunomodulatory strategies.
Flow cytometry is an indispensable tool for the detailed, single-cell analysis of heterogeneous immune cell populations.[4] This technology allows for the precise quantification of various immune cell subsets, as well as the characterization of their activation status, differentiation state, and functional potential. These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on key immune cell populations.
Mechanism of Action: this compound's Influence on Immune Cells
This compound exerts its immunomodulatory effects primarily through the inhibition of COX enzymes, leading to a significant reduction in PGE2 production. PGE2, in turn, signals through four G-protein coupled receptors (EP1, EP2, EP3, and EP4) expressed on various immune cells, triggering downstream signaling cascades that can either suppress or enhance immune responses depending on the cellular context.[2][3]
The predominant effect of PGE2 on the adaptive and innate immune systems is immunosuppressive. Therefore, by reducing PGE2 levels, this compound is hypothesized to reverse these immunosuppressive effects, leading to an enhanced anti-tumor or anti-viral immune response.
Figure 1: Mechanism of this compound's immunomodulatory effects.
Expected Effects of this compound on Immune Cell Populations
Based on the known immunosuppressive roles of PGE2, treatment with this compound is expected to lead to the following changes in peripheral blood immune cell populations. The following tables summarize hypothetical, yet plausible, quantitative data based on the scientific literature on PGE2's effects on immune cells.
Table 1: Expected Changes in T Lymphocyte Subsets after this compound Treatment
| Parameter | Cell Type | Expected Effect of this compound | Rationale |
| Proliferation | Naive CD4+ and CD8+ T Cells | Increased | PGE2 inhibits T cell proliferation; its reduction by this compound is expected to enhance proliferative responses.[2][5] |
| IFN-γ Production | CD8+ Cytotoxic T Lymphocytes | Increased | PGE2 suppresses the production of Th1-associated cytokines like IFN-γ.[6] |
| IL-10 Production | CD4+ T Helper Cells | Decreased | PGE2 can promote the production of the anti-inflammatory cytokine IL-10.[7] |
| Frequency | Regulatory T Cells (Tregs) | Decreased | PGE2 can induce the expansion of Foxp3+ regulatory T cells.[2] |
Table 2: Expected Changes in B Lymphocyte Subsets after this compound Treatment
| Parameter | Cell Type | Expected Effect of this compound | Rationale |
| Proliferation | Activated B Cells | Increased | PGE2 has been shown to suppress B cell proliferation.[8][9][10] |
| Antibody Production | Plasma Cells | Increased | PGE2 can inhibit the generation of immunoglobulin-secreting cells.[11] |
| p53 Expression | Activated B Lymphocytes | Decreased | PGE2 has been shown to upregulate p53 mRNA and protein in activated B cells.[12] |
Table 3: Expected Changes in NK Cell and Monocyte Populations after this compound Treatment
| Parameter | Cell Type | Expected Effect of this compound | Rationale |
| Cytotoxicity | Natural Killer (NK) Cells | Increased | PGE2 suppresses NK cell-mediated cytotoxicity.[13][14][15][16] |
| Migration | Natural Killer (NK) Cells | Increased | PGE2 can inhibit the migration of NK cells.[13][14] |
| TNF-α Production | Classical Monocytes (CD14++CD16-) | Increased | PGE2 is known to inhibit TNF-α production by monocytes.[17] |
| IL-10 Production | Monocytes | Decreased | PGE2 can promote the differentiation of monocytes towards an anti-inflammatory phenotype that produces IL-10.[18] |
Experimental Protocols
The following protocols provide a framework for the flow cytometric analysis of human peripheral blood mononuclear cells (PBMCs) to assess the immunological effects of this compound.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the layer below.
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the collected cells by adding 30 mL of PBS and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640 supplemented with 10% FBS.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability with trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in RPMI-1640 with 10% FBS for subsequent experiments.
In Vitro Treatment with this compound
Materials:
-
Isolated PBMCs
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete RPMI-1640 medium (with 10% FBS)
-
Cell culture plates (e.g., 24-well plates)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the isolated PBMCs at a density of 1-2 x 10^6 cells/mL in a 24-well plate.
-
Prepare a stock solution of this compound and dilute it to the desired final concentrations in complete RPMI-1640 medium. A dose-response experiment is recommended to determine the optimal concentration.
-
Add the this compound dilutions to the cell cultures. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
Flow Cytometry Staining
The following are suggested antibody panels for the analysis of major immune cell subsets. Researchers should optimize antibody concentrations and may need to adjust panels based on the specific flow cytometer configuration.
General Staining Protocol:
-
After the incubation period, harvest the cells and transfer them to 5 mL polystyrene round-bottom tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells with 2 mL of cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the pre-titrated fluorescently conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
Just before analysis, add a viability dye (e.g., 7-AAD or Propidium Iodide) to exclude dead cells from the analysis.
Suggested Antibody Panels:
-
T Cell Subset Panel:
-
CD3 (T cell lineage marker)
-
CD4 (Helper T cell marker)
-
CD8 (Cytotoxic T cell marker)
-
CD45RA (Naive T cell marker)
-
CCR7 (Naive and central memory T cell marker)
-
CD25 (Activation and regulatory T cell marker)
-
Foxp3 (Regulatory T cell transcription factor - requires intracellular staining)
-
IFN-γ (requires intracellular staining after stimulation)
-
-
B Cell Subset Panel:
-
CD19 (B cell lineage marker)
-
CD20 (B cell marker)
-
CD27 (Memory B cell marker)
-
IgD (Naive B cell marker)
-
CD38 (Plasma cell and germinal center B cell marker)
-
-
NK Cell and Monocyte Panel:
-
CD3 (to exclude T cells)
-
CD56 (NK cell marker)
-
CD16 (NK cell and monocyte marker)
-
CD14 (Monocyte marker)
-
HLA-DR (Antigen-presenting cell marker)
-
CD11c (Dendritic cell and monocyte marker)
-
CD123 (Plasmacytoid dendritic cell marker)
-
References
- 1. What is the mechanism of Cinmetacin? [synapse.patsnap.com]
- 2. Prostaglandin E2 and T cells: friends or foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Protocol | Abcam [abcam.com]
- 5. Prostaglandin E2 acts at two distinct pathways of T lymphocyte activation: inhibition of interleukin 2 production and down-regulation of transferrin receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Prostaglandin E2 primes naive T cells for the production of anti-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 regulates B cell proliferation through a candidate tumor suppressor, Ptger4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 regulates B cell proliferation through a candidate tumor suppressor, Ptger4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of human B cell proliferation by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of human B cell activation by prostaglandin E2. Suppression of the generation of immunoglobulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Prostaglandin E₂ impacts multiple stages of the natural killer cell antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin E2 (PGE2) suppresses natural killer cell function primarily through the PGE2 receptor EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Frontiers | Prostaglandin E2 Secreted by Thyroid Cancer Cells Contributes to Immune Escape Through the Suppression of Natural Killer (NK) Cell Cytotoxicity and NK Cell Differentiation [frontiersin.org]
- 17. Resistance to Prostaglandin E2 Promotes Monocyte Activation During Chronic HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Prostaglandin E2 Antagonizes TGF-β Actions During the Differentiation of Monocytes Into Dendritic Cells [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clometacin Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Clometacin during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the N-acylindole class.[1][2] Like many compounds in its class, this compound is a hydrophobic molecule with poor aqueous solubility. This property presents a significant challenge for in vitro studies, as the compound can precipitate when introduced into aqueous cell culture media.[3][4] This precipitation can lead to inaccurate experimental results due to unknown and inconsistent compound concentrations, and the precipitate itself can be toxic to cells or interfere with assay measurements.
Q2: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for developing appropriate handling and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆ClNO₄ | [1][5] |
| Molecular Weight | 357.79 g/mol | [5] |
| Appearance | White to off-white solid (presumed) | [4] |
| Melting Point | 242 °C | [2] |
| Boiling Point | 564 °C at 760 mmHg | [2] |
| XLogP3 | 3.9 - 4.0 | [2] |
| Mechanism of Action | Cyclooxygenase (COX) Inhibitor | [6][7] |
XLogP3 is a computed measure of hydrophobicity; a higher value indicates lower aqueous solubility.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Solubility Considerations for Common Solvents:
| Solvent | Suitability for In Vitro Assays | Comments |
| DMSO | High | Recommended starting solvent. Prepare high-concentration stock (e.g., 10-100 mM) to minimize the final solvent concentration in the culture medium (typically ≤0.5%). |
| Ethanol | Moderate | Can be used as an alternative to DMSO. May be more volatile and potentially more toxic to some cell lines at equivalent concentrations. |
| Water / PBS | Very Low | This compound is practically insoluble in aqueous buffers and should not be used for primary stock solution preparation. |
| Methanol | Low | Generally avoided for live-cell assays due to higher cytotoxicity compared to DMSO or ethanol. |
Q4: My this compound precipitated immediately upon addition to the cell culture medium. What causes this and how can I fix it?
This common issue, often called "crashing out," occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous environment where it is poorly soluble.[3] The organic solvent disperses, leaving the compound to agglomerate and precipitate.
Troubleshooting Immediate Precipitation:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test by preparing a serial dilution in your media to find the maximum soluble concentration.[3] |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange and precipitation. | Perform an intermediate dilution step. Dilute the stock solution in a small volume of pre-warmed media first, then add this intermediate solution to the final culture volume.[3] |
| Low Media Temperature | The solubility of most compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for all dilution steps.[3] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic to cells and may also affect compound solubility. | Aim for a final DMSO concentration of <0.5%, and ideally <0.1%. Ensure your vehicle control experiments use the same final DMSO concentration. |
Q5: My media containing this compound looked clear initially, but a precipitate formed after several hours or days of incubation. What is happening?
Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
Troubleshooting Delayed Precipitation:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[4] | Try a different basal media formulation or consider reducing the serum percentage if your experiment allows. Run a stability test by incubating the compound in media without cells to see if precipitation still occurs. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound.[3] | Monitor the pH of your culture medium. More frequent media changes may be necessary, especially in dense or rapidly metabolizing cultures. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially pushing it beyond its solubility limit.[3][10] | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[3] |
| Compound Instability | The compound itself may be unstable and degrade over time into less soluble byproducts. | Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted solutions in media for extended periods. |
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the best practices for dissolving this compound and preparing working solutions for in vitro experiments to minimize solubility issues.
-
Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO):
-
Calculate the mass of this compound powder needed (Mass = 50 mmol/L * 0.35779 kg/mol * Volume in L).
-
Weigh the this compound powder accurately using an analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Ensure complete dissolution by vortexing. If necessary, use brief sonication in a water bath or gentle warming (37°C). Visually confirm that no solid particles remain.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution for Cell Treatment:
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.[3]
-
Perform an intermediate dilution step. For example, to achieve a final concentration of 50 µM from a 50 mM stock (a 1:1000 dilution), first dilute the stock 1:100 into pre-warmed media (e.g., 2 µL of stock into 198 µL of media).
-
Add the compound to the media dropwise while gently swirling the tube or plate.[3] This gradual introduction helps prevent localized high concentrations that can lead to precipitation.
-
Add the final 1:10 dilution (e.g., add the 200 µL from the intermediate step to 1.8 mL of media in your culture well) to achieve the final 1:1000 dilution.
-
Mix gently by swirling the plate or by pipetting up and down slowly.
-
Always prepare a vehicle control using the same concentration of DMSO that is present in the final working solution.
-
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Visual Troubleshooting and Mechanism of Action
Troubleshooting Flowchart for this compound Precipitation
Caption: Troubleshooting flowchart for solubility issues.
Mechanism of Action: this compound Inhibition of the COX Pathway
This compound, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.[11][12][13] By blocking this pathway, this compound reduces the production of pro-inflammatory prostaglandins.
Caption: this compound inhibits COX enzymes.
References
- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. What is the mechanism of Cinmetacin? [synapse.patsnap.com]
- 7. What is the mechanism of Acemetacin? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. file.sdiarticle3.com [file.sdiarticle3.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]
- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Clometacin-Induced Animal Model Mortality
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating mortality associated with the use of Clometacin in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it contribute to toxicity?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] The inhibition of COX-2 is responsible for its therapeutic anti-inflammatory, analgesic, and antipyretic effects by reducing the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[1] However, the simultaneous inhibition of the constitutively expressed COX-1 enzyme disrupts its crucial role in protecting the gastric mucosa and maintaining normal platelet function.[1] This non-selective action is the primary contributor to the gastrointestinal toxicity often observed with this compound and other traditional NSAIDs, which can lead to ulceration, bleeding, and in severe cases, mortality.[1][2] Furthermore, this compound has been associated with a risk of drug-induced liver injury.[3]
Q2: What are the common signs of this compound toxicity in animal models?
Common signs of NSAID toxicity in animals, which can be extrapolated to this compound, include:
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Gastrointestinal distress: Vomiting, diarrhea, loss of appetite, and dark, tarry stools (indicating gastrointestinal bleeding).[2]
-
Lethargy and behavioral changes: Animals may appear subdued, less active, or exhibit signs of pain.[4]
-
Renal and hepatic effects: While less common, NSAIDs can cause kidney or liver damage, which may be indicated by changes in urination, jaundice, or altered blood biochemistry.[2]
-
Neurological signs: In cases of severe overdose, neurological signs such as ataxia, tremors, or seizures may be observed.[4][5]
Q3: Are there any known LD50 values for this compound in common animal models?
Troubleshooting Guide
Issue 1: High incidence of mortality observed in the animal cohort receiving this compound.
Possible Cause: The administered dose of this compound is too high, leading to severe gastrointestinal damage, internal bleeding, or other systemic toxicities.
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose of this compound. Conduct a pilot dose-response study to identify the minimum effective dose that achieves the desired anti-inflammatory effect with an acceptable safety profile.
-
Gastroprotective Co-administration: Implement a co-treatment strategy to protect the gastrointestinal tract.
-
Proton Pump Inhibitors (PPIs): Co-administration of a PPI like omeprazole (B731) can reduce gastric acid secretion and protect the upper gastrointestinal tract.[3] However, be aware that PPIs may not protect the small intestine and could potentially worsen NSAID-induced small intestinal injury.[9][10]
-
Misoprostol (B33685): As a prostaglandin (B15479496) E1 analog, misoprostol can help replenish the prostaglandins that are depleted by this compound, thereby protecting the gastric mucosa.[3]
-
H2-Receptor Antagonists: While generally less effective than PPIs for preventing NSAID-induced gastric ulcers, high doses of H2-receptor antagonists like famotidine (B1672045) may offer some protection.[3]
-
-
Route of Administration: If using oral administration, consider alternative routes that might reduce direct irritation to the gastric mucosa, although systemic effects will still occur.
-
Hydration and Supportive Care: Ensure animals have easy access to food and water. In cases of suspected dehydration due to diarrhea or vomiting, providing fluid therapy can be beneficial.[11][12]
-
Close Monitoring: Implement a rigorous monitoring plan to detect early signs of toxicity. This should include daily observation of behavior, appetite, stool consistency, and body weight.[13]
Issue 2: Animals are showing signs of gastrointestinal distress (e.g., diarrhea, anorexia).
Possible Cause: this compound is causing irritation and damage to the gastrointestinal lining.
Troubleshooting Steps:
-
Administer with Food: If not already doing so, administering this compound with food may help to reduce direct irritation of the stomach lining.
-
Gastroprotective Agents: As mentioned above, co-administration with PPIs, misoprostol, or sucralfate (B611045) (which forms a protective barrier over ulcers) can be effective.[2]
-
Dietary Modification: Provide a soft, palatable diet to encourage eating and reduce mechanical irritation of the GI tract.
-
Microbiota Modulation:
-
Antibiotics: Studies have shown that antibiotics like rifaximin (B1679331) can attenuate NSAID-induced enteropathy.[1][14]
-
Probiotics: The use of probiotics may help to restore a healthy gut microbiome and mitigate NSAID-induced intestinal injury.[1]
-
-
Monitor for Dehydration: Closely monitor for signs of dehydration and provide supportive care as needed.
Data Presentation
Table 1: Summary of Potential Mitigating Agents for NSAID-Induced Gastrointestinal Toxicity
| Mitigating Agent | Mechanism of Action | Primary Site of Action | Potential Considerations |
| Proton Pump Inhibitors (e.g., Omeprazole) | Suppresses gastric acid secretion | Stomach | May not protect the small intestine and could potentially worsen injury there.[9][10] |
| Misoprostol | Prostaglandin E1 analog; restores protective prostaglandins | Stomach and Duodenum | Can cause diarrhea as a side effect. |
| H2-Receptor Antagonists (e.g., Famotidine) | Blocks histamine-mediated gastric acid secretion | Stomach | Generally less effective than PPIs for NSAID-induced ulcers.[3] |
| Sucralfate | Forms a protective coating over ulcers | Stomach and Duodenum | May interfere with the absorption of other drugs. |
| Rifaximin | Antibiotic; modulates intestinal microbiota | Small and Large Intestine | May alter the gut microbiome with prolonged use.[1][14] |
| Probiotics | Restore beneficial gut bacteria | Small and Large Intestine | Strain and dose dependency; efficacy can vary.[1] |
Experimental Protocols
Protocol 1: Induction of NSAID-Induced Gastroenteropathy and Assessment of a Mitigating Agent in Rats
This protocol is a general guideline and should be adapted for this compound based on preliminary dose-finding studies.
-
Animals: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound only.
-
Group 3: Mitigating agent only.
-
Group 4: this compound + Mitigating agent.
-
-
Dosing:
-
Monitoring:
-
Record body weight, food and water intake, and stool consistency daily.
-
Observe for any clinical signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the stomach and small intestine.
-
Score the extent of hemorrhagic damage and ulceration.[9][10]
-
Collect tissue samples for histological examination and biochemical analysis (e.g., measurement of prostaglandin levels, inflammatory markers).[9][10]
-
Mandatory Visualization
Caption: Signaling pathway of this compound's dual inhibition of COX-1 and COX-2.
References
- 1. Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract [gutnliver.org]
- 2. vetmed.msstate.edu [vetmed.msstate.edu]
- 3. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Dose-response trend tests for tumorigenesis adjusted for differences in survival and body weight across doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Response Curves in Chemical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence | PLOS One [journals.plos.org]
- 10. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outcomes of 434 dogs with non‐steroidal anti‐inflammatory drug toxicosis treated with fluid therapy, lipid emulsion, or therapeutic plasma exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention [frontiersin.org]
Technical Support Center: Enhancing the Oral Bioavailability of Clometacin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Clometacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the class of indoleacetic acid derivatives.[1][2][3] The primary challenges to its oral bioavailability often stem from its physicochemical properties. As with many BCS Class II drugs, this compound likely exhibits low aqueous solubility but high permeability.[4][5][6] Key factors hindering its oral absorption include:
-
Poor Aqueous Solubility: Limited dissolution in gastrointestinal fluids can be the rate-limiting step for absorption.[6]
-
First-Pass Metabolism: Although studies in rats suggest this compound has limited metabolism, the potential for hepatic first-pass metabolism in humans should be considered.[7]
-
Efflux Transporter Activity: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which would pump it back into the intestinal lumen.
Q2: What are the initial physicochemical properties of this compound I should consider?
Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral absorption of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Physicochemical Modifications:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug powder enhances the dissolution rate.[12][13]
-
Salt Formation: For acidic drugs like this compound, forming a salt can significantly improve solubility and dissolution.
-
Polymorph Screening: Identifying a metastable polymorphic form can lead to higher apparent solubility.
-
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in an amorphous state can increase its dissolution rate.[6]
-
Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption, potentially through the lymphatic system, thereby bypassing the liver and reducing first-pass metabolism.[14][15][16][17][18]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility and dissolution.[19]
-
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate of the pure this compound API.
| Possible Cause | Troubleshooting Steps |
| Poor wetting of the drug powder. | 1. Incorporate a surfactant into the dissolution medium (e.g., 0.1-1% sodium lauryl sulfate). 2. Reduce particle size through micronization or nanonization techniques.[20][21] |
| Low intrinsic solubility at the pH of the dissolution medium. | 1. Perform a pH-solubility profile to identify the pH of maximum solubility. 2. Consider salt formation to increase solubility in relevant physiological pH ranges. 3. Explore the use of co-solvents in the formulation if appropriate for the intended dosage form. |
| Strong crystal lattice energy. | 1. Screen for different polymorphic forms to identify a more soluble, metastable form. 2. Prepare an amorphous solid dispersion with a suitable hydrophilic polymer. |
Issue 2: High in vitro dissolution but poor permeability in Caco-2 assays.
| Possible Cause | Troubleshooting Steps |
| The compound is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Determine the efflux ratio by performing a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio >2 suggests active efflux.[22] 2. Co-administer a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in apical-to-basolateral transport in the presence of the inhibitor confirms P-gp involvement.[22] 3. Formulate with excipients that inhibit P-gp , such as certain surfactants used in SEDDS. |
| Poor membrane partitioning. | 1. Review the LogP value. If it is outside the optimal range for passive diffusion (typically 1-3), consider prodrug strategies to transiently increase lipophilicity. |
| Cell monolayer integrity issues. | 1. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity.[22] |
Issue 3: Good in vitro performance but low in vivo bioavailability in animal models.
| Possible Cause | Troubleshooting Steps |
| Significant first-pass metabolism in the liver. | 1. Analyze plasma samples for metabolites after oral and intravenous administration to quantify the extent of first-pass metabolism. 2. Consider formulation strategies that promote lymphatic transport , such as lipid-based formulations (e.g., SEDDS), to bypass the liver.[15] |
| In vivo precipitation of the drug. | 1. Incorporate precipitation inhibitors into the formulation, such as hydrophilic polymers (e.g., HPMC, PVP) in a solid dispersion. |
| Influence of gastrointestinal contents (Food Effect). | 1. Conduct pharmacokinetic studies in both fasted and fed states to determine if there is a significant food effect on absorption.[19][23][24][25] Food can alter gastric pH, transit time, and bile secretion, which can impact drug dissolution and absorption.[23][24] |
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving this compound Bioavailability
| Formulation Strategy | Principle | Expected Improvement in Dissolution | Expected Improvement in Permeability | Potential for Reducing First-Pass Metabolism |
| Micronization | Increased surface area | ++ | - | - |
| Salt Formation | Increased aqueous solubility | +++ | - | - |
| Amorphous Solid Dispersion | Increased apparent solubility | +++ | - | - |
| SEDDS | Pre-dissolved in lipid vehicle | ++++ | + | ++ |
| Cyclodextrin Complex | Increased aqueous solubility | +++ | - | - |
Key: ++++ (Very High), +++ (High), ++ (Moderate), + (Low), - (None)
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
Objective: To determine the dissolution rate of this compound from a given formulation.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).[26][27]
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 1.2 HCl buffer for gastric simulation, or pH 6.8 phosphate (B84403) buffer for intestinal simulation). The medium should be de-aerated.[28]
-
Temperature: Maintain the medium at 37 ± 0.5 °C.[26]
-
Paddle Speed: 50 or 75 RPM.[26]
-
Procedure: a. Place the dosage form (e.g., tablet or capsule) in the dissolution vessel. b. Start the paddle rotation. c. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples promptly.
-
Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and identify potential active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system until a confluent monolayer is formed (typically 21 days).[29][30]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[22]
-
Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), at pH 7.4.
-
Procedure for Apical to Basolateral (A→B) Transport: a. Add the this compound solution to the apical (upper) chamber. b. At specified time points, collect samples from the basolateral (lower) chamber. c. Replace the collected volume with fresh buffer.
-
Procedure for Basolateral to Apical (B→A) Transport: a. Add the this compound solution to the basolateral chamber. b. At specified time points, collect samples from the apical chamber.
-
Analysis: Determine the concentration of this compound in the samples by LC-MS/MS.
-
Calculations: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio: Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[22]
Protocol 3: Oral Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of a this compound formulation after oral administration.
Methodology:
-
Animals: Use male Sprague-Dawley or Wistar rats, fasted overnight before dosing.[31][32][33]
-
Dosing: Administer the this compound formulation orally via gavage at a specific dose.[31][33]
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.[33]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[33]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following parameters:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
Oral bioavailability (F%) can be calculated if intravenous data is available: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[17]
-
Visualizations
References
- 1. Analgesic - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pexacy.com [pexacy.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Dissolution Testers – USP Guidelines - Total Laboratory Services - ERWEKA UK - Dissolution Testers [totallaboratoryservices.co.uk]
- 8. This compound | 25803-14-9 [chemicalbook.com]
- 9. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. philadelphia.edu.jo [philadelphia.edu.jo]
- 12. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 13. An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. researchgate.net [researchgate.net]
- 20. Robust Wet Milling Technique for Producing Micronized Ibuprofen Particles with Improved Solubility and Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Micronization of Ibuprofen Particles Using Supercritical Fluid Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. Influence of food on the bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Effects of Food on Drug Bioavailability and Bioequivalence | Semantic Scholar [semanticscholar.org]
- 26. youtube.com [youtube.com]
- 27. Hydrodynamic investigation of USP dissolution test apparatus II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. usp.org [usp.org]
- 29. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 30. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 31. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence - PMC [pmc.ncbi.nlm.nih.gov]
- 32. dadun.unav.edu [dadun.unav.edu]
- 33. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Clometacin Degradation in Solution
Welcome to the technical support center for Clometacin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the degradation of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the most likely causes?
A1: this compound, an N-acylindole derivative, is susceptible to degradation through several pathways. The most common causes of degradation in solution are hydrolysis, photodegradation, and thermal stress. The stability of this compound is significantly influenced by factors such as pH, temperature, and exposure to light.[1][2][3]
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of a solution is a critical factor in the stability of this compound. As an N-acylindole, the amide bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[4] Generally, indole (B1671886) derivatives show varying stability across the pH spectrum. For instance, some indole compounds like melatonin (B1676174) are more stable in acidic conditions, while others may degrade rapidly.[1] It is crucial to determine the optimal pH range for your specific experimental conditions to minimize degradation.
Q3: Is this compound sensitive to light?
A3: Yes, indole-containing compounds are often sensitive to light and can undergo photodegradation.[5][6] Exposure to UV or even ambient light can lead to the formation of degradation products. It is recommended to protect this compound solutions from light by using amber vials or by working in a dark environment.[1]
Q4: What is the impact of temperature on this compound stability?
A4: Elevated temperatures can accelerate the degradation of this compound in solution.[1][7] Thermal degradation can occur through various mechanisms, including the breakdown of the indole ring itself at very high temperatures.[8] For routine storage of stock solutions, it is advisable to store them at low temperatures, such as -20°C, to minimize thermal degradation.[1]
Q5: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?
A5: The most common method to analyze this compound and its potential degradation products is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[9][10][11] A stability-indicating HPLC method can separate the intact this compound from its degradants. LC-MS can be further used to elucidate the structure of the degradation products.[12]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Symptoms:
-
A decrease in the expected biological activity of your this compound solution.
-
A noticeable decrease in the peak area of this compound when analyzed by HPLC over time.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate pH | Verify the pH of your solution. Adjust the pH to a range where this compound is more stable. For initial screening, you can test a range of pH values (e.g., 3, 5, 7, 9) to determine the optimal stability. |
| Exposure to Light | Store and handle the solution in a dark environment. Use amber-colored vials or wrap containers in aluminum foil.[1] |
| High Temperature | Store stock solutions at or below -20°C. For working solutions, maintain them at a controlled, cool temperature and use them as quickly as possible.[1] |
| Oxidation | If oxidative degradation is suspected, consider degassing your solvents or adding an antioxidant to your solution, if compatible with your experimental setup. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
New peaks appear in your HPLC chromatogram that were not present in the initial analysis of the this compound standard.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Hydrolytic Degradation | This is a likely cause if the solution was stored at a non-optimal pH or for an extended period. The primary degradation product is often the result of the hydrolysis of the N-acyl bond. |
| Photodegradation | If the solution was exposed to light, the new peaks could be photoproducts. Compare chromatograms of light-exposed and light-protected samples to confirm. |
| Thermal Degradation | If the solution was exposed to high temperatures, the unknown peaks may be thermal degradants. |
To identify the unknown peaks, a forced degradation study is recommended. This involves intentionally degrading a sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting solutions by HPLC and LC-MS.[2][3][13]
Data Presentation: Illustrative Stability of an Indole Derivative (Melatonin)
Disclaimer: The following data is for Melatonin, an indole derivative, and is provided for illustrative purposes only. Researchers must perform their own stability studies to determine the degradation profile of this compound.
Table 1: Effect of pH on Melatonin Stability in Aqueous Solution at Room Temperature Over 28 Days [1]
| pH | Remaining Melatonin (%) |
| 1.0 | > 65% |
| 4.0 | 0 - 4% |
| 7.0 | 0 - 4% |
| 10.0 | 0 - 4% |
| 13.0 | 0 - 4% |
Table 2: Thermal Degradation of Melatonin in Aqueous Solution (pH 1.0) [1]
| Temperature (°C) | Reaction Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 60 | 0.027 | ~25.7 |
| 70 | 0.082 | ~8.5 |
| 80 | 0.123 | ~5.6 |
| 90 | 0.175 | ~4.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Place solid this compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid.[1]
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound to a light source (e.g., UV lamp or sunlight) for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
-
Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Analyze all samples by a suitable, validated HPLC method.
-
If unknown peaks are observed, further analysis by LC-MS is recommended for structural elucidation.
Protocol 2: HPLC Method for this compound Purity Testing
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point for analyzing this compound and its degradation products. Method optimization will be required.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: 10% A, 90% B
-
25-30 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound)
-
Column Temperature: 30°C
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. omicsonline.org [omicsonline.org]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [ouci.dntb.gov.ua]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Clometacin Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of clometacin in cell-based assays. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces prostaglandin (B15479496) production.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
As specific IC50 values for this compound in various cell lines are not widely reported in recent literature, it is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A broad starting range of 0.1 µM to 100 µM is often a reasonable starting point for many NSAIDs.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but has better solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).
-
Recommended Solvent: Use high-purity, sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM or 100 mM).
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Procedure:
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Accurately weigh the this compound powder.
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Dissolve it in the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex and, if necessary, use a bath sonicator to ensure complete dissolution.
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Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
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-
Important Note: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific assay and cell type.
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For cell viability/cytotoxicity assays (e.g., MTT, XTT): Typical incubation times range from 24 to 72 hours.
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For assays measuring inhibition of prostaglandin E2 (PGE2) production: A shorter pre-incubation period (e.g., 1-4 hours) before stimulation with an inflammatory agent (like lipopolysaccharide, LPS) is common.
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For apoptosis assays: The timing is critical as apoptotic markers can be transient. A time-course experiment (e.g., 6, 12, 24, 48 hours) is highly recommended to capture the peak apoptotic response.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform number of viable cells are seeded in each well. Use a cell counter and a viability dye (e.g., trypan blue) before plating. |
| Edge Effects in Microplates | Evaporation from the outer wells can concentrate this compound. To mitigate this, either avoid using the outermost wells for critical samples or fill them with sterile PBS or media to maintain humidity. |
| This compound Precipitation | Visually inspect the culture medium after adding the this compound working solution. If precipitation occurs, try preparing fresh dilutions or using a slightly higher DMSO concentration in the final medium (while still maintaining a non-toxic level). |
| Inconsistent Incubation Times | Ensure all plates are incubated for the exact same duration. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
Issue 2: No observable anti-inflammatory effect (e.g., no reduction in PGE2 levels).
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The concentration may be too low. Perform a dose-response curve to determine the effective concentration range. |
| Insufficient Incubation Time | The pre-incubation time with this compound before stimulation may be too short. Try extending the pre-incubation period (e.g., from 1 hour to 4 hours). |
| Ineffective Inflammatory Stimulus | Ensure that your inflammatory stimulus (e.g., LPS) is potent and used at an optimal concentration to induce a robust PGE2 response in your control wells. |
| Degraded this compound Stock | Prepare fresh aliquots of your this compound stock solution. Avoid multiple freeze-thaw cycles. |
Issue 3: Unexpected cytotoxicity at low this compound concentrations.
| Potential Cause | Troubleshooting Steps |
| High DMSO Concentration | Double-check the calculations for your serial dilutions to ensure the final DMSO concentration is not exceeding cytotoxic levels (typically >0.5%). |
| Cell Line Sensitivity | The specific cell line you are using may be particularly sensitive to this compound or NSAIDs in general. Perform a thorough dose-response and time-course experiment to establish the toxicity profile. |
| Contamination | Check your cell cultures for any signs of bacterial or fungal contamination, which can impact cell health and response to treatment. |
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines
Note: The following data are for illustrative purposes only. Researchers must determine the IC50 values for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Example IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 25.5 |
| MCF-7 | Breast Adenocarcinoma | XTT | 48 | 32.1 |
| HCT116 | Colorectal Carcinoma | Resazurin | 72 | 18.9 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 45.3 |
Table 2: Example Data for Inhibition of LPS-Induced PGE2 Production by this compound in RAW 264.7 Macrophages
Note: This table illustrates how to present data from an anti-inflammatory assay. Actual values will vary.
| This compound Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1500 | 0 |
| 0.1 | 1350 | 10 |
| 1 | 975 | 35 |
| 10 | 450 | 70 |
| 50 | 150 | 90 |
| 100 | 75 | 95 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability and determine its half-maximal inhibitory concentration (IC50).
Materials:
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Target adherent cell line
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Complete cell culture medium
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This compound
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DMSO (cell culture grade)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well cell culture plates
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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-
Compound Treatment:
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Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock solution. A common concentration range to test is 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells.
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-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
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-
MTT Addition and Incubation:
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After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
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-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
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Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
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-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
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Protocol 2: Measuring Inhibition of Prostaglandin E2 (PGE2) Production
This protocol outlines a method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of PGE2 in cells stimulated with an inflammatory agent.
Materials:
-
RAW 264.7 murine macrophages (or another suitable cell line)
-
Complete cell culture medium
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This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
PGE2 ELISA kit
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24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow the cells to adhere and grow for 24-48 hours.
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-
Induction of COX-2 Expression (if necessary):
-
Aspirate the growth medium and replace it with a serum-free medium containing an inflammatory stimulus like LPS (e.g., 1 µg/mL) to induce COX-2 expression. Incubate for 12-24 hours.
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-
Compound Treatment:
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Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-4 hours.
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-
Arachidonic Acid Stimulation:
-
Add arachidonic acid (the substrate for COX enzymes) to a final concentration of 10 µM to each well.
-
Incubate for 30 minutes at 37°C.
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-
Supernatant Collection:
-
Collect the supernatant from each well.
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-
PGE2 Measurement:
-
Quantify the amount of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
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Data Analysis:
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Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value for PGE2 inhibition.
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Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for determining IC50 using an MTT assay.
References
Technical Support Center: Reducing Variability in Clometacin Animal Studies
Welcome to the technical support center for Clometacin animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2] It functions as a pro-drug, being metabolized in the body to its active form, indomethacin (B1671933).[3] The primary mechanism of action of indomethacin, and therefore this compound, is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
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Caption: Troubleshooting Lack of Efficacy.
Potential Cause Troubleshooting Step Sub-therapeutic Dose Review the literature for effective dose ranges of this compound or indomethacin in your specific animal model. Consider conducting a pilot dose-response study to determine the optimal dose. Poor Bioavailability Ensure the drug is properly formulated. For poorly soluble compounds like indomethacin, a suspension in a vehicle like 0.5% methylcellulose (B11928114) or a solution in PEG400 may be necessary.[5] Check for any precipitation of the compound in the formulation before administration. Incorrect Administration Verify the oral gavage technique to ensure the full dose is delivered to the stomach and not regurgitated or aspirated. Confirm the correct volume was administered based on the animal's body weight. Model-Specific Issues Ensure the inflammatory response in your animal model is robust and consistent. Include a positive control group (e.g., a known effective NSAID) to validate the model.[6] The timing of drug administration relative to the induction of inflammation is critical. Drug Tolerance In studies with chronic dosing, consider the possibility of drug tolerance development.[7]
Issue 2: Unexpected Toxicity or Mortality
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Caption: Carrageenan-Induced Paw Edema Workflow.
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
The CIA model in mice is a widely used model for studying rheumatoid arthritis due to its pathological and immunological similarities.
Materials:
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This compound/Indomethacin
-
Vehicle
-
Bovine or chicken type II collagen
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Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
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DBA/1 mice (male, 8-10 weeks old)
Procedure:
-
Preparation of Emulsion (Day 0): Emulsify type II collagen with CFA.
-
Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen with IFA and inject 100 µL intradermally at a different site near the base of the tail.
-
Drug Administration: Begin administration of this compound or vehicle at the first signs of arthritis (typically around day 24-28) or prophylactically before the onset of symptoms.
-
Arthritis Scoring: Monitor the mice for signs of arthritis (redness, swelling of joints) and score them based on a standardized scale (e.g., 0-4 for each paw).
-
Data Collection: Record arthritis scores, body weight, and paw thickness regularly.
-
Endpoint Analysis: At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.
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References
- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cinmetacin? [synapse.patsnap.com]
- 5. Bidirectional interactions between indomethacin and the murine intestinal microbiota | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. ISFM and AAFP Consensus Guidelines: Long-Term use of NSAIDs in Cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clometacin Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the non-steroidal anti-inflammatory drug (NSAID) clometacin in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
Q2: Can this compound interfere with biochemical assays?
While specific documented cases of assay interference by this compound are not widely reported in scientific literature, it is plausible that this compound, like other NSAIDs, could interfere with certain biochemical assays. The most likely type of interference is cross-reactivity in immunoassays.
Q3: Which types of assays are most likely to be affected by this compound?
Based on interference patterns observed with other NSAIDs, the following assays have a potential for interference from this compound:
-
Immunoassays for Drugs of Abuse: Particularly urine drug screens for benzodiazepines and cannabinoids (THC). This is due to potential structural similarities between this compound or its metabolites and the target analytes of these assays.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Any ELISA-based assay could potentially be affected if this compound or its metabolites cross-react with the antibodies used in the assay, leading to false-positive or false-negative results.
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Assays Involving Prostaglandin (B15479496) Synthesis: As a COX inhibitor, this compound will directly interfere with assays that measure prostaglandin production. This is an expected in vitro pharmacological effect.
Q4: What is the metabolic profile of this compound?
The metabolism of this compound is reported to be limited, with over 85% of the drug excreted unchanged.[1] The primary metabolite is 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid.[1] Both the parent drug and this metabolite could potentially interfere with assays.
Data Presentation: Comparative COX Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin | 0.063 | 0.48 | 0.13 |
| Diclofenac | 0.611 | 0.63 | 0.97 |
| Ibuprofen | 13 | 370 | 0.04 |
| Naproxen | Data not available | Data not available | Data not available |
| Meloxicam | 36.6 | 4.7 | 7.79 |
| Celecoxib | >100 | 0.04 | >2500 |
Note: IC50 values can vary depending on the specific assay conditions.
Troubleshooting Guides
Issue 1: Suspected False-Positive Result in an Immunoassay (e.g., Urine Drug Screen)
Symptoms:
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A sample from a subject known to be taking this compound tests positive for an unrelated analyte, such as benzodiazepines or THC, in an immunoassay.
-
The positive result is unexpected based on the subject's history.
Troubleshooting Workflow:
Troubleshooting Workflow for Suspected False-Positives.
Detailed Steps:
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Verify this compound Administration: Confirm that the subject has been taking this compound and note the dosage and time of the last administration.
-
Consult Assay Documentation: Review the package insert for the immunoassay kit to check for any listed cross-reactivity with this compound or other NSAIDs.
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Perform a Spike-in Control Experiment:
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Prepare a drug-free sample matrix (e.g., urine).
-
Spike the matrix with a known concentration of this compound (and/or its metabolite, if available) that is physiologically relevant.
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Run the spiked sample in the immunoassay. A positive result in the spiked sample suggests interference.
-
-
Confirmatory Testing (Gold Standard): Do not report a positive result based solely on the initial immunoassay screen. A more specific confirmatory method must be used to verify the presence of the suspected analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly specific methods that can definitively identify and quantify the presence of the suspected drug of abuse, distinguishing it from this compound.
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Issue 2: Inconsistent or Unexpected Results in a Cell-Based Assay
Symptoms:
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Reduced cell viability, altered signaling, or other unexpected effects in a cell-based assay when this compound is present.
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Results are not consistent with the expected mechanism of action of other compounds being tested.
Troubleshooting Steps:
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Consider the Pharmacological Effect: Remember that this compound is a COX inhibitor. If your cell-based assay involves inflammatory pathways or prostaglandin signaling, the observed effects may be a direct result of this compound's intended pharmacological activity.
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Run Appropriate Controls:
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Vehicle Control: Cells treated with the same vehicle used to dissolve this compound.
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This compound-Only Control: Cells treated with this compound at the same concentration used in the experiment to understand its baseline effects.
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-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine if the observed effects are due to this compound-induced cell death at the concentrations used.
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Use an Alternative NSAID: If the goal is to control for general NSAID effects, consider using an NSAID with a different chemical structure to see if the effect is specific to this compound.
Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)
This protocol provides a general method to determine the IC50 of a compound for COX-1 and COX-2.
Materials:
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Ovine COX-1 and human recombinant COX-2 enzymes
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Arachidonic acid (substrate)
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This compound (or other test compounds)
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Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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Cofactors (e.g., hematin, glutathione)
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Prostaglandin E2 (PGE2) ELISA kit
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96-well microplates
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Microplate reader
Procedure:
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Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add the various concentrations of this compound to the wells. Include a control group with no inhibitor.
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Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding arachidonic acid to each well.
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Incubate the reaction mixture at 37°C for 10-20 minutes.
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Stop the reaction by adding a stopping agent (e.g., 1 M HCl).
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Quantify the amount of PGE2 produced using a PGE2 ELISA kit according to the manufacturer's instructions.
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Calculate the percentage of COX inhibition for each concentration of this compound compared to the control.
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Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Confirmatory Analysis by GC-MS
This protocol provides a general workflow for the confirmation of a presumptive positive urine drug screen.
Sample Preparation (Solid-Phase Extraction):
-
Centrifuge the urine sample to remove any particulate matter.
-
Condition a solid-phase extraction (SPE) column appropriate for the drug class (e.g., a mixed-mode cation exchange column for benzodiazepines).
-
Load the urine sample onto the SPE column.
-
Wash the column with a series of solvents to remove interfering substances.
-
Elute the analyte of interest with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.
-
Derivatize the sample if necessary to improve volatility and chromatographic properties.
GC-MS Analysis:
-
Injection: Inject an aliquot of the prepared sample into the GC-MS system.
-
Separation: The gas chromatograph separates the components of the sample based on their boiling points and interaction with the stationary phase of the GC column.
-
Ionization and Fragmentation: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
Mass Analysis: The mass spectrometer separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
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Identification: The retention time from the GC and the mass spectrum from the MS are compared to a certified reference standard for the suspected drug to confirm its identity.
Visualizations
Signaling Pathways and Logical Relationships
This compound's Inhibition of the COX Pathway.
Proposed Mechanism of Immunoassay Cross-Reactivity.
References
Technical Support Center: Clometacin Aqueous Solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clometacin aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for dissolving this compound in an aqueous solution?
A1: To ensure dissolution, the pH of the aqueous solution should be adjusted to be at least 1-2 pH units above the pKa of this compound. The acidic pKa of this compound has been calculated to be approximately 3.92.[1] Therefore, a pH of 5.0 or higher is recommended to dissolve this compound effectively.
Q2: Why is my this compound not dissolving in water?
A2: this compound is a weakly acidic drug and, like many pharmaceuticals, has low solubility in neutral or acidic aqueous solutions.[2][3] If you are observing poor solubility, it is likely that the pH of your solution is too low. At a pH below its pKa of ~3.92, this compound will be in its non-ionized, less soluble form.
Q3: How can I prevent my this compound solution from precipitating?
A3: Precipitation upon storage or after addition to a different aqueous medium (e.g., cell culture media) is often due to a drop in pH. To prevent this, it is crucial to use a buffer system to maintain the pH well above the pKa of this compound.[4][5][6] The chosen buffer should have a pKa close to the desired final pH of your solution to provide adequate buffering capacity.[4][5]
Q4: What types of buffers are suitable for preparing this compound solutions?
A4: The selection of a buffer depends on the desired pH range and the experimental application.[4][7] For a target pH of 5.0 - 7.4, several buffer systems can be considered. For parenteral applications, it's important to consider the physiological pH of blood, which is approximately 7.4.[5] Commonly used buffers in pharmaceutical preparations include phosphate (B84403), citrate, and acetate (B1210297) buffers.[5][7]
Q5: What is the stability of this compound in aqueous solutions at different pH values?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve. | The pH of the aqueous solvent is too low (below the pKa of ~3.92). | Increase the pH of the solution by adding an alkalizing agent such as sodium hydroxide.[9][10] Alternatively, dissolve the this compound in a buffer solution with a pH between 5.0 and 7.4. |
| The solution is cloudy or hazy after initial dissolution. | Micro-precipitation is occurring, or the drug has not fully dissolved. | Ensure the pH is stable and sufficiently high. Gentle heating or sonication can sometimes aid dissolution, but care must be taken to avoid degradation. Filtering the solution through a 0.22 µm filter can remove any undissolved particles.[11] |
| The this compound precipitates out of solution over time. | The pH of the solution has decreased due to exposure to air (CO2 absorption) or interaction with the container. | Use a buffer with adequate buffering capacity to maintain a stable pH.[4][5][6] Store the solution in a tightly sealed container. |
| The pH of the solution is difficult to adjust and maintain. | The solution lacks a proper buffering system. | Incorporate a buffer at a suitable concentration (typically 0.05 to 0.5 M) to resist pH changes.[5] |
Experimental Protocols
Protocol for Preparing a pH-Adjusted this compound Aqueous Solution
This protocol describes the preparation of a 1 mg/mL this compound solution in a phosphate buffer at pH 7.4.
Materials:
-
This compound powder
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Hydrochloric Acid (HCl), 1 M solution
-
Purified water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
0.22 µm syringe filter
Procedure:
-
Prepare the Phosphate Buffer (0.1 M, pH 7.4):
-
To prepare 100 mL of 0.1 M phosphate buffer, dissolve 0.27 g of Sodium Phosphate Monobasic and 1.42 g of Sodium Phosphate Dibasic in approximately 90 mL of purified water.
-
Stir until all solids are dissolved.
-
Use a calibrated pH meter to check the pH. Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl as needed.
-
Add purified water to bring the final volume to 100 mL.
-
-
Dissolve the this compound:
-
Weigh the desired amount of this compound powder (e.g., 10 mg for a 10 mL final solution).
-
Add the this compound powder to a volume of the prepared phosphate buffer that is slightly less than the final desired volume (e.g., 8 mL for a 10 mL final solution).
-
Stir the solution on a stir plate. Gentle warming may be used to aid dissolution, but do not exceed 40°C.
-
-
Final pH Adjustment and Volume:
-
Once the this compound is dissolved, re-check the pH of the solution.
-
If necessary, adjust the pH back to 7.4 with small additions of 1 M NaOH or 1 M HCl.
-
Bring the solution to the final desired volume with the phosphate buffer.
-
-
Sterilization (Optional):
-
If a sterile solution is required, filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Data Presentation
Table 1: Estimated Solubility of this compound at Different pH Values
| pH | Expected Ionization State | Estimated Aqueous Solubility |
| < 3.0 | Predominantly Non-ionized | Very Low |
| 3.92 (pKa) | 50% Ionized / 50% Non-ionized | Low |
| 5.0 - 6.0 | Predominantly Ionized | Moderate to High |
| > 7.0 | Fully Ionized | High |
Table 2: Suitable Buffer Systems for this compound Solutions
| Buffer System | pKa | Effective pH Range | Common Applications |
| Acetate | 4.76 | 3.8 - 5.8 | Oral and topical formulations[7] |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 6.5 | Parenteral, oral, and topical formulations[7] |
| Phosphate | 2.15, 7.20, 12.33 | 6.0 - 8.0 | Ophthalmic, nasal, and parenteral preparations[4][7] |
Visualizations
Caption: pH-dependent equilibrium of this compound in aqueous solution.
Caption: Experimental workflow for preparing a this compound aqueous solution.
References
- 1. This compound [drugcentral.org]
- 2. PH adjustment: Significance and symbolism [wisdomlib.org]
- 3. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 4. How should the buffer system be selected in protein preparations? - www.pharmasources.com [pharmasources.com]
- 5. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 10. pH 조절 및 완충액 [sigmaaldrich.com]
- 11. EP0233615A2 - Aqueous preparation and method of preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Preventing Clometacin Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Clometacin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
This compound is a non-steroidal anti-inflammatory drug (NSAID) with the chemical formula C19H16ClNO4.[1][2] It is characterized as a hydrophobic and lipophilic compound, which means it has poor solubility in water-based solutions like cell culture media.[3] This low aqueous solubility is the primary reason for its tendency to precipitate when a concentrated stock solution, typically dissolved in an organic solvent, is diluted into the aqueous environment of the culture medium.[3] The XLogP3 value of approximately 3.9 further indicates its lipophilic nature.[4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro studies.[3] It is crucial to prepare a high-concentration stock solution in DMSO to minimize the final volume of DMSO added to the cell culture medium.[3]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[3][5] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control (media with the same final DMSO concentration but without this compound) to assess any potential effects of the solvent on your cells.[6]
Q4: Can I filter out the precipitate from my this compound-containing media?
Filtering the media to remove precipitate is generally not recommended.[6] This is because filtration will remove the precipitated drug, leading to an unknown and lower final concentration of the active compound in your experiment, which can result in inaccurate and irreproducible results.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Cause: This is often due to "crashing out," where the rapid change in solvent polarity from a high concentration of organic solvent (like DMSO) to the aqueous medium causes the hydrophobic compound to exceed its solubility limit and precipitate.[5]
Solutions:
| Strategy | Detailed Recommendation | Rationale |
| Reduce Final Concentration | If your experimental design allows, try using a lower final concentration of this compound. | The initial concentration may be exceeding the solubility limit of this compound in the culture medium.[5] |
| Optimize Dilution Technique | Add the DMSO stock solution drop-wise into the vortexing or swirling culture medium. This facilitates rapid mixing and dispersion.[3][5] | Slow, gradual addition prevents localized high concentrations of this compound and DMSO, reducing the likelihood of precipitation.[5] |
| Pre-warm the Medium | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[3][5] | Solubility of many compounds increases with temperature.[5][7] |
| Stepwise Serial Dilution | Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed medium, then add this to the final volume.[6][8] | This gradual reduction in solvent concentration can help keep the compound in solution.[6] |
Issue 2: Delayed Precipitation After Incubation
Symptom: The medium containing this compound is initially clear, but a precipitate forms after several hours or days of incubation.
Cause: This can be due to several factors, including temperature changes, interactions with media components, or changes in pH due to cellular metabolism.[5]
Solutions:
| Strategy | Detailed Recommendation | Rationale |
| Monitor pH | Regularly monitor the pH of your culture medium, especially in dense cultures. More frequent media changes may be necessary. | Cellular metabolism can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.[5] |
| Incorporate Serum | If your experiment allows, use serum-containing medium. The proteins in serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[6] | Serum proteins can act as natural solubilizing agents.[6] |
| Use Solubility Enhancers | Consider the use of solubilizing agents like cyclodextrins (e.g., (2-Hydroxypropyl)-β-cyclodextrin), which can encapsulate hydrophobic drugs and increase their aqueous solubility.[6][8] | These agents can form inclusion complexes with the drug, improving its solubility.[8] |
| Prepare Fresh Solutions | Avoid storing diluted this compound in aqueous solutions for extended periods. Prepare fresh dilutions for each experiment.[3] | Precipitation can occur over time in aqueous solutions.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 357.79 g/mol )[4]
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile[3]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Aseptically weigh out 3.58 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in the cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%. Include a vehicle control with the same final DMSO concentration.
-
Visually inspect each dilution immediately for any signs of precipitation or cloudiness.
-
Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Visually inspect the dilutions for any delayed precipitation at each time point. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: this compound's inhibitory effect on the COX pathway.
References
- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing Issues with Clometacin
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of Clometacin. This guide is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format to ensure optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
A1: HPLC peak tailing is a phenomenon where a chromatographic peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum towards the baseline.[1][2] An ideal peak has a symmetrical, Gaussian shape.[2] Peak tailing is problematic because it can compromise the accuracy and reproducibility of quantification by making peak integration difficult and can also reduce the resolution between adjacent peaks.[3] For this compound, an acidic compound, peak tailing can be a common issue that affects the reliability of analytical results.
Q2: What are the most likely causes of peak tailing when analyzing this compound?
A2: The primary cause of peak tailing in HPLC is the presence of more than one retention mechanism for the analyte.[4][5] For an acidic compound like this compound, which possesses a carboxylic acid group, the most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the surface of silica-based columns can be acidic. At a mobile phase pH above 3, these silanols can become ionized and interact with polar functional groups on the this compound molecule, leading to peak tailing.[4][5]
-
Inappropriate Mobile Phase pH: this compound is an acidic compound due to its carboxylic acid moiety. If the mobile phase pH is close to the pKa of this compound, both the ionized (deprotonated) and un-ionized (protonated) forms of the molecule will exist simultaneously.[2] This dual state leads to inconsistent interactions with the stationary phase and results in a broadened, tailing peak.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[6]
-
Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked with particulate matter from the sample or mobile phase. This can distort the flow path and cause peak tailing for all compounds in the chromatogram.[5]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or diameter between the injector, column, and detector, can increase dead volume and contribute to peak broadening and tailing.[1]
Q3: How can I prevent peak tailing related to silanol interactions?
A3: To minimize secondary interactions with silanol groups, consider the following strategies:
-
Use a High-Quality, End-Capped Column: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped are designed to minimize the number of free silanol groups.[5] Columns with a C18 or C8 stationary phase are commonly used for the analysis of small drug molecules.
-
Operate at a Low pH: By maintaining the mobile phase at a low pH (e.g., pH 2.5-3.5), the ionization of the acidic silanol groups is suppressed, reducing their ability to interact with the analyte.[5]
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites. However, this is less common with modern, high-quality columns.
Q4: What is the optimal mobile phase pH for this compound analysis?
Q5: Can the sample solvent affect the peak shape of this compound?
A5: Yes, the composition of the solvent used to dissolve the this compound sample can have a significant impact on peak shape. If the sample solvent is much stronger (i.e., has a higher organic content) than the mobile phase, it can cause the analyte to spread out on the column before the separation begins, leading to peak distortion. It is always best to dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues during this compound analysis.
| Observation | Potential Cause | Recommended Action |
| Only the this compound peak tails | Secondary interactions with the stationary phase. | 1. Lower the mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., 20mM potassium phosphate (B84403) or 0.1% formic acid).[7] 2. If using an older column, consider switching to a modern, high-purity, end-capped C18 or C8 column. |
| Mobile phase pH is too close to the pKa of this compound. | Adjust the mobile phase pH to be at least 1.5-2 units below the estimated pKa of this compound (around 4-5). | |
| Co-elution with an impurity. | Try a shallower gradient or adjust the mobile phase composition to improve resolution. | |
| All peaks in the chromatogram are tailing | Column contamination or degradation. | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). 2. If the problem persists, replace the column with a new one. |
| Partially blocked column inlet frit. | 1. Reverse the column and flush it to waste (check column manual for compatibility). 2. If this does not resolve the issue, replace the column. | |
| Extra-column dead volume. | 1. Check all fittings and connections for leaks or improper seating. 2. Minimize the length and internal diameter of all tubing between the injector, column, and detector. | |
| Peak tailing worsens with increasing sample concentration | Column overload. | 1. Reduce the concentration of the injected sample. 2. Decrease the injection volume.[6] |
Experimental Protocol: HPLC Method for this compound Analysis
This protocol is a recommended starting point for the development of a robust HPLC method for the analysis of this compound, designed to minimize peak tailing. It is based on a method for the structurally similar compound, Acemetacin.[6]
1. Instrumentation and Columns
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-quality, end-capped reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or purified water.
-
Phosphate Buffer: Prepare a 20 mM solution of potassium dihydrogen phosphate in water.
-
Mobile Phase: A mixture of the 20 mM phosphate buffer and acetonitrile (e.g., 60:40 v/v). Adjust the pH of the aqueous buffer portion to 2.9 with phosphoric acid before mixing with the organic solvent.[6]
3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Phosphate Buffer (pH 2.9) : Acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
4. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability
-
Before running samples, perform at least five replicate injections of the standard solution.
-
The system is suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0% and the tailing factor for the this compound peak is less than 1.5.
Data Presentation
Table 1: Physicochemical Properties of this compound Relevant to HPLC Analysis
| Property | Value | Implication for HPLC Analysis |
| Molecular Formula | C₁₉H₁₆ClNO₄[8] | Provides the molecular weight for concentration calculations. |
| Molecular Weight | 357.8 g/mol [8] | - |
| Chemical Structure | N-acylindole with a carboxylic acid group[8] | The carboxylic acid group makes this compound an acidic compound, requiring pH control of the mobile phase. |
| Predicted XLogP3 | 4.0[9] | Indicates good hydrophobicity, suitable for reversed-phase HPLC. |
| Hydrogen Bond Donor Count | 1[10] | Can participate in secondary interactions with silanol groups. |
| Hydrogen Bond Acceptor Count | 4[10] | Can participate in secondary interactions with silanol groups. |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing of this compound.
Caption: Experimental workflow for this compound HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. tandfonline.com [tandfonline.com]
- 7. agilent.com [agilent.com]
- 8. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C19H16ClNO4) [pubchemlite.lcsb.uni.lu]
- 10. DrugMapper [drugmapper.helsinki.fi]
Technical Support Center: Enhancing Clometacin Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Clometacin for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indole-3-acetic acid class. Its primary stability concerns are degradation under exposure to light, acid, and heat. As an indole (B1671886) derivative, it is susceptible to photodegradation and hydrolysis, particularly at the amide bond, which can lead to a loss of potency and the formation of degradation products.
Q2: What are the recommended storage conditions for solid this compound and its solutions?
To ensure long-term stability, solid this compound and its solutions should be stored under specific conditions to minimize degradation.
| Condition | Solid this compound | This compound in Solution (e.g., in DMSO) |
| Temperature | Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C. | Short-term (days to weeks): 0-4°C. Long-term (months): -20°C. |
| Light | Store in the dark. Use amber vials or wrap containers in aluminum foil. | Store in the dark. Use amber vials or light-blocking tubes. |
| Atmosphere | Store in a tightly sealed container to protect from moisture and air. | Aliquot into smaller volumes to minimize freeze-thaw cycles and exposure to air. Consider purging with an inert gas like nitrogen or argon before sealing. |
Q3: What are the expected degradation products of this compound?
Based on the degradation pathways of structurally similar NSAIDs like indomethacin, the primary degradation of this compound is expected to occur via hydrolysis of the amide bond. This would likely yield two main degradation products:
-
4-chlorobenzoic acid
-
1-(carboxymethyl)-6-methoxy-2-methyl-1H-indole
Further degradation of the indole ring may occur under harsh oxidative or photolytic conditions.
Troubleshooting Guide
Problem: I am observing a decrease in the efficacy of my this compound solution over time in my long-term cell culture experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper storage | - Review your storage conditions against the recommended guidelines in the FAQ section. - Ensure solutions are stored at -20°C for long-term use and protected from light. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Photodegradation during experiments | - Minimize the exposure of your cell culture plates/flasks containing this compound to ambient light. - Use amber-colored culture vessels or cover the plates with foil when not being handled in the biosafety cabinet. |
| Hydrolysis in aqueous culture medium | - Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. - Consider the pH of your culture medium. While physiological pH is generally required for cells, be aware that acidic or alkaline conditions can accelerate hydrolysis. |
| Interaction with other components in the medium | - Review the composition of your cell culture medium for any components that might react with this compound. - If possible, run a control experiment to assess the stability of this compound in the medium alone over the same time course as your experiment. |
Problem: I see unexpected peaks in my HPLC analysis of a this compound sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample degradation | - The unexpected peaks are likely degradation products. - Refer to the expected degradation products mentioned in the FAQs. - Perform a forced degradation study (see Experimental Protocols) to confirm the identity of these peaks by comparing their retention times. |
| Contamination of the sample or HPLC system | - Ensure proper cleaning and equilibration of the HPLC system between runs. - Analyze a blank (injection of the mobile phase) to check for system contamination. - Use high-purity solvents and reagents for sample and mobile phase preparation. |
| Impurity in the original this compound sample | - Check the certificate of analysis for your batch of this compound for any listed impurities. - If possible, analyze a fresh, un-degraded sample to establish a baseline chromatogram. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from validated methods for the structurally related compound, indomethacin, and is suitable for separating this compound from its primary degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detector Wavelength | UV detection at approximately 254 nm |
| Injection Volume | 20 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Signaling Pathways
This compound, as an NSAID, is known to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are important mediators of inflammation. The inflammatory response is also regulated by complex signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting prostaglandin (B15479496) synthesis, this compound can indirectly modulate these pathways.
Caption: this compound's primary mechanism of action.
Experimental Workflow
The following diagram outlines the workflow for conducting a comprehensive stability study of this compound.
Caption: Workflow for this compound stability assessment.
Logical Relationships
This diagram illustrates the logical relationship between various factors that can lead to the degradation of this compound.
Clometacin Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Clometacin dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are essential for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking COX enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Q2: What is a dose-response curve and why is it important for studying this compound? A2: A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug like this compound and its biological effect (response).[1] These curves are typically sigmoidal in shape and are crucial for determining key parameters such as the IC50 (half-maximal inhibitory concentration), which quantifies the drug's potency.[2] Generating an accurate dose-response curve is essential for understanding how effectively this compound inhibits its target and for selecting appropriate concentrations for further in vitro and in vivo studies.[3]
Q3: What is the difference between COX-1 and COX-2, and why is selectivity important? A3: COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining and maintaining platelet function.[4] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[5] An NSAID's selectivity refers to its relative potency in inhibiting one isoform over the other. Drugs that are more selective for COX-2 are designed to reduce the gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[5] Determining the IC50 for both enzymes is key to assessing this compound's selectivity profile.
Q4: What is a typical endpoint measurement for a this compound dose-response assay? A4: A common and physiologically relevant endpoint is the measurement of Prostaglandin E2 (PGE2) production in cells.[6][7] Since this compound inhibits COX enzymes, a dose-dependent decrease in PGE2 levels in the cell culture supernatant is expected. PGE2 can be accurately quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8][9]
Data Presentation: Hypothetical this compound IC50 Values
The following tables present hypothetical dose-response data for this compound against COX-1 and COX-2 in a cell-based assay measuring Prostaglandin E2 (PGE2) production. This data is for illustrative purposes to guide experimental design and data analysis.
Table 1: this compound Dose-Response Data on PGE2 Production
| This compound Conc. (µM) | % Inhibition of COX-1 (Mean ± SD) | % Inhibition of COX-2 (Mean ± SD) |
| 0.001 | 2.1 ± 1.5 | 10.5 ± 2.1 |
| 0.01 | 5.3 ± 2.0 | 25.4 ± 3.5 |
| 0.1 | 15.8 ± 3.1 | 48.9 ± 4.2 |
| 1 | 49.5 ± 5.5 | 75.1 ± 3.8 |
| 10 | 80.2 ± 4.1 | 92.3 ± 2.5 |
| 100 | 95.7 ± 2.3 | 98.1 ± 1.9 |
Table 2: Summary of Hypothetical IC50 Values for this compound
| Enzyme Target | Calculated IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| COX-1 | 1.15 | 10.45 |
| COX-2 | 0.11 |
Signaling Pathway and Experimental Workflow
References
- 1. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Clometacin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Clometacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that functions as an analgesic, a substance that relieves pain.[1][2] Like other classical NSAIDs, its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][4][5] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4]
Q2: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What are the potential causes?
Inconsistent results in cell-based assays with this compound can stem from several factors. Below is a summary of potential causes and troubleshooting suggestions.
| Potential Cause | Suggested Troubleshooting Steps |
| Compound Stability | This compound may be unstable in your cell culture medium over long incubation periods. Perform a time-course experiment to determine if the inhibitory effect diminishes over time. |
| Stock Solution Integrity | Repeated freeze-thaw cycles can degrade the compound. Prepare single-use aliquots of your stock solution to maintain its integrity. |
| Solubility Issues | Poor solubility in the assay medium can lead to precipitation and a lower effective concentration. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to your cells.[6] |
| Cell Line Variability | Different cell lines can express varying levels of COX enzymes and have different sensitivities to this compound.[6] |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density for all experiments. |
Q3: My this compound is difficult to dissolve. How can I improve its solubility?
Many small molecule inhibitors like this compound can have poor aqueous solubility.[6][7] Here are some techniques to improve dissolution:
| Method | Description |
| Choice of Solvent | Use a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare the initial stock solution.[6] |
| Sonication | Gentle sonication in a water bath can help break up compound aggregates and facilitate dissolution.[6] |
| Warming | Briefly warming the solution to 37°C may increase the solubility of the compound.[6] |
| Fresh Solvent | Always use fresh, high-purity solvent to avoid introducing contaminants or water that could affect solubility.[6] |
Q4: I am observing unexpected cytotoxicity in my cell cultures treated with this compound. What could be the cause?
While NSAIDs are widely used, this compound has been associated with drug-induced liver injury (DILI).[2][8][9] The underlying mechanism is thought to involve the formation of reactive metabolites that can bind to cellular proteins, leading to an immune response and hepatocyte damage.[10][11][12] If you are using liver-derived cell lines (e.g., HepG2), you may be observing this cytotoxic effect. It is crucial to perform dose-response experiments to determine the cytotoxic threshold of this compound in your specific cell model.
Experimental Protocols
General Protocol for a Cell-Based COX Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on prostaglandin (B15479496) production in a cell-based assay.
-
Cell Culture:
-
Culture your chosen cell line (e.g., macrophages, endothelial cells) in the appropriate medium and conditions.
-
Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Induction of COX-2 Expression (if necessary):
-
For cell lines with low basal COX-2 expression, stimulate the cells with an inducing agent like lipopolysaccharide (LPS) or a pro-inflammatory cytokine (e.g., IL-1β) to upregulate COX-2 expression.[6]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from a fresh stock aliquot in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 1-24 hours).
-
-
Measurement of Prostaglandin Production:
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Collect the cell culture supernatant.
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Measure the concentration of a specific prostaglandin (e.g., PGE2) using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
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Calculate the percentage of inhibition of prostaglandin production for each concentration of this compound compared to the vehicle control.
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Determine the IC50 value (the concentration of this compound that causes 50% inhibition).
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound via COX inhibition.
Caption: Proposed mechanism of this compound-induced liver injury.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. What is the mechanism of Cinmetacin? [synapse.patsnap.com]
- 2. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 8. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [A new fatal case of hepatitis caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-Induced Liver Injury: Advances in Mechanistic Understanding that will Inform Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Clometacin-Induced Liver Injury Protocol
Welcome to the technical support center for the refinement of clometacin-induced liver injury protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this experimental model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to induce liver injury?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been associated with idiosyncratic drug-induced liver injury (DILI) in humans. Its use in experimental models is valuable for studying the mechanisms of DILI, particularly those with autoimmune features, as this compound-induced hepatitis in patients often presents with characteristics of autoimmune hepatitis.[1][2]
Q2: What are the characteristic features of this compound-induced liver injury observed in humans?
Clinical reports of this compound-induced hepatitis show a notable female predominance.[2] The liver injury is often characterized as a highly cytolytic hepatitis with significant elevations in transaminases and little to no cholestasis.[3] A key feature is the frequent presence of autoantibodies, such as anti-nuclear antibodies (ANA) and anti-smooth muscle antibodies (ASMA), suggesting an autoimmune-like mechanism.[2][4] Histopathological findings can range from acute hepatitis with centrilobular necrosis to chronic active hepatitis, and in some cases, cirrhosis.[3][4]
Q3: What is the proposed mechanism of this compound-induced hepatotoxicity?
The mechanism is thought to be an idiosyncratic, immune-mediated response rather than a direct, dose-dependent toxic effect.[5][6] The presence of autoantibodies and a histological picture resembling autoimmune hepatitis in patients supports the hypothesis of an immune-mediated pathogenesis.[1][2] It is believed that reactive metabolites of the drug may bind to liver proteins, forming neoantigens that trigger an autoimmune response in susceptible individuals.
Troubleshooting Guide
Issue 1: High variability in the severity of liver injury between animals.
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Possible Cause: Inconsistent drug suspension, leading to inaccurate dosing.
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Troubleshooting Step: Ensure the this compound solution is homogenous before each administration. Use a vehicle in which this compound is sufficiently soluble or forms a stable suspension. Sonication or vigorous vortexing immediately before dosing can help.
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Possible Cause: Genetic variability within the animal strain.
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Troubleshooting Step: Use a well-characterized, inbred animal strain to minimize genetic differences. Be aware that even within inbred strains, minor genetic drift can occur.
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Possible Cause: Differences in gut microbiota, which can influence drug metabolism.
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Troubleshooting Step: Standardize housing conditions and diet. Consider co-housing animals for a period before the experiment to normalize gut flora.
Issue 2: Failure to observe significant elevations in serum ALT and AST levels.
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Possible Cause: Insufficient dose of this compound.
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Troubleshooting Step: Perform a dose-response study to determine the optimal dose for inducing consistent liver injury in your specific animal model and strain.
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Possible Cause: Incorrect timing of blood collection.
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Troubleshooting Step: Conduct a time-course experiment to identify the peak of liver enzyme elevation. For many DILI models, this can occur between 24 and 72 hours after drug administration.
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Possible Cause: Degradation of the drug.
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Troubleshooting Step: Prepare the this compound solution fresh for each experiment and protect it from light if it is light-sensitive.
Issue 3: Histological findings are not consistent with the expected autoimmune-like features.
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Possible Cause: The chosen animal model does not develop the autoimmune-like phenotype.
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Troubleshooting Step: Consider using a different mouse or rat strain that is more prone to developing autoimmune responses.
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Possible Cause: The duration of the study is too short to allow for the development of an adaptive immune response.
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Troubleshooting Step: Extend the experimental timeline, potentially with repeated low-dose administrations of this compound, to better mimic chronic exposure that may lead to autoimmune-like hepatitis.
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Possible Cause: Insufficient detail in histological analysis.
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Troubleshooting Step: In addition to standard H&E staining, perform immunohistochemistry to characterize the immune cell infiltrate (e.g., CD4+ T cells, CD8+ T cells, B cells, and plasma cells).[1]
Issue 4: Difficulty in dissolving this compound for administration.
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Possible Cause: this compound has poor aqueous solubility.
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Troubleshooting Step: Use a suitable vehicle for administration. Common vehicles for poorly soluble drugs in in vivo studies include:
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A mixture of DMSO and saline or PBS (ensure the final concentration of DMSO is low to avoid toxicity).
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Corn oil, olive oil, or sesame oil for oral or intraperitoneal administration.[7]
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Aqueous solutions containing suspending agents like carboxymethylcellulose (CMC).[7]
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Always include a vehicle-only control group in your experiments.[7]
-
Data Presentation
Table 1: Key Biochemical Markers for Assessing this compound-Induced Liver Injury
| Biomarker | Expected Change | Significance |
| Alanine Aminotransferase (ALT) | Increased | A sensitive indicator of hepatocellular injury.[6] |
| Aspartate Aminotransferase (AST) | Increased | Another marker of hepatocellular damage, though less specific than ALT as it is also found in other tissues.[6] |
| Total Bilirubin | Increased | Indicates impaired liver function and can be a marker of severe DILI.[6] |
| Alkaline Phosphatase (ALP) | Slightly Increased or Normal | This compound-induced injury is typically hepatocellular, so significant increases in ALP are less common.[3] |
| Gamma-Glutamyl Transferase (GGT) | Slightly Increased or Normal | Similar to ALP, a marker of cholestasis which is not a primary feature of this compound hepatotoxicity. |
| Serum Immunoglobulins (IgG) | Increased | Elevated IgG is a characteristic feature of autoimmune hepatitis and is often seen in this compound-induced injury.[2] |
| Autoantibodies (ANA, ASMA) | Positive Titer | Presence of these autoantibodies is a strong indicator of an autoimmune-like component to the liver injury.[2] |
Table 2: Histopathological Scoring System for this compound-Induced Liver Injury
| Feature | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Hepatocellular Necrosis | Absent | Single-cell necrosis | Focal areas of necrosis | Confluent or bridging necrosis |
| Inflammatory Infiltrate | Absent | Scattered inflammatory cells in the portal tracts | Moderate inflammatory infiltrate in portal tracts | Dense inflammatory infiltrate with interface hepatitis |
| Steatosis | Absent | Microvesicular steatosis in <33% of hepatocytes | Microvesicular steatosis in 33-66% of hepatocytes | Microvesicular steatosis in >66% of hepatocytes |
| Cholestasis | Absent | Canalicular bile plugs in a few areas | Widespread canalicular bile plugs | Ductular reaction and bile infarcts |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Liver Injury in Mice
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Animals: Male or female C57BL/6 mice, 8-10 weeks old.
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Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
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This compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
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On the day of administration, dilute the stock solution in corn oil to the desired final concentration. The final DMSO concentration should be less than 5%.
-
Vortex vigorously before each administration.
-
-
Administration:
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Administer this compound via oral gavage at a dose determined by a pilot dose-response study (e.g., starting with 50 mg/kg).
-
Administer the vehicle (DMSO in corn oil) to the control group.
-
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of distress.
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At selected time points (e.g., 24, 48, and 72 hours) post-administration, collect blood via cardiac puncture under anesthesia for serum biochemical analysis.
-
Euthanize the animals and perfuse the liver with PBS.
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Collect liver tissue for histopathological analysis (fix in 10% neutral buffered formalin) and for molecular/cellular analysis (snap-freeze in liquid nitrogen or process for cell isolation).
-
Protocol 2: Assessment of Liver Injury
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Serum Biochemistry:
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Separate serum from collected blood by centrifugation.
-
Measure serum levels of ALT, AST, total bilirubin, and ALP using commercially available assay kits according to the manufacturer's instructions.
-
-
Histopathology:
-
Process formalin-fixed liver tissue for paraffin (B1166041) embedding.
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Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Evaluate sections for hepatocellular necrosis, inflammation, steatosis, and cholestasis using a scoring system (see Table 2).
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on liver sections for markers of immune cells such as CD4, CD8, and B220 to characterize the inflammatory infiltrate.
-
Visualizations
Caption: Experimental workflow for this compound-induced liver injury model.
Caption: Troubleshooting logic for high variability in liver injury.
Caption: Putative signaling pathway for this compound-induced autoimmune-like liver injury.
References
- 1. Autoimmune-like hepatitis induced by drugs: Still many unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trial and Error Investigational Drug Induced Liver Injury, A Case Series Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunophenotyping to improve the mechanistic understanding of idiosyncratic drug-induced liver injury: clinical implications and future directions [explorationpub.com]
- 6. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tissue Harvesting Post-Clometacin Treatment
Welcome to the technical support center for optimizing tissue harvesting following Clometacin treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might it affect my tissue analysis?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Consequently, you should expect to see alterations in inflammatory pathways in your harvested tissues. This can manifest as dampened cytokine responses and changes in the expression of inflammation-related genes.[1][2] Be aware that NSAIDs can have off-target effects, potentially altering the expression of genes involved in various cellular processes beyond inflammation.[3]
Q2: When is the optimal time to harvest tissues after this compound administration?
A2: The optimal harvest time depends on the specific research question and the pharmacokinetics of this compound. A study in rats showed that this compound is rapidly excreted and was not detectable in tissues 48 hours after administration. Therefore, to study the immediate effects of the drug on gene and protein expression, harvesting within a few hours of peak plasma concentration is advisable. For studies on the resolution of inflammation or longer-term effects, later time points may be more appropriate. It is recommended to perform a time-course study to determine the optimal window for your specific markers of interest.
Q3: What are the best practices for preserving tissue integrity for molecular analysis after this compound treatment?
A3: To ensure high-quality RNA and protein, tissues should be processed immediately after harvesting.[4] If immediate processing is not possible, flash-freezing in liquid nitrogen and storing at -80°C is the gold standard for preserving nucleic acids and proteins.[4] Alternatively, RNA stabilization reagents can be used.[4][5] For histological analysis, prompt fixation in 10% neutral buffered formalin (NBF) is recommended.[6][7][8] The time between tissue removal and fixation (cold ischemia time) should be minimized, ideally under one hour, to prevent degradation and changes in gene expression.[6]
Q4: Can this compound treatment introduce artifacts in histological analysis?
A4: Yes, NSAID treatment can induce histological changes, particularly in the gastrointestinal tract. These can include focal erosions of the gastric epithelium.[9] However, it's important to note that no single histological feature is definitively diagnostic of NSAID-induced gastropathy.[10] In some cases, concurrent infections or other conditions can obscure the changes caused by the drug.[10] Researchers should be aware of these potential artifacts when interpreting histological data from this compound-treated subjects.
Troubleshooting Guides
Low Yield or Poor Quality of RNA/Protein
| Problem | Potential Cause | Recommended Solution |
| Low RNA/Protein Yield | Incomplete tissue homogenization. | Use a suitable homogenization method for your tissue type (e.g., bead beating, rotor-stator homogenizer). Ensure the tissue is thoroughly disrupted.[11] |
| Insufficient lysis buffer. | Use an adequate volume of lysis buffer, typically 5-10 volumes relative to the tissue weight, to ensure complete lysis.[11] | |
| Incorrect starting material amount. | Adhere to the recommended tissue input amounts for your extraction kit to avoid overloading columns or depleting reagents.[4] | |
| Degraded RNA/Protein | Delayed processing after harvest. | Process tissues immediately upon collection. If not possible, flash-freeze in liquid nitrogen or use a stabilization reagent.[4][5] |
| Protease or nuclease activity. | Always work on ice and add protease and/or nuclease inhibitors to your lysis buffers immediately before use.[11] | |
| Repeated freeze-thaw cycles. | Aliquot tissue homogenates or extracts to avoid multiple freeze-thaw cycles. |
Inconsistent or Unexpected Experimental Results
| Problem | Potential Cause | Recommended Solution |
| High Variability in Gene Expression Data | Differences in tissue harvest timing. | Standardize the time of tissue collection relative to the last this compound dose across all experimental subjects. |
| Presence of necrotic or fibrotic tissue. | Carefully dissect and collect only the target tissue, avoiding surrounding necrotic or fibrotic areas. | |
| Off-target effects of this compound. | Be aware that NSAIDs can have broad effects on gene expression.[3] Validate key findings with alternative methods (e.g., qPCR, Western blot). | |
| Altered Cytokine Profile Not Correlating with Expected Anti-inflammatory Effect | Complex biological response. | NSAIDs can selectively inhibit certain cytokines while not affecting others.[1][2] Analyze a broad panel of cytokines to get a comprehensive picture of the immune response. |
| Timing of measurement. | Cytokine expression can be transient. Perform a time-course analysis to capture the peak expression of different cytokines. |
Experimental Protocols
Protocol 1: Tissue Harvesting and Preservation for Molecular Analysis
-
Euthanasia and Dissection:
-
Perform euthanasia according to approved institutional animal care and use committee (IACUC) protocols.
-
Immediately following euthanasia, perform dissection on a clean, chilled surface. Work quickly to minimize the post-mortem interval.
-
-
Tissue Collection:
-
Excise the target tissue using sterile instruments.
-
Rinse the tissue briefly in ice-cold, sterile phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissue dry on sterile filter paper.
-
-
Preservation for RNA/Protein Analysis:
-
For immediate processing, proceed to homogenization and extraction.
-
For storage, place the tissue in a pre-chilled, labeled cryovial and flash-freeze in liquid nitrogen. Store at -80°C.
-
Alternatively, submerge the tissue in an appropriate volume of an RNA stabilization solution and follow the manufacturer's instructions.
-
-
Preservation for Histological Analysis:
-
Place the tissue in a labeled cassette and immerse it in at least 10-20 times its volume of 10% neutral buffered formalin (NBF).[6][8]
-
Ensure the tissue is no more than 3-5 mm thick in one dimension to allow for proper fixation.[6][7]
-
Fix for 24-48 hours at room temperature before proceeding to paraffin (B1166041) embedding.[7]
-
Protocol 2: Protein Extraction from Harvested Tissue
-
Reagent Preparation:
-
Prepare an appropriate lysis buffer (e.g., RIPA buffer) and keep it on ice.
-
Immediately before use, add a protease inhibitor cocktail to the lysis buffer.
-
-
Tissue Homogenization:
-
If starting with frozen tissue, do not allow it to thaw completely.
-
Add 5-10 volumes of ice-cold lysis buffer to the tissue in a pre-chilled tube.
-
Homogenize the tissue using a suitable mechanical method (e.g., rotor-stator homogenizer, bead beater) until no visible tissue clumps remain. Perform homogenization on ice.
-
-
Cell Lysis:
-
Incubate the homogenate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.[11]
-
-
Centrifugation:
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[11]
-
-
Supernatant Collection and Storage:
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA).
-
Use the protein extract immediately or aliquot and store at -80°C.
-
Visualizations
Caption: this compound's mechanism of action.
References
- 1. Nonsteroidal Anti-inflammatory Drugs Dampen the Cytokine and Antibody Response to SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Gene Expression Profile of Coronary Artery cells Treated with Non-steroidal Anti-inflammatory Drugs Reveals Off-target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. A Tissue Retrieval and Postharvest Processing Regimen for Rodent Reproductive Tissues Compatible with Long-Term Storage on the International Space Station and Postflight Biospecimen Sharing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal FFPE Tissue Fixation, Processing, and Embedding: A Comprehensive Guide | CellCarta [cellcarta.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. ndbbio.com [ndbbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Histological features do not define NSAID-induced gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Side Effects of Clometacin and Indomethacin
For researchers, scientists, and drug development professionals, a thorough understanding of the side effect profiles of nonsteroidal anti-inflammatory drugs (NSAIDs) is paramount for both preclinical development and clinical application. This guide provides a detailed comparison of the adverse effects associated with two such agents: Clometacin and Indomethacin. While both are potent anti-inflammatory compounds, their documented side effect profiles exhibit notable differences, particularly concerning hepatotoxicity and gastrointestinal complications.
Executive Summary
Indomethacin, a widely used NSAID, is associated with a broad spectrum of side effects, with gastrointestinal and central nervous system effects being the most frequently reported. In contrast, the available data for this compound, a drug that has been withdrawn in some regions, points towards a significant risk of severe hepatotoxicity, a concern that appears to be more pronounced than with Indomethacin. Direct comparative clinical trials quantifying the incidence of side effects for both drugs are limited. Therefore, this guide synthesizes available data from clinical trials, case reports, and experimental studies to provide a comprehensive overview.
Quantitative Analysis of Side Effects
Table 1: Reported Incidence of Common Side Effects with Indomethacin
| Side Effect Category | Adverse Event | Reported Incidence (%) |
| Gastrointestinal | Nausea | Up to 34% |
| Vomiting | Up to 12% | |
| Dyspepsia | >1% | |
| Diarrhea | >1% | |
| Abdominal Pain | >1% | |
| Constipation | >1% | |
| GI Bleeding/Perforation | ~1% (for 3-6 months of use) | |
| Central Nervous System | Headache | >1% |
| Dizziness | >1% | |
| Hepatic | Elevated Liver Enzymes (ALT/AST) | Up to 15% |
| Severe Hepatic Reactions | ~1% (elevations >3x ULN) |
In-Depth Analysis of Key Side Effects
Gastrointestinal Toxicity
Indomethacin: As a non-selective cyclooxygenase (COX) inhibitor, Indomethacin significantly increases the risk of gastrointestinal complications.[1] Inhibition of COX-1 disrupts the protective prostaglandin (B15479496) synthesis in the gastric mucosa, leading to an increased susceptibility to ulceration, bleeding, and perforation.[1] Clinical data indicates that dyspepsia is a common complaint, and more severe events like peptic ulcers and gastrointestinal hemorrhage can occur, particularly with long-term use.[1]
This compound: While specific quantitative data on the gastrointestinal side effects of this compound are scarce, as an NSAID, it is presumed to carry a similar risk of gastrointestinal toxicity through the inhibition of prostaglandin synthesis. However, the focus of safety concerns for this compound has predominantly been on its hepatic effects.
Hepatotoxicity
This compound: A significant body of evidence from case reports and retrospective studies points to a strong association between this compound and severe, sometimes fatal, drug-induced liver injury (DILI).[2][3][4] The hepatotoxicity associated with this compound often presents as a form of autoimmune-like hepatitis.[2] The FDA's Liver Toxicity Knowledge Base (LTKB) has classified this compound as a "Most-DILI-concern" drug, and it has been withdrawn from the market in some countries due to these safety issues.[5][6][7]
Indomethacin: While Indomethacin can cause elevations in liver enzymes in up to 15% of patients, severe hepatotoxicity is less common compared to the reports for this compound.[8] Cases of jaundice, hepatitis, and liver failure have been reported, but it is not typically characterized by the autoimmune-like features seen with this compound.[8]
Mechanistic Insights: The Cyclooxygenase (COX) Signaling Pathway
Both this compound and Indomethacin exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever, but also play a crucial role in protecting the gastrointestinal mucosa and regulating renal blood flow. The non-selective inhibition of both COX-1 and COX-2 is central to both the therapeutic efficacy and the primary side effects of these drugs.
References
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A new fatal case of hepatitis caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-Induced Liver Injury Severity and Toxicity (DILIst) Dataset | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
Clometacin and Hepatotoxicity: A Comparative Analysis with Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Clometacin, an indoleacetic acid derivative nonsteroidal anti-inflammatory drug (NSAID), has been associated with a significant risk of hepatotoxicity, leading to its withdrawal from the market in several countries. This guide provides a comparative overview of the hepatotoxic profile of this compound against other commonly used NSAIDs, supported by available clinical and experimental data. Due to the limited recent experimental studies on this compound, this comparison relies on historical clinical reports and the broader understanding of NSAID-induced liver injury mechanisms.
Executive Summary
Drug-induced liver injury (DILI) is a known adverse effect of many NSAIDs. The mechanisms are diverse, often involving the formation of reactive metabolites, mitochondrial dysfunction, and immune-mediated responses. This compound is notable for inducing a form of hepatitis that often presents with autoimmune features.[1][2] In comparison, other NSAIDs like diclofenac (B195802) are more commonly associated with direct hepatocellular injury through reactive metabolite formation and mitochondrial toxicity.
Comparative Hepatotoxicity Data
The following table summarizes the key hepatotoxic features of this compound in comparison to other selected NSAIDs. It is important to note that the data for this compound is primarily derived from older clinical reports, while data for other NSAIDs is from a mix of clinical and more recent experimental studies.
| Feature | This compound | Diclofenac | Ibuprofen | Nimesulide |
| Primary Pattern of Liver Injury | Hepatocellular, often with autoimmune features[1][2] | Hepatocellular[3][4] | Cholestatic or mixed hepatocellular-cholestatic | Hepatocellular[5] |
| Mechanism of Toxicity | Suspected immune-mediated, autoantibody formation[1] | Reactive metabolite formation, mitochondrial injury, oxidative stress | Idiosyncratic, less defined | Reactive metabolites, oxidative stress, mitochondrial injury |
| Incidence of Elevated Aminotransferases | High (based on case reports) | 1-5% of patients | Low | Variable, but has been associated with severe liver injury |
| Association with Autoantibodies | Frequently positive (ANA, ASMA)[1][2] | Rare | Rare | Rare |
| Severity | Can lead to chronic active hepatitis and cirrhosis[2] | Ranges from asymptomatic enzyme elevation to acute liver failure[5] | Generally mild and reversible | Can cause severe, unpredictable liver reactions |
| DILI Rank | Most-DILI-Concern, Withdrawn[6] | High concern | Lower concern | High concern |
Mechanistic Insights into NSAID Hepatotoxicity
The liver injury induced by NSAIDs is broadly categorized into intrinsic (dose-dependent and predictable) and idiosyncratic (dose-independent and unpredictable). Most NSAID-related hepatotoxicity is idiosyncratic. The proposed mechanisms often involve two key events: the formation of reactive metabolites and mitochondrial injury.
Reactive Metabolite Formation and Covalent Binding
Many NSAIDs are metabolized in the liver by cytochrome P450 (CYP) enzymes. This process can generate chemically reactive metabolites that can covalently bind to cellular proteins, forming protein adducts. These adducts can lead to cellular dysfunction and trigger an immune response.
Mitochondrial Injury
Mitochondria are crucial for cellular energy production. Several NSAIDs have been shown to disrupt mitochondrial function by uncoupling oxidative phosphorylation, inhibiting the electron transport chain, or inducing mitochondrial permeability transition (MPT). This leads to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, cell death.
Signaling Pathways in NSAID-Induced Hepatotoxicity
The following diagram illustrates a generalized signaling pathway for NSAID-induced hepatotoxicity, highlighting the key events of reactive metabolite formation and mitochondrial dysfunction.
Caption: Generalized signaling pathway of NSAID-induced hepatotoxicity.
Experimental Protocols for Assessing Hepatotoxicity
A multi-pronged approach is necessary to evaluate the hepatotoxic potential of NSAIDs. This typically involves a combination of in vitro and in vivo models.
In Vitro Assays
-
Primary Hepatocyte Cultures: Considered the gold standard for in vitro hepatotoxicity testing.[7]
-
Cell Viability Assays: Measurement of ATP levels, LDH leakage, or using dyes like MTT or neutral red to assess cell death following NSAID exposure.
-
Reactive Metabolite Trapping: Incubating the NSAID with liver microsomes or hepatocytes in the presence of trapping agents like glutathione (B108866) (GSH) to detect the formation of reactive intermediates.[8]
-
Mitochondrial Function Assays: Using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure oxygen consumption rates and assess mitochondrial respiration and glycolysis. Measurement of mitochondrial membrane potential using fluorescent dyes (e.g., JC-1, TMRM).
-
High-Content Imaging: Multi-parametric analysis of cellular features like nuclear morphology, mitochondrial integrity, calcium levels, and oxidative stress markers.[9]
-
In Vivo Models
-
Rodent Models: Administration of the NSAID to rats or mice to evaluate its effect on liver function.
-
Biochemical Analysis: Measurement of serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Histopathological Examination: Microscopic examination of liver tissue to identify cellular necrosis, inflammation, and other signs of liver damage.
-
Transcriptomic/Proteomic Analysis: Analysis of changes in gene and protein expression in the liver to identify pathways affected by the drug.
-
Experimental Workflow for Hepatotoxicity Assessment
The following diagram outlines a typical workflow for the preclinical assessment of NSAID-induced hepatotoxicity.
Caption: Preclinical workflow for assessing NSAID hepatotoxicity.
Conclusion
This compound exhibits a distinct hepatotoxic profile characterized by autoimmune features, which differentiates it from many other NSAIDs. While direct comparative experimental data is scarce due to its withdrawal, the available clinical evidence underscores its significant potential for severe liver injury. For drug development professionals, understanding the diverse mechanisms of NSAID-induced hepatotoxicity is crucial for designing safer anti-inflammatory agents. A comprehensive preclinical assessment strategy, incorporating both in vitro and in vivo models to evaluate reactive metabolite formation, mitochondrial toxicity, and potential for immune-mediated reactions, is essential to mitigate the risk of DILI.
References
- 1. Characteristics of this compound-induced hepatitis with special reference to the presence of anti-actin cable antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity of Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [NSAID-induced hepatotoxicity: aceclofenac and diclofenac] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal Antiinflammatory Drugs (NSAIDs) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of reactive metabolite formation using 35S-labeled glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
Validating Clometacin-Induced Liver Injury: A Comparative Guide to Preclinical Histological Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established preclinical models and methodologies for the histological validation of drug-induced liver injury (DILI) with autoimmune features, offering a framework for assessing compounds like Clometacin. This compound, an anti-inflammatory drug, has been associated with a distinct form of hepatotoxicity characterized by features resembling autoimmune hepatitis. This document outlines key experimental protocols, presents comparative data from relevant animal models, and illustrates essential workflows and signaling pathways to guide researchers in the robust preclinical validation of similar DILI profiles.
Comparative Analysis of Preclinical Models for Autoimmune-Like DILI
Since no specific preclinical model for this compound-induced liver injury has been formally established, this guide draws comparisons with well-characterized models of drug-induced autoimmune-like hepatitis. The Halothane-induced liver injury model in BALB/cJ mice and the experimental autoimmune hepatitis (EAH) model are particularly relevant due to their immunological components and histological features that echo the reported effects of this compound in humans.
Table 1: Comparison of Key Histological and Biochemical Features
| Feature | Human this compound-Induced Liver Injury | Halothane-Induced Liver Injury (BALB/cJ Mice) | Experimental Autoimmune Hepatitis (EAH) (S-100 Model) |
| Primary Histological Finding | Acute hepatitis with centrilobular necrosis, chronic active hepatitis[1] | Extensive centrilobular necrosis, inflammatory cell infiltrate, steatosis[2][3] | Perivascular inflammatory infiltrates and hepatocyte necrosis[4] |
| Immune Cell Infiltrate | Lymphoplasmacytic infiltrate | Neutrophil and CD4+ T cell infiltration[2][5] | Mononuclear cell infiltration, primarily T-lymphocytes[4][6][7] |
| Autoimmune Features | Akin to autoimmune chronic active hepatitis, presence of autoantibodies[1] | Elicits antibody formation against trifluoroacetylated protein neoantigens[8] | Induction of T-cell reactivity against liver S-100 proteins[4] |
| Fibrosis | Can progress to cirrhosis[9] | Not a primary acute feature, but chronic models can show fibrosis | Can lead to fibrosis with prolonged inflammation |
| Serum ALT/AST Levels | Significantly elevated | Dose-dependent, can exceed 8000 U/L[2] | Significantly increased[6] |
| Serum Bilirubin | Elevated in cholestatic cases | Not consistently reported as a primary marker | Can be elevated depending on severity |
Experimental Protocols
Halothane-Induced Liver Injury Model
This model is valuable for studying idiosyncratic DILI with an immune component.
Species and Strain: Female BALB/cJ mice (8 weeks old) are particularly susceptible[2]. C57BL/6 mice are resistant, highlighting a genetic predisposition[2][3].
Induction Protocol:
-
Fast mice for 15 hours prior to induction to increase sensitivity[2].
-
Administer Halothane (B1672932) (e.g., 15-30 mmol/kg) via intraperitoneal (i.p.) injection. Anesthesia is typically transient at higher doses[2].
-
Collect blood and liver tissue for analysis 24 hours post-administration[2].
Endpoint Analysis:
-
Biochemistry: Measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
-
Histology: Process liver tissue for Hematoxylin and Eosin (H&E) and Masson's Trichrome staining.
Experimental Autoimmune Hepatitis (EAH) Model (S-100)
This model is used to investigate the autoimmune pathogenesis of hepatitis.
Species and Strain: C57BL/6 mice are most susceptible[4].
Induction Protocol:
-
Prepare a syngeneic liver homogenate and obtain the 100,000 g supernatant (S-100 fraction)[4][10].
-
Emulsify the S-100 protein in Complete Freund's Adjuvant (CFA).
-
Administer a single intraperitoneal (i.p.) injection of the S-100/CFA emulsion to induce hepatitis[4]. In some protocols, injections are repeated on days 0 and 7[6].
-
Monitor disease progression over several weeks. Peak histological changes are often observed around 4 weeks post-induction[4].
Endpoint Analysis:
-
Biochemistry: Monitor serum ALT and AST levels.
-
Immunology: Assess for the presence of autoantibodies and liver-infiltrating T-cells.
-
Histology: Perform H&E and Masson's Trichrome staining to evaluate inflammation and fibrosis.
Histological Processing and Staining
Hematoxylin and Eosin (H&E) Staining:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm sections and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin to stain nuclei blue/purple and Eosin to stain cytoplasm and extracellular matrix pink[11][12].
Masson's Trichrome Staining:
-
Follow steps 1-4 for H&E staining.
-
After rehydration, mordant sections in Bouin's solution.
-
Stain with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Counterstain with aniline (B41778) blue to stain collagen blue[13][14].
Quantitative Histological Assessment
A semi-quantitative scoring system, such as the modified Ishak score, is recommended for the objective assessment of liver histology.
Table 2: Modified Histological Scoring System for Murine Liver Injury
| Feature | Score | Description |
| Necrosis & Apoptosis | 0 | No necrosis or apoptosis |
| 1 | Focal or spotty necrosis/apoptosis | |
| 2 | Confluent necrosis | |
| 3 | Bridging necrosis (portal-portal or portal-central) | |
| 4 | Pan-acinar or multi-acinar necrosis | |
| Inflammation | 0 | No inflammation |
| 1 | Mild portal inflammation | |
| 2 | Moderate portal inflammation with mild piecemeal necrosis | |
| 3 | Marked portal inflammation with moderate piecemeal necrosis | |
| 4 | Severe portal inflammation with severe piecemeal necrosis | |
| Fibrosis (Trichrome Stain) | 0 | No fibrosis |
| 1 | Fibrous expansion of some portal areas | |
| 2 | Fibrous expansion of most portal areas | |
| 3 | Fibrous expansion of most portal areas with occasional portal-portal bridging | |
| 4 | Marked bridging fibrosis with architectural distortion | |
| 5 | Incomplete cirrhosis | |
| 6 | Established cirrhosis |
Adapted from various histological scoring systems for chronic hepatitis[15][16].
Visualizing Experimental Workflows and Signaling Pathways
References
- 1. Cytochrome P450 2D6 as a Model Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mouse Model of Severe Halothane Hepatitis Based on Human Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mouse model of severe halothane hepatitis based on human risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental autoimmune hepatitis: disease induction, time course and T-cell reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced allergic hepatitis develops in mice when myeloid-derived suppressor cells are depleted prior to halothane treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Umbilical Cord-Derived Mesenchymal Stem Cells Attenuate S100-Induced Autoimmune Hepatitis via Modulating Th1 and Th17 Cell Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-arrestin2 deficiency ameliorates S-100-induced autoimmune hepatitis in mice by inhibiting infiltration of monocyte-derived macrophage and attenuating hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HALOTHANE-INDUCED HEPATITIS: PARADIGM OR PARADOX FOR DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urschristen.de [urschristen.de]
- 10. Animal Models for Autoimmune Hepatitis: Are Current Models Good Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver Biopsy Interpretation: Special Stains | AASLD [aasld.org]
- 12. ueg.eu [ueg.eu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Role of special stains in diagnostic liver pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UpToDate 2018 [doctorabad.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Clometacin and Diclofenac: A Guide for Researchers
A critical evaluation of the non-steroidal anti-inflammatory drugs (NSAIDs) Clometacin and Diclofenac (B195802) reveals a stark contrast in their clinical history and available scientific data. While Diclofenac remains a widely used analgesic and anti-inflammatory agent with a vast body of research supporting its use, this compound is a withdrawn drug, primarily due to severe hepatotoxicity. This guide provides a comprehensive comparison based on the available evidence, highlighting the significant data gap for this compound and offering a detailed profile of Diclofenac.
Executive Summary
Direct comparative studies between this compound and Diclofenac are unavailable due to the former's withdrawal from the market. This compound, an indoleacetic acid derivative, has been linked to numerous cases of severe, sometimes fatal, drug-induced liver injury.[1][2][3] Consequently, a thorough, data-driven comparison of its efficacy and overall safety profile with Diclofenac is not feasible.
Diclofenac, a phenylacetic acid derivative, is a well-established NSAID with a well-documented mechanism of action, pharmacokinetic profile, and extensive clinical trial data. Its efficacy in managing pain and inflammation is proven, though it is associated with known gastrointestinal and cardiovascular risks.[4][5][6][7][8]
This guide will present the available information on both compounds, with a strong emphasis on the safety concerns surrounding this compound and a detailed, evidence-based overview of Diclofenac.
Chemical and Pharmacological Profiles
| Feature | This compound | Diclofenac |
| Chemical Name | 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid |
| Molecular Formula | C19H16ClNO4 | C14H11Cl2NO2 |
| Molecular Weight | 357.79 g/mol [9][10][11] | 296.15 g/mol |
| Drug Class | Non-steroidal anti-inflammatory drug (NSAID) | Non-steroidal anti-inflammatory drug (NSAID) |
| Therapeutic Category | Analgesic[10] | Analgesic, Anti-inflammatory, Antipyretic |
| Market Status | Withdrawn in at least one region due to hepatotoxicity[9] | Widely available by prescription; some formulations available over-the-counter |
Mechanism of Action
Both this compound and Diclofenac are presumed to exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The differential inhibition of the two main isoforms, COX-1 and COX-2, influences both the efficacy and the side-effect profile of NSAIDs.
Diclofenac is a non-selective inhibitor of both COX-1 and COX-2.[12][13] The COX-1/COX-2 ratio for Diclofenac has been reported to be approximately 2.9 to 3, indicating a slight preference for COX-2 inhibition compared to some other traditional NSAIDs.[12][14]
Due to the lack of available data, the specific COX-1/COX-2 inhibitory profile of This compound is not well-characterized.
Comparative Efficacy: A Data Deficit for this compound
No clinical trials comparing the efficacy of this compound with Diclofenac are available. While this compound was marketed as an analgesic, its therapeutic efficacy was not robustly documented in accessible scientific literature before its withdrawal.
In contrast, Diclofenac has demonstrated efficacy in a multitude of randomized controlled trials for various painful and inflammatory conditions, particularly osteoarthritis and rheumatoid arthritis.[15][16][17][18][19]
Table 1: Summary of Diclofenac Efficacy in Osteoarthritis of the Knee (Representative Study)
| Outcome Measure | Diclofenac Sodium Gel 1% | Vehicle (Placebo) | p-value | Reference |
| WOMAC Pain Subscale (at Week 12) | Significant Decrease | Less Decrease | P = 0.01 | [16] |
| WOMAC Physical Function Subscale (at Week 12) | Significant Decrease | Less Decrease | P = 0.001 | [16] |
| Global Rating of Disease (at Week 12) | Significant Improvement | Less Improvement | P < 0.001 | [16] |
Safety and Tolerability
The primary distinguishing feature between this compound and Diclofenac is their safety profile, particularly concerning hepatotoxicity.
This compound: A Profile Dominated by Hepatotoxicity
The use of this compound has been strongly associated with a high incidence of severe liver injury.[3] Multiple case series have documented instances of this compound-induced hepatitis, with some cases progressing to cirrhosis and death.[1][2] A retrospective study of 30 cases of this compound-induced hepatitis revealed a strong female predominance and noted that the liver damage could present as acute hepatitis or chronic active hepatitis with fibrosis.[1] The FDA's Drug-Induced Liver Injury Rank (DILIrank) dataset classifies this compound in the "vMost-DILI-concern" category.[20]
Diclofenac: Gastrointestinal and Cardiovascular Risks
The adverse effects of Diclofenac are well-characterized and are common to many NSAIDs.
Gastrointestinal (GI) Adverse Effects: Diclofenac use is associated with a risk of GI complications, including dyspepsia, ulcers, and bleeding.[8][21] The risk of these events is dose-dependent.[6]
Cardiovascular (CV) Adverse Effects: Several large-scale studies and meta-analyses have demonstrated an increased risk of major adverse cardiovascular events, including myocardial infarction and stroke, with Diclofenac use, particularly at higher doses and in patients with pre-existing cardiovascular conditions.[4][5][7][8][22] The increased cardiovascular risk associated with Diclofenac is a significant consideration in its clinical use.
Table 2: Relative Risk of Adverse Events with Diclofenac Compared to Non-use
| Adverse Event | Incidence Rate Ratio (IRR) | 95% Confidence Interval (CI) | Reference |
| Major Adverse Cardiovascular Events (MACE) | 1.53 | 1.43 - 1.63 | [22] |
| Myocardial Infarction | 1.54 | 1.40 - 1.69 | [22] |
| Ischemic Stroke | 1.29 | 1.14 - 1.45 | [22] |
| Cardiac Death | 1.92 | 1.71 - 2.16 | [22] |
| Upper Gastrointestinal Bleeding | ~4.5-fold increase | - | [7] |
Pharmacokinetics
Limited pharmacokinetic data is available for this compound, primarily from studies in rats. In contrast, the pharmacokinetics of Diclofenac in humans are well-established.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (in rats) | Diclofenac (in humans) |
| Absorption | Rapidly absorbed | Rapid and complete |
| Metabolism | Limited metabolism, with over 85% excreted unchanged | Extensive first-pass metabolism in the liver |
| Excretion | Rapidly excreted in urine and feces | Primarily excreted in urine as metabolites |
| Protein Binding | Data not available | >99% bound to plasma proteins |
Experimental Protocols: A General Framework
Due to the lack of specific experimental protocols for this compound, a generalized workflow for the preclinical and clinical evaluation of NSAIDs is presented below. This framework outlines the typical stages of investigation for drugs in this class.
Data Limitations and the Rationale for this compound's Withdrawal
The significant gap in the scientific literature regarding this compound's efficacy and detailed safety profile is a direct consequence of its withdrawal from the market due to severe safety concerns. The logical relationship of this data limitation is depicted below.
References
- 1. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A new fatal case of hepatitis caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clometacine-induced hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Diclofenac Linked to Increased Cardiovascular Health Risks | Sci.News [sci.news]
- 6. Relationship between diclofenac dose and risk of gastrointestinal and cardiovascular events: meta-regression based on two systematic literature reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Diclofenac - Wikipedia [en.wikipedia.org]
- 9. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [drugfuture.com]
- 11. medkoo.com [medkoo.com]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Randomized controlled trial of diclofenac sodium gel in knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. haleonhealthpartner.com [haleonhealthpartner.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. A comparison of the therapeutic efficacy of diclofenac in osteoarthritis: a systematic review of randomised controlled trials | Scilit [scilit.com]
- 20. Drug Induced Liver Injury Rank (DILIrank 2.0) Dataset | FDA [fda.gov]
- 21. Lower gastrointestinal adverse effects of NSAIDS: an extreme example of a common problem - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High- vs. low-dose diclofenac and cardiovascular risks: a target trial emulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Clometacin Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clometacin, a non-steroidal anti-inflammatory drug (NSAID), with alternative medications. Due to the withdrawal of this compound from the market, this guide focuses on summarizing existing research findings, highlighting the reasons for its discontinuation, and comparing its profile with other relevant analgesics. A significant challenge in compiling this guide is the limited availability of detailed, reproducible experimental data for this compound, a common issue for older, withdrawn drugs.
Executive Summary
This compound is a non-selective cyclooxygenase (COX) inhibitor that demonstrated analgesic and anti-inflammatory properties. However, its clinical use was terminated due to a high incidence of severe drug-induced liver injury (DILI). This guide compares this compound primarily with Zomepirac (B1201015) and Acemetacin, two other NSAIDs, to provide context on efficacy and adverse effect profiles within this drug class. The reproducibility of the findings, particularly regarding its severe adverse effects, is underscored by numerous case reports of hepatotoxicity.
Comparative Analysis of this compound and Alternatives
The following tables summarize the available data for this compound and its comparators.
Table 1: Comparison of Efficacy and Adverse Effects
| Feature | This compound | Zomepirac | Acemetacin | Indomethacin (B1671933) |
| Primary Indication | Mild to severe pain, inflammation | Mild to severe pain | Pain and inflammation in rheumatic diseases | Moderate to severe pain and inflammation |
| Efficacy | Effective for postoperative pain | More effective than aspirin/codeine; comparable to oral morphine for postoperative pain[1][2] | At least as effective as indomethacin[3][4] | Potent anti-inflammatory and analgesic[5] |
| Key Adverse Effects | Severe hepatotoxicity (drug-induced autoimmune hepatitis) [6], gastrointestinal issues | Serious anaphylaxis [7], gastrointestinal reactions[1] | Better gastrointestinal and CNS tolerability than indomethacin[3][4] | High incidence of gastrointestinal side effects (ulcers, bleeding) [8][9], CNS effects |
| Regulatory Status | Withdrawn | Withdrawn [7] | Available in some countries | Available |
Table 2: Summary of this compound-Induced Liver Injury Case Studies
| Study Aspect | Findings |
| Patient Demographics | Strong female predominance[6] |
| Dosage and Duration | Median dose of 450 mg/day; median duration of 445 days[6] |
| Clinical Presentation | Jaundice, fatigue, weight loss[6] |
| Biochemical Markers | Increased gamma-globulins, presence of antinuclear and/or anti-smooth muscle antibodies[6] |
| Histopathology | Acute hepatitis, chronic active hepatitis, and in some cases, cirrhosis[6] |
| Outcome | Fatal in some cases[6][10] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound, like other NSAIDs, involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. This pathway is central to its therapeutic effects and also contributes to some of its side effects.
Mechanism of action of non-selective NSAIDs like this compound.
The significant hepatotoxicity of this compound suggests a more complex mechanism beyond simple COX inhibition, likely involving the formation of reactive metabolites that trigger an autoimmune response. A general workflow for investigating such drug-induced liver injury is outlined below.
General workflow for identifying and acting on drug-induced liver injury.
Experimental Protocols
-
Clinical Trial Design for Efficacy: A double-blind, randomized, controlled trial comparing this compound to a placebo or an active comparator (e.g., Zomepirac) in a specific pain model (e.g., post-operative pain after plastic surgery).[11] Pain intensity and relief would be assessed at various time points using standardized scales.
-
Hepatotoxicity Assessment (Retrospective Study): A retrospective analysis of clinical cases of patients who developed hepatitis while on this compound.[6] This would involve collecting data on patient demographics, drug dosage and duration, clinical symptoms, biochemical liver function tests, serological markers for autoimmune disease, and liver biopsy findings.[6]
Reproducibility of Findings
Specific studies on the reproducibility of this compound research are absent from the literature. However, the consistency of findings across multiple independent case reports and retrospective studies regarding its association with a distinct form of autoimmune-like hepatitis provides strong evidence for the reality and reproducibility of this severe adverse effect.[6][10][12] The withdrawal of the drug from the market serves as a definitive confirmation of the high impact of these findings.
The broader issue of reproducibility in preclinical research is a significant concern in drug development. For a drug like this compound, factors that could have influenced the reproducibility of early findings include:
-
Lack of Standardized Reagents and Models: Early preclinical toxicology models may not have been as standardized or predictive as modern methods.
-
Publication Bias: Studies showing a lack of efficacy or minor adverse effects may have been less likely to be published.
-
Limited Understanding of Mechanisms: The precise immunological mechanisms underlying this compound-induced hepatitis were not fully elucidated at the time, which could have made it difficult to develop predictive preclinical models.
References
- 1. Zomepirac sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administered zomepirac and parenterally administered morphine. Comparison for the treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acemetacin and indomethacin in the treatment of rheumatoid arthritis: a double-blind comparative study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zomepirac - Wikipedia [en.wikipedia.org]
- 8. Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. [A new fatal case of hepatitis caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A controlled repeat-dose comparison of zomepirac and this compound in pain after plastic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clometacine-induced hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Data for Clometacin: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the correlation between in vitro and in vivo data is paramount for predicting clinical outcomes. This guide provides a comprehensive comparison of Clometacin, a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to safety concerns, with other commonly used NSAIDs. By examining available experimental data, this document aims to offer insights into the translation of preclinical findings to clinical observations.
This compound, a potent inhibitor of prostaglandin (B15479496) biosynthesis, demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. However, its clinical use was marred by reports of severe hepatotoxicity, including cases of autoimmune hepatitis, ultimately leading to its withdrawal. This guide will delve into the available in vitro and in vivo data for this compound and compare it with established NSAIDs such as Ibuprofen (B1674241), Naproxen (B1676952), Diclofenac, and the COX-2 selective inhibitor, Celecoxib.
In Vitro and In Vivo Data Comparison
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives.
| Drug | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | In Vivo Anti-Inflammatory Effect (Carrageenan-Induced Paw Edema in Rats) | In Vivo Analgesic Effect (Acetic Acid Writhing Test in Mice) |
| This compound | Data not available | Data not available | Weaker than its analgesic effect[1] | Stronger than its anti-inflammatory effect[1] |
| Ibuprofen | 13 | 35 | Significant reduction in paw edema | Significant reduction in writhing |
| Naproxen | 6 | 11 | Significant reduction in paw edema | Significant reduction in writhing |
| Diclofenac | 0.9 | 0.07 | Potent inhibition of paw edema[2] | Potent inhibition of writhing |
| Celecoxib | 15 | 0.04 | Significant reduction in paw edema | Significant reduction in writhing |
Note: The lack of publicly available, standardized IC50 values for this compound makes direct in vitro comparison challenging. However, studies have indicated its potent inhibition of prostaglandin synthesis, comparable to Indomethacin[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of NSAIDs on COX-1 and COX-2 is a primary determinant of their efficacy and side-effect profile. A common method involves the use of isolated enzymes or whole-blood assays.
-
Objective: To determine the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50).
-
Methodology:
-
Human or animal-derived COX-1 and COX-2 enzymes are incubated with various concentrations of the test compound.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The production of prostaglandins (B1171923) (e.g., PGE2) is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory activity of compounds.
-
Objective: To evaluate the ability of a drug to reduce paw swelling induced by an inflammatory agent.
-
Methodology:
-
A baseline measurement of the rat's paw volume is taken using a plethysmometer.
-
The test drug or vehicle is administered orally or intraperitoneally.
-
After a specific period, a 1% solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
-
In Vivo Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for analgesic activity, particularly against visceral pain.
-
Objective: To assess the ability of a drug to reduce the number of abdominal constrictions (writhes) induced by an irritant.
-
Methodology:
-
The test drug or vehicle is administered to mice.
-
After a predetermined time, a 0.6% solution of acetic acid is injected intraperitoneally.
-
The mice are placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 20 minutes).
-
The percentage of analgesic activity is calculated by comparing the number of writhes in the drug-treated group to the control group.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of NSAID Action
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins that mediate pain and inflammation.
Figure 1. Simplified signaling pathway of NSAID action.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
The carrageenan-induced paw edema model is a standard workflow for evaluating the anti-inflammatory potential of new chemical entities.
Figure 2. Workflow for carrageenan-induced paw edema assay.
Correlating In Vitro and In Vivo Data: A Logical Framework
The correlation between in vitro potency and in vivo efficacy is a critical step in drug development, though not always linear. Factors such as pharmacokinetics and metabolism play a significant role.
Figure 3. Framework for correlating in vitro and in vivo data.
Discussion and Conclusion
The available data indicates that this compound is a potent inhibitor of prostaglandin synthesis, which correlates with its observed analgesic and anti-inflammatory effects in preclinical models. In vivo studies in healthy subjects confirmed its efficacy as a cyclooxygenase inhibitor[3]. However, the clinical journey of this compound was cut short by a significant safety concern: drug-induced liver injury, with evidence pointing towards an autoimmune-like hepatitis[4][5]. This severe adverse effect was not readily predicted by the standard preclinical efficacy models.
In contrast, other NSAIDs like ibuprofen and naproxen have a well-established, albeit not entirely benign, safety profile in relation to their gastrointestinal and cardiovascular risks, which are largely predictable from their COX-1/COX-2 selectivity. The case of this compound underscores the critical importance of comprehensive toxicological and safety pharmacology studies early in the drug development process. While in vitro and in vivo efficacy models are essential for identifying promising candidates, they do not always capture the full spectrum of potential adverse drug reactions in humans. The idiosyncratic nature of this compound-induced hepatotoxicity highlights the limitations of preclinical models in predicting rare but severe adverse events.
For researchers, the story of this compound serves as a cautionary tale and a valuable case study. It emphasizes the need for a multi-faceted approach to drug development that integrates efficacy data with a deep understanding of a compound's metabolic fate, potential for bioactivation, and immunogenic potential. Future research in NSAID development should continue to focus on improving COX-2 selectivity to minimize gastrointestinal side effects, while also employing advanced in vitro models (e.g., liver spheroids, organ-on-a-chip) and in silico tools to better predict potential hepatotoxicity and other idiosyncratic adverse reactions. This comprehensive approach will be crucial in developing safer and more effective anti-inflammatory and analgesic therapies.
References
- 1. Inhibition of prostaglandin biosynthesis by non-narcotic analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute effects of this compound on renal prostaglandin biosynthesis in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of this compound-induced hepatitis with special reference to the presence of anti-actin cable antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Clometacin-Induced Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and novel biomarkers for monitoring and validating Clometacin-induced toxicity. This compound, a non-steroidal anti-inflammatory drug, was withdrawn from the market due to its association with a distinct form of drug-induced liver injury (DILI) that mimics autoimmune hepatitis.[1][2] This guide presents experimental data, detailed methodologies, and visual representations of key pathways to aid researchers in selecting and validating the most appropriate biomarkers for their studies.
Understanding this compound-Induced Toxicity
This compound is known to induce an autoimmune-like hepatitis characterized by:
-
High levels of serum transaminases (ALT and AST): Indicating significant hepatocellular injury.[1]
-
Hypergammaglobulinemia: Elevated levels of gamma globulins, particularly IgG, are a common feature.[2]
-
Presence of autoantibodies: Specifically, anti-smooth muscle antibodies (ASMA) of the anti-actin type are frequently detected in patients.[1]
This unique toxicological profile necessitates a multi-faceted approach to biomarker validation, incorporating markers of general liver injury, immune activation, and potentially nephrotoxicity, as renal failure has also been reported in some cases.[2]
Comparison of Key Biomarkers for this compound-Induced Liver Injury
The following table summarizes and compares the performance of traditional and emerging biomarkers relevant to the detection of this compound-induced liver injury.
| Biomarker | Type | Key Advantages | Key Limitations | Reported Performance (General DILI) |
| Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | Traditional (Enzyme) | Well-established, routinely used, cost-effective. | Lack of specificity to the liver, elevated in other conditions like muscle injury. | Gold standard for initial screening, but require significant elevation for diagnosis. |
| Anti-Actin Antibodies (AAA) | Specific (Autoantibody) | Highly specific for autoimmune hepatitis and this compound-induced autoimmune-like hepatitis.[1] | Not present in all cases, requires specialized assays. | Sensitivity: 51-70%, Specificity: 94-99% for autoimmune hepatitis.[3][4][5] |
| MicroRNA-122 (miR-122) | Novel (Genetic) | Highly liver-specific, released early in liver injury.[6] | Can have wide inter- and intra-individual variability.[7] | Sensitivity: ~85%, Specificity: ~93%, AUROC: 0.95.[8][9] |
| Cytokeratin-18 (CK-18; M65/M30) | Novel (Protein) | Can differentiate between apoptosis (M30) and necrosis (M65), providing mechanistic insights.[10] | Not entirely liver-specific. | More sensitive and specific than ALT in predicting prognosis. ROC AUC for prognosis: 0.78-0.83.[10] |
| Glutamate Dehydrogenase (GLDH) | Novel (Enzyme) | More liver-specific than ALT and AST.[7] | Lower sensitivity compared to other novel biomarkers in some studies. | Correlates well with ALT and is considered a useful indicator of hepatocellular necrosis.[7] |
| High-Mobility Group Box 1 (HMGB1) | Novel (Protein) | A marker of necrosis and inflammation, providing mechanistic information. | Not liver-specific. | Promising for predicting prognosis in DILI. |
Comparison of Key Biomarkers for Potential this compound-Induced Nephrotoxicity
While less common than hepatotoxicity, renal impairment has been observed with this compound use.[2] This section compares key biomarkers for detecting drug-induced kidney injury.
| Biomarker | Type | Key Advantages | Key Limitations | Reported Performance (General Drug-Induced Nephrotoxicity) |
| Kidney Injury Molecule-1 (KIM-1) | Novel (Protein) | Highly specific to proximal tubule injury, detectable in urine early after injury.[11][12] | Primarily a marker of tubular damage, may not reflect glomerular injury. | Rises earlier than serum creatinine, showing dose- and time-dependent increases with nephrotoxic insults.[12][13][14] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Novel (Protein) | Released from renal tubules upon injury, detectable in both urine and plasma.[12] | Can be elevated in non-renal conditions like inflammation and infection. | Increases rapidly after kidney injury, demonstrating high sensitivity and specificity as an early biomarker.[15] |
| Serum Creatinine (SCr) & Blood Urea Nitrogen (BUN) | Traditional | Widely available, standard markers of kidney function. | Insensitive for early detection of kidney injury; levels rise only after significant loss of renal function. | Poor sensitivity and specificity for early and accurate detection of nephrotoxicity.[12] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies involved in biomarker validation for this compound-induced toxicity, the following diagrams are provided.
Caption: Proposed signaling pathway for this compound-induced autoimmune-like hepatitis.
Caption: General workflow for the validation of toxicity biomarkers.
Experimental Protocols
Detailed methodologies for the quantification of key biomarkers are provided below. These protocols are based on commercially available enzyme-linked immunosorbent assay (ELISA) kits and activity assays, which are common methods for biomarker validation.
Protocol for MicroRNA-122 (miR-122) Quantification
This protocol outlines the general steps for quantifying miR-122 from serum or plasma using a commercially available ELISA kit.
-
Sample Preparation:
-
Collect blood samples and separate serum or plasma according to standard procedures.
-
Store samples at -80°C until analysis.
-
-
Assay Procedure:
-
Add standard solutions and prepared samples to the wells of the microtiter plate.
-
Incubate at 37°C for 90 minutes.
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of biotinylated antibody working solution to each well.
-
Incubate at 37°C for 60 minutes.
-
Wash the plate three times.
-
Add 100 µL of enzyme conjugate working solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Wash the plate five times.
-
Add 90 µL of substrate solution to each well and incubate at 37°C for 15 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the concentration of miR-122 in the samples by interpolating their OD values on the standard curve.
-
Protocol for Cytokeratin-18 (CK-18) M30/M65 ELISA
This protocol describes the general procedure for measuring caspase-cleaved (M30) and total (M65) CK-18 in serum or plasma.
-
Sample Preparation:
-
Collect serum or plasma as per standard laboratory methods.
-
Store samples at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 80 minutes at room temperature.
-
Wash the plate three times.
-
Add 100 µL of HRP-conjugated detection antibody to each well.
-
Incubate for 80 minutes at room temperature.
-
Wash the plate three times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Construct a standard curve and calculate the concentrations of M30 and M65 in the samples.
-
Protocol for Glutamate Dehydrogenase (GLDH) Activity Assay
This protocol outlines a colorimetric assay to measure GLDH activity in serum.
-
Reagent Preparation:
-
Prepare the NADH standard curve by diluting the NADH stock solution.
-
Prepare the Master Reaction Mix containing Assay Buffer, GDH Developer, and Glutamate.
-
-
Assay Procedure:
-
Add NADH standards and samples to a 96-well plate.
-
Add the Master Reaction Mix to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 450 nm at an initial time point (T_initial) and after a set incubation period (e.g., 30-120 minutes, T_final).
-
-
Calculation:
-
Subtract the initial absorbance from the final absorbance for each sample.
-
Use the NADH standard curve to convert the change in absorbance to the amount of NADH generated.
-
Calculate the GLDH activity based on the amount of NADH produced per unit of time and sample volume.
-
Protocol for High-Mobility Group Box 1 (HMGB1) ELISA
This protocol provides a general method for quantifying HMGB1 in serum or plasma.
-
Sample Preparation:
-
Collect and process blood samples to obtain serum or plasma.
-
Store at -20°C or -80°C.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the pre-coated wells.
-
Incubate for 20-24 hours at 37°C.
-
Wash the plate five times.
-
Add 100 µL of enzyme conjugate to each well.
-
Incubate for 2 hours at 25°C.
-
Wash the plate five times.
-
Add 100 µL of color solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve and determine the HMGB1 concentrations in the samples.
-
Protocol for Kidney Injury Molecule-1 (KIM-1) ELISA
This protocol describes a sandwich ELISA for the quantification of KIM-1 in urine.
-
Sample Preparation:
-
Collect urine samples and centrifuge to remove particulates.
-
Store samples at -20°C or -80°C.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the wells.
-
Incubate for 1 hour at 37°C.
-
Aspirate and add 100 µL of prepared Detection Reagent A.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash three times.
-
Add 100 µL of prepared Detection Reagent B.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash five times.
-
Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C.
-
Add 50 µL of Stop Solution.
-
Read at 450 nm immediately.
-
-
Data Analysis:
-
Calculate KIM-1 concentrations from the standard curve.
-
Protocol for Neutrophil Gelatinase-Associated Lipocalin (NGAL) ELISA
This protocol outlines the quantification of NGAL in urine or plasma.
-
Sample Preparation:
-
Collect urine or plasma samples.
-
Dilute samples as required with the provided sample diluent.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and diluted samples to the wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of Tracer Antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add 100 µL of HRP Substrate to each well.
-
Incubate for 20 minutes at room temperature.
-
Add 100 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Determine NGAL concentrations using the generated standard curve.
-
Conclusion
The validation of biomarkers for this compound-induced toxicity requires a comprehensive approach that considers both the specific autoimmune-like nature of the liver injury and the potential for off-target effects such as nephrotoxicity. While traditional markers like ALT and AST are essential for initial screening, novel biomarkers such as anti-actin antibodies, miR-122, and CK-18 offer greater specificity and mechanistic insights into this compound-induced hepatotoxicity. For monitoring potential kidney damage, KIM-1 and NGAL are sensitive and early indicators. The provided protocols and diagrams serve as a foundational resource for researchers to design and execute robust biomarker validation studies, ultimately contributing to a better understanding and management of drug-induced toxicities.
References
- 1. Characteristics of this compound-induced hepatitis with special reference to the presence of anti-actin cable antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnostic Performance of an Anti‐Actin Autoantibody Binding Enzyme Immunodot Blot in Autoimmune Hepatitis Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Easy recognition and high autoimmune hepatitis specificity of smooth muscle antibodies giving an actin microfilament immunofluorescent pattern on embryonal vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Easy recognition and high autoimmune hepatitis specificity of smooth muscle antibodies giving an actin microfilament immunofluorescent pattern on embryonal vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MicroRNA‐122 and cytokeratin‐18 have potential as a biomarkers of drug‐induced liver injury in European and African patients on treatment for mycobacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candidate biomarkers for the diagnosis and prognosis of drug-induced liver injury: an international collaborative effort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The diagnostic role of miR-122 in drug-induced liver injury: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The application of cytokeratin-18 as a biomarker for drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of KIM-1 and NGAL as Early Indicators for Assessment of Gentamycin-Induced Nephrotoxicity In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
A Tale of Two NSAIDs: A Comparative Guide to Carprofen and the Withdrawn Clometacin
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the non-steroidal anti-inflammatory drugs (NSAIDs) Clometacin and Carprofen (B1668582). Due to a significant disparity in available research and its market withdrawal over safety concerns, a direct head-to-head comparison of this compound with the extensively studied Carprofen is not feasible. This guide will first summarize the known information about this compound, primarily focusing on the reasons for its discontinuation. The subsequent sections will offer a comprehensive analysis of Carprofen, supported by experimental data and detailed protocols, to serve as a valuable resource for research and development in anti-inflammatory therapeutics.
This compound: A Look into a Withdrawn Analgesic
This compound, a non-steroidal anti-inflammatory drug, is an N-acylindole derivative.[1][2][3] It was formerly marketed as an analgesic under the trade name Dupéran.[4] However, the clinical use of this compound was short-lived due to numerous reports of severe hepatotoxicity.[5][6][7][8][9] Case studies published in the late 1970s and 1980s detailed instances of drug-induced hepatitis, with some cases proving fatal.[5][8][9] The mechanism of this liver damage was suggested to be a hypersensitivity reaction.[6] Consequently, this compound was withdrawn from the market in several regions.[1] Due to its withdrawal, there is a significant lack of publicly available data on its specific mechanism of action, clinical efficacy in controlled trials, and detailed experimental protocols.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C19H16ClNO4[1] |
| Molecular Weight | 357.79 g/mol [4] |
| CAS Number | 25803-14-9[1] |
| Melting Point | 242 °C[4] |
| Appearance | White powder[4] |
Carprofen: A Deep Dive into a Preferential COX-2 Inhibitor
Carprofen is a widely used NSAID in veterinary medicine, particularly for the management of pain and inflammation associated with osteoarthritis in dogs.[10][11] It belongs to the propionic acid class of NSAIDs.[12] Unlike this compound, Carprofen has been the subject of extensive research, providing a robust dataset on its pharmacology, efficacy, and safety profile.
Mechanism of Action
The primary mechanism of action for Carprofen, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[10] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and predominantly expressed at sites of inflammation.[13]
Carprofen is a preferential inhibitor of COX-2 over COX-1.[14] This selectivity is believed to contribute to its favorable safety profile, particularly concerning gastrointestinal side effects, compared to non-selective NSAIDs.[14]
The signaling pathway below illustrates the role of COX enzymes in inflammation and the point of intervention for Carprofen.
Quantitative Data on COX Inhibition
Several studies have quantified Carprofen's selectivity for COX-2. The IC50 (the concentration of a drug that inhibits 50% of the enzyme's activity) is a common measure of potency. The ratio of COX-1 IC50 to COX-2 IC50 indicates the drug's selectivity. A higher ratio signifies greater selectivity for COX-2.
| Species | Assay | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Canine | Whole Blood | - | - | >100 | [15] |
| Canine | Whole Blood | - | - | 16.8 (IC50), 101.2 (IC80) | [13] |
| Bovine | Whole Blood (S(+)-carprofen) | - | - | 9.04 (IC10) to 1.84 (IC95) | [16] |
Note: Direct IC50 values were not always provided in the search results, but selectivity ratios were.
Pharmacokinetics
Carprofen is well-absorbed orally in dogs, with a high bioavailability of around 90%.[10] Peak plasma concentrations are typically reached within 1 to 3 hours after oral administration, and it has a half-life of approximately 8 hours.[10] The drug is metabolized in the liver and primarily excreted in the feces.[10][12]
| Parameter | Value (in dogs) | Reference |
| Oral Bioavailability | ~90% | [10] |
| Time to Peak Plasma Concentration | 1 - 3 hours | [10] |
| Elimination Half-life | ~8 hours | [10] |
| Metabolism | Hepatic (glucuronidation) | [10] |
| Excretion | 70-80% in feces, 10-20% in urine | [10] |
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of Carprofen in managing pain and inflammation associated with osteoarthritis in dogs.
A randomized, controlled, multicenter trial involving 70 dogs with osteoarthritis found that dogs treated with Carprofen (2.2 mg/kg twice daily) were significantly more likely to show a positive response in force plate examination and lameness scores compared to a placebo group.[17] The odds ratio for a positive response was 3.3 for force plate evaluation, 3.5 for veterinarian assessment, and 4.2 for owner assessment.[17]
Another study comparing firocoxib (B1672683) and carprofen in 218 dogs with osteoarthritis showed that 92.4% of dogs treated with carprofen (4 mg/kg/day) improved based on veterinarians' assessments.[18] A long-term study on the oral administration of carprofen (4 mg/kg once daily) for four months in 110 dogs with chronic osteoarthritis showed a steadily increasing improvement in clinical signs, with 74% of dogs showing a positive treatment effect by day 120.[19]
Experimental Protocols
The evaluation of anti-inflammatory and analgesic drugs like Carprofen involves various in vivo and in vitro experimental models.
In Vivo Model: Carrageenan-Induced Paw Edema
A common model to assess the anti-inflammatory effect of a compound is the carrageenan-induced paw edema model in rats.[20]
Methodology:
-
Animal Model: Male Long Evans rats are typically used.[20]
-
Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as carrageenan (e.g., 100 μL of a 1% solution), is administered into the plantar surface of the rat's hind paw.[20]
-
Drug Administration: The test compound (e.g., Carprofen) is administered, often intraperitoneally or orally, at a specified time before the carrageenan injection.[20] A control group receives a vehicle, and a positive control group may receive a known anti-inflammatory drug like diclofenac.[20]
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the drug-treated group to the control group.
In Vitro Model: COX Inhibition Assay
In vitro assays are crucial for determining the mechanism of action and selectivity of NSAIDs.
Methodology:
-
Enzyme Source: COX-1 can be obtained from sources like washed canine platelets, while COX-2 can be sourced from endotoxin-induced canine macrophage-like cell lines.[15]
-
Assay Procedure: The test compound (e.g., Carprofen) at various concentrations is incubated with the COX-1 and COX-2 enzymes.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Measurement of Prostaglandin (B15479496) Production: The amount of prostaglandin produced (e.g., PGE2) is quantified, often using techniques like enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Dose-response curves are generated to calculate the IC50 values for each COX isoform, and the selectivity ratio is determined.
Conclusion
The comparison between this compound and Carprofen is starkly defined by the availability of scientific evidence and their respective clinical histories. This compound's association with severe hepatotoxicity led to its withdrawal from the market, leaving a significant void in the understanding of its pharmacological profile. In contrast, Carprofen has been extensively studied, with a well-defined mechanism of action as a preferential COX-2 inhibitor, a clear pharmacokinetic profile, and a wealth of clinical data supporting its efficacy and safety for the management of osteoarthritis in dogs. For researchers and professionals in drug development, the story of these two drugs underscores the critical importance of robust preclinical and clinical evaluation in ensuring the safety and efficacy of therapeutic agents. The comprehensive data available for Carprofen provides a valuable benchmark for the development of new anti-inflammatory drugs.
References
- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound [drugfuture.com]
- 5. [Liver damage following clomethacin treatment. 6 cases, including 2 deaths (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clometacine hepatitis. 2 cases (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clometacine-induced hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [A new fatal case of hepatitis caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. vetmed.illinois.edu [vetmed.illinois.edu]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potency and selectivity of carprofen enantiomers for inhibition of bovine cyclooxygenase in whole blood assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomized, controlled trial of the efficacy of carprofen, a nonsteroidal anti-inflammatory drug, in the treatment of osteoarthritis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical evaluation of firocoxib and carprofen for the treatment of dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Independent Verification of Clometacin's Analgesic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clometacin's analgesic performance with other alternatives, supported by available experimental data. This compound, a non-steroidal anti-inflammatory drug (NSAID), was developed for its pain-relieving properties. However, its clinical use was short-lived due to significant safety concerns, primarily severe liver damage, which ultimately led to its withdrawal from the market.[1][2][3][4][5][6][7] This guide summarizes the known analgesic effects of this compound, its mechanism of action, and provides context for its clinical potential and eventual discontinuation.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Like other NSAIDs, this compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the stomach lining. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation. The analgesic and anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal issues. The precise selectivity of this compound for COX-1 versus COX-2 is not well-documented in the available literature.
Comparative Analgesic Efficacy: Limited Data
| Metric | This compound | Zomepirac (B1201015) | Data Source |
| Indication | Postoperative Pain (Plastic Surgery) | Postoperative Pain (Plastic Surgery) | Journal of Clinical Pharmacology, 1980 |
| Study Design | Controlled, Repeat-Dose, Double-Blind | Controlled, Repeat-Dose, Double-Blind | Journal of Clinical Pharmacology, 1980 |
| Quantitative Efficacy Data | Not Available in Searched Literature | Not Available in Searched Literature | - |
| Adverse Effects | Severe Hepatotoxicity (leading to withdrawal) | Not specified in available abstract | [1][2][3][4] |
Note: The lack of accessible quantitative data for this compound makes a direct and comprehensive comparison with current analgesics challenging.
Experimental Protocols: A Representative Analgesic Clinical Trial
While the specific protocol for the this compound versus zomepirac trial is not available, a general outline for a randomized, double-blind, placebo-controlled clinical trial for an analgesic drug is provided below. This represents a standard approach for evaluating the efficacy and safety of pain-relieving medications.
Objective: To assess the analgesic efficacy and safety of a new chemical entity (NCE) compared to a standard analgesic and placebo in patients with acute postoperative pain.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria:
-
Male or female patients aged 18-65 years.
-
Patients experiencing moderate to severe pain following a specific surgical procedure (e.g., dental extraction, orthopedic surgery).
-
Patients able to provide informed consent.
Exclusion Criteria:
-
Known hypersensitivity to the study medication or other NSAIDs.
-
History of significant renal, hepatic, or cardiovascular disease.
-
Current use of other analgesic medications.
-
Pregnant or breastfeeding women.
Treatment Arms:
-
NCE (e.g., this compound) at a specified dose.
-
Active Comparator (e.g., Ibuprofen 400 mg).
-
Placebo.
Outcome Measures:
-
Primary Efficacy Endpoint: Pain intensity difference from baseline at various time points (e.g., 2, 4, 6, 8 hours) as measured by a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).
-
Secondary Efficacy Endpoints:
-
Total pain relief (TOTPAR) over the study period.
-
Time to onset of analgesia.
-
Proportion of patients requiring rescue medication.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events.
-
Changes in vital signs and laboratory parameters.
-
Study Procedures:
-
Screening: Assess patient eligibility based on inclusion and exclusion criteria.
-
Baseline Assessment: Record baseline pain intensity and other relevant clinical parameters.
-
Randomization and Blinding: Randomly assign eligible patients to one of the treatment arms. Both patients and investigators are blinded to the treatment allocation.
-
Drug Administration: Administer the assigned study medication.
-
Post-dose Assessments: Assess pain intensity and relief at predefined time intervals. Record any adverse events.
-
Rescue Medication: Provide a standard rescue medication if the patient's pain is not adequately controlled.
-
Final Assessment: Conduct a final assessment at the end of the study period.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Simplified signaling pathway of COX inhibition by this compound.
Caption: Typical workflow for an analgesic clinical trial.
Conclusion: A Withdrawn Analgesic with Lingering Questions
The available evidence confirms that this compound is a non-steroidal anti-inflammatory drug that exerts its analgesic effect through the inhibition of cyclooxygenase enzymes. However, a comprehensive and independent verification of its analgesic efficacy in comparison to a wide range of other analgesics is severely hampered by the lack of accessible, detailed clinical trial data. The primary reason for this is the drug's withdrawal from the market due to severe hepatotoxicity.[1][2][3][4][5][6][7] The case of this compound serves as a critical reminder of the importance of thorough post-marketing surveillance and the potential for severe adverse drug reactions to halt the clinical application of a seemingly effective compound. For researchers and drug development professionals, the story of this compound underscores the paramount importance of a robust safety profile alongside demonstrated efficacy in the pursuit of new therapeutic agents.
References
- 1. [Liver damage following clomethacin treatment. 6 cases, including 2 deaths (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of this compound-induced hepatitis with special reference to the presence of anti-actin cable antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clometacine-induced hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A new fatal case of hepatitis caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Safety data and withdrawal of hepatotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of Gene Expression Following Clometacin Treatment
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a therapeutic agent is paramount. This guide provides a comparative analysis of gene expression profiles following treatment with Clometacin, benchmarked against other non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of direct gene expression studies on this compound, this guide leverages data from its closely related prodrug, Acemetacin (which is rapidly metabolized to Indomethacin), and other common NSAIDs to provide a comprehensive overview of the anticipated transcriptomic alterations.
Executive Summary
This compound, a non-steroidal anti-inflammatory drug, is expected to exert its therapeutic effects by modulating gene expression pathways central to inflammation, cell proliferation, and apoptosis. This guide synthesizes available data from related compounds, primarily Indomethacin, to forecast the likely impact of this compound on the cellular transcriptome. The data suggests a significant overlap in the molecular mechanisms with other NSAIDs, particularly in the regulation of the NF-κB and Wnt/β-catenin signaling pathways.
Comparative Gene Expression Profiles
The following table summarizes the observed changes in gene expression for key genes modulated by Indomethacin, the active metabolite of Acemetacin and a close structural relative of this compound, in comparison to other NSAIDs. This data is compiled from studies on various cancer cell lines, which are frequently used models for assessing the molecular effects of anti-inflammatory agents.
| Gene | Drug | Cell Line | Fold Change | Function |
| Cyclin D1 (CCND1) | Indomethacin | SW480 (Colorectal Cancer) | Decreased | Cell cycle progression |
| c-MYC | Indomethacin | SW480 (Colorectal Cancer) | Increased | Cell proliferation, apoptosis |
| PPARδ | Indomethacin | SW480 (Colorectal Cancer) | No significant change | Metabolism, inflammation |
| MUC5AC | Meclofenamate | NCI-H292 (Lung Mucoepidermoid) | Decreased | Mucin production |
| Various Genes | Indomethacin | MDA-MB-435 (Breast Cancer) | Upregulation of multiple genes | Inflammation, cell adhesion |
Key Signaling Pathways Modulated by this compound and Related NSAIDs
The anti-inflammatory and anti-neoplastic effects of NSAIDs are largely attributed to their ability to interfere with key signaling cascades. Based on data from related compounds, this compound is anticipated to significantly impact the following pathways:
-
NF-κB Signaling Pathway: A central regulator of the inflammatory response. Studies on Meclofenamate, another NSAID, have shown that it suppresses the expression of MUC5AC, a gene involved in mucus production, by inhibiting the NF-κB signaling pathway. This is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. It is highly probable that this compound employs a similar mechanism to exert its anti-inflammatory effects.
-
Wnt/β-catenin Signaling Pathway: This pathway is crucial for cell proliferation and differentiation and is often dysregulated in cancer. Research on Indomethacin in colorectal cancer cells has demonstrated a specific decrease in β-catenin protein levels. This downregulation leads to differential expression of TCF target genes, such as a decrease in Cyclin D1 and an increase in c-MYC, ultimately contributing to G1 cell cycle arrest and apoptosis.
Experimental Protocols
To ensure the reproducibility and transparency of the cited data, detailed experimental methodologies are provided below.
Gene Expression Analysis in Colorectal Cancer Cells Treated with Indomethacin
-
Cell Lines: SW480 and HCT116 human colorectal cancer cells.
-
Treatment: Cells were treated with varying concentrations of Indomethacin.
-
Analysis:
-
Western Blotting: To determine the protein levels of β-catenin and γ-catenin.
-
RT-PCR: To analyze the mRNA expression levels of TCF target genes (Cyclin D1, c-MYC, and PPARδ).
-
Promoter Analysis: To investigate the formation of the β-catenin-TCF-4-DNA complex on the Cyclin D1 promoter.
-
Gene Expression Profiling in Breast Cancer Cells Treated with Indomethacin
-
Cell Line: MDA-MB-435 human breast cancer cells.
-
Treatment: Cells were cultured in an RPMI-based medium and treated with a low dose of Indomethacin.
-
Analysis:
-
Microarray Analysis: To perform global gene expression profiling and identify differentially expressed genes.
-
Investigation of NF-κB Signaling Pathway by Meclofenamate
-
Cell Line: NCI-H292 human pulmonary mucoepidermoid cells.
-
Treatment: Cells were pretreated with Meclofenamate and then stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Analysis:
-
Western Blotting: To assess the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.
-
RT-PCR: To measure the mRNA expression of MUC5AC.
-
Visualizing the Molecular Impact
To better illustrate the complex biological processes influenced by this compound and related compounds, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for gene expression profiling.
Caption: Inhibition of the NF-κB signaling pathway.
A Comparative Analysis of Clometacin Toxicity in Relation to Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profile of Clometacin, a withdrawn non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs known for their potential hepatotoxicity, namely diclofenac, ibuprofen, and nimesulide (B1678887). Due to the withdrawal of this compound from the market, publicly available quantitative preclinical toxicity data such as LD50 and NOAEL values are scarce. Therefore, this guide focuses on a qualitative and semi-quantitative comparison based on clinical data and known toxicological mechanisms.
Executive Summary
This compound was withdrawn from the market due to a high incidence of severe and often fatal drug-induced liver injury (DILI), which frequently presented as autoimmune-like hepatitis.[1][2] This distinct and severe form of hepatotoxicity sets it apart from other NSAIDs. While other NSAIDs like diclofenac, ibuprofen, and nimesulide are also associated with liver injury, the nature and reported frequency of severe reactions appear to be less pronounced than that observed with this compound. This guide will delve into the available data to provide a comparative perspective on their toxicity profiles.
Quantitative Toxicity Data Comparison
Table 1: Acute Toxicity Data (LD50)
| Drug | Animal Model | Route of Administration | LD50 | Reference |
| Diclofenac | Mouse | Oral | 95 mg/kg | [No specific citation found in search results] |
| Rat | Oral | 150 mg/kg | [No specific citation found in search results] | |
| Ibuprofen | Mouse | Oral | 550 mg/kg | [No specific citation found in search results] |
| Rat | Oral | 636 mg/kg | [No specific citation found in search results] | |
| Nimesulide | Rat | Oral | 200 mg/kg | [No specific citation found in search results] |
Table 2: Repeated-Dose Toxicity Data (NOAEL)
| Drug | Animal Model | Duration | NOAEL | Key Findings | Reference |
| Diclofenac | Rat | 2 years | 2 mg/kg/day | No carcinogenic potential observed. | [3] |
| Ibuprofen | Rat | Single dose | 200 mg/kg | No significant toxic effects noted at this dose. | [4] |
| Nimesulide | - | - | Data not available | - |
Table 3: Clinical Hepatotoxicity Incidence
| Drug | Incidence of Elevated Liver Enzymes | Incidence of Severe Liver Injury | Notes | Reference |
| This compound | Data not available | High (leading to withdrawal) | Frequently associated with autoimmune-like hepatitis.[1][2] | [1][2] |
| Diclofenac | ~1-4% | Rare | Hepatotoxicity is a known adverse effect. | [No specific citation found in search results] |
| Ibuprofen | Low | Very Rare | Generally considered to have a lower risk of hepatotoxicity among NSAIDs. | [2] |
| Nimesulide | ~1% | Rare, but can be severe | Associated with a higher risk of liver injury compared to some other NSAIDs. | [No specific citation found in search results] |
Experimental Protocols
The assessment of NSAID-induced hepatotoxicity involves a range of in vitro and in vivo experimental models.
In Vitro Cytotoxicity Assays
-
Objective: To assess the direct cytotoxic potential of the drug on liver cells.
-
Methodology:
-
Cell Culture: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are cultured in appropriate media.
-
Drug Exposure: Cells are treated with a range of concentrations of the test compound (e.g., this compound, diclofenac) for a specified duration (e.g., 24, 48 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH (lactate dehydrogenase) leakage, or neutral red uptake.
-
Data Analysis: The concentration that causes 50% cell death (IC50) is calculated to compare the cytotoxic potential of different drugs.
-
Animal Models of Drug-Induced Liver Injury
-
Objective: To evaluate the hepatotoxic effects of a drug in a living organism and to study the underlying mechanisms.
-
Methodology:
-
Animal Selection: Rodent models (e.g., mice, rats) are commonly used.
-
Drug Administration: The drug is administered orally or intraperitoneally at various doses for a defined period (acute or chronic studies).
-
Monitoring: Animals are monitored for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Biochemical Analysis: Blood samples are collected to measure liver enzyme levels (ALT, AST, ALP) and bilirubin.
-
Histopathological Examination: At the end of the study, animals are euthanized, and liver tissues are collected, fixed, sectioned, and stained (e.g., with H&E) for microscopic examination of liver damage (e.g., necrosis, inflammation, steatosis).
-
Models for Drug-Induced Autoimmune-Like Hepatitis
-
Objective: To investigate the immunological mechanisms underlying drug-induced autoimmune-like hepatitis.
-
Methodology:
-
Immunization: Mice (e.g., BALB/c strain) are immunized with a drug-protein adduct (e.g., drug-modified liver proteins) or reactive metabolites along with an adjuvant to stimulate an immune response.
-
Monitoring of Immune Response: The development of autoantibodies (e.g., anti-nuclear antibodies, anti-smooth muscle antibodies) in the serum is monitored by ELISA or immunofluorescence. T-cell responses can be assessed by lymphocyte proliferation assays.
-
Assessment of Liver Injury: Liver enzyme levels and liver histology are examined as described above to assess the extent of liver damage.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in NSAID-induced hepatotoxicity and a general workflow for its investigation.
Caption: Proposed signaling pathways in NSAID-induced hepatotoxicity.
Caption: Experimental workflow for comparing NSAID toxicity.
Conclusion
The available evidence strongly indicates that this compound possesses a significantly higher risk of severe, autoimmune-mediated hepatotoxicity compared to other NSAIDs like diclofenac, ibuprofen, and nimesulide. While quantitative preclinical data for this compound is lacking, the extensive clinical reports of fatal hepatitis underscore its dangerous profile. For researchers and drug development professionals, the case of this compound serves as a critical reminder of the importance of thoroughly investigating the potential for idiosyncratic, immune-mediated drug reactions, even if they occur at a low frequency in the general population. The experimental protocols and pathways outlined in this guide provide a framework for the comprehensive toxicological evaluation of new chemical entities to mitigate the risk of bringing compounds with a similar toxicity profile to the market.
References
- 1. Characteristics of this compound-induced hepatitis with special reference to the presence of anti-actin cable antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Hepatitis caused by this compound (Dupéran). Retrospective study of 30 cases. A model of autoimmune drug-induced hepatitis?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sop.washington.edu [sop.washington.edu]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
Benchmarking Clometacin Against Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory compound Clometacin against a traditional non-steroidal anti-inflammatory drug (NSAID), Acemetacin, and two novel compounds representing different mechanistic classes: Tofacitinib, a Janus kinase (JAK) inhibitor, and MCC950, an NLRP3 inflammasome inhibitor. This comparison is intended to provide researchers and drug development professionals with a comprehensive overview of their mechanisms of action, potency, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a non-selective cyclooxygenase (COX) inhibitor, has been used for its anti-inflammatory and analgesic properties. However, concerns regarding its safety profile, particularly its association with liver toxicity, have led to its withdrawal in some regions.[1] This has spurred the need to evaluate its efficacy in the context of both established and emerging anti-inflammatory agents. Acemetacin, a prodrug of Indomethacin, offers a benchmark within the NSAID class with a potentially improved gastrointestinal safety profile.[2] In contrast, Tofacitinib and MCC950 represent targeted therapeutic strategies that inhibit key signaling pathways in the inflammatory response downstream of COX enzymes, offering the potential for greater specificity and different side-effect profiles.
Mechanisms of Action
The anti-inflammatory effects of these compounds are rooted in their distinct molecular targets and mechanisms of action.
This compound and Acemetacin: Non-Selective COX Inhibition
This compound and the active metabolite of Acemetacin, Indomethacin, exert their anti-inflammatory effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] While COX-2 is the primary target for reducing inflammation, the simultaneous inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal irritation.[3]
Figure 1. Mechanism of this compound and Acemetacin.
Tofacitinib: Janus Kinase (JAK) Inhibition
Tofacitinib represents a class of drugs known as JAK inhibitors. It interrupts the signaling of multiple cytokines that are crucial for the inflammatory response by inhibiting JAK1, JAK2, and JAK3.[5] This blockade of the JAK-STAT signaling pathway leads to a reduction in the transcription of pro-inflammatory genes.
Figure 2. Mechanism of Tofacitinib.
MCC950: NLRP3 Inflammasome Inhibition
MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome.[6] The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. By directly inhibiting NLRP3, MCC950 blocks this key inflammatory cascade.
Figure 3. Mechanism of MCC950.
Data Presentation: In Vitro Potency
The following table summarizes the in vitro potency of the selected compounds against their respective targets. Potency is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | IC50 (JAK1) | IC50 (JAK2) | IC50 (JAK3) | IC50 (NLRP3) |
| This compound | COX-1/COX-2 | Data not available | Data not available | - | - | - | - |
| Acemetacin | COX-1/COX-2 | - | - | - | - | - | - |
| Indomethacin (active metabolite of Acemetacin) | COX-1/COX-2 | 0.0090 µM | 0.31 µM | - | - | - | - |
| Tofacitinib | JAK1/JAK2/JAK3 | - | - | 1.7-3.7 nM[3] | 1.8-4.1 nM[3] | 0.75-1.6 nM[3] | - |
| MCC950 | NLRP3 | - | - | - | - | - | 7.5 nM[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.
In Vitro Enzyme Inhibition Assays
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Figure 4. COX Inhibition Assay Workflow.
Protocol:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
The enzymes are pre-incubated with various concentrations of the test compound in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Janus Kinase (JAK) Inhibition Assay
This assay measures the inhibition of JAK enzyme activity.
Figure 5. JAK Inhibition Assay Workflow.
Protocol:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes are utilized.
-
The kinase reaction is performed in a buffer containing a specific peptide substrate and ATP.
-
The test compound at various concentrations is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of ATP.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are determined from the dose-response curves.
NLRP3 Inflammasome Activation Assay
This cellular assay assesses the ability of a compound to inhibit NLRP3 inflammasome activation.
Figure 6. NLRP3 Inflammasome Assay Workflow.
Protocol:
-
Human or murine macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) are cultured.
-
The cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
The cells are then treated with different concentrations of the test compound.
-
The NLRP3 inflammasome is activated using a second signal, such as ATP or nigericin.
-
The cell culture supernatant is collected.
-
The concentration of secreted IL-1β in the supernatant is measured by ELISA.
-
IC50 values are calculated based on the inhibition of IL-1β release.
In Vivo Model of Inflammation
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.
Figure 7. Carrageenan-Induced Paw Edema Workflow.
Protocol:
-
Rats or mice are fasted overnight with free access to water.
-
The test compound or vehicle is administered, typically orally, a set time before the induction of inflammation.
-
A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.
-
The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Conclusion
This comparative guide highlights the evolution of anti-inflammatory drug discovery, from the broad-spectrum inhibition of COX enzymes by compounds like this compound and Acemetacin to the targeted modulation of specific inflammatory pathways by novel agents such as Tofacitinib and MCC950. While this compound's clinical use has been hampered by safety concerns, understanding its profile remains valuable for benchmarking. Acemetacin serves as a relevant comparator within the NSAID class, demonstrating efforts to improve tolerability. The novel compounds, Tofacitinib and MCC950, offer distinct mechanisms of action that may provide improved efficacy and safety for specific inflammatory conditions. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other emerging anti-inflammatory therapies. The selection of an appropriate anti-inflammatory agent will ultimately depend on the specific disease context, the desired therapeutic outcome, and a thorough assessment of the benefit-risk profile.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Clometacin in a Laboratory Setting
Core Principles for Pharmaceutical Waste Management
The primary goal of proper pharmaceutical waste disposal is to prevent environmental contamination and accidental exposure. Improper disposal, such as flushing down the drain, can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life and ecosystems. Similarly, discarding untreated chemical waste in regular trash can pose risks to waste management personnel and the public. Therefore, a cautious and informed approach is paramount.
Step-by-Step Disposal Protocol for Clometacin
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following general procedure for the disposal of non-hazardous pharmaceutical research compounds should be followed. This protocol is designed to comply with general laboratory safety standards.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A laboratory coat
2. Waste Characterization and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep this compound waste, including empty containers and contaminated materials, separate from general laboratory trash.
3. Preparing for Disposal:
-
For small quantities of solid this compound, the primary method of disposal is through a licensed hazardous waste disposal company.
-
Do not attempt to neutralize or chemically treat this compound unless you have a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.
4. Packaging and Labeling:
-
Place the this compound waste in a designated, leak-proof, and clearly labeled container.
-
The label should include:
-
The name of the chemical: "this compound"
-
The CAS number: "25803-14-9"
-
The words "Hazardous Waste" or "Chemical Waste for Disposal"
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
5. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that the container is not exposed to extreme temperatures or direct sunlight.
6. Arranging for Final Disposal:
-
Contact your institution's EHS department or the designated waste management officer to arrange for the collection and disposal of the this compound waste.
-
Follow all institutional procedures for waste pickup, including any required documentation or online forms.
Quantitative Data Summary
As no specific Safety Data Sheet for this compound with quantitative exposure limits or other safety data was identified, a table of such data cannot be provided. It is crucial to handle this compound with the standard care afforded to all research chemicals of unknown toxicity.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The recommended procedure is to follow the general guidelines for chemical waste disposal as outlined above and as mandated by your local and institutional regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research environment.
Personal protective equipment for handling Clometacin
Essential Safety and Handling Guide for Clometacin
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Given that this compound is a withdrawn pharmaceutical agent with noted toxic effects, including the potential for drug-induced liver injury, it must be handled as a hazardous substance.[1] Adherence to these guidelines is essential to minimize exposure risk for all laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a non-steroidal anti-inflammatory drug (NSAID) of the N-acylindole class.[1] Primary routes of occupational exposure include inhalation of powder, dermal contact, and accidental ingestion. Due to its potential toxicity, a thorough risk assessment should be conducted before any handling, and all personnel must be trained on these procedures.
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory for all activities involving this compound. The required equipment is detailed below. All PPE should be considered contaminated after use and disposed of as hazardous waste.[2]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[3] | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated.[3] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[3] | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use.[2][3] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[3][4] | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood).[3] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling powder or splash-risk solutions.[3] | Protects against splashes and aerosolized particles entering the eyes or face.[3][4] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[3][5] | Prevents the spread of contamination outside of the designated handling area. |
Occupational Exposure and Toxicity Data
Specific quantitative occupational exposure limits (OELs) and comprehensive toxicity data for this compound are not widely established. In the absence of such data, the substance should be handled with high caution, assuming high potency. Engineering controls and PPE should be utilized to keep exposure As Low As Reasonably Achievable (ALARA).
Table 2: Exposure and Toxicity Data for this compound
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | Not Established | In the absence of an OEL, potent compounds are often managed within Occupational Exposure Bands (OEBs) that correspond to airborne concentration ranges. For a hazardous compound like this compound, a conservative approach would be to handle it in a manner suitable for a low OEB range.[6] |
| Acute Toxicity (e.g., LD50) | Data Not Available | The lack of data necessitates handling the compound as if it has high acute toxicity. |
| Known Health Effects | Drug-Induced Liver Injury[1] | This compound was withdrawn from the market, and literature links it to liver toxicity.[1] Assume other uncharacterized toxicities are possible. |
Operational and Disposal Plans
A clear, step-by-step workflow must be followed to ensure safety during handling and disposal. All operations involving this compound powder should be performed within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[2]
Experimental Workflow: Safe Handling of this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocols
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as specified in Table 1, ensuring the outer gloves are pulled over the cuffs of the gown.[3]
-
-
Weighing and Solution Preparation (inside a fume hood):
-
Use a dedicated balance or place a disposable liner on the balance pan.
-
Handle the solid powder carefully to avoid aerosolization.
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
Ensure the vial is securely capped before mixing.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area if the spill is large or involves a significant amount of powder.
-
For small spills, use a chemical spill kit. Cover liquid spills with absorbent material; for powders, gently cover with damp absorbent pads to avoid raising dust.
-
All cleanup materials must be disposed of as hazardous waste.[3]
-
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[3] Do not pour any waste down the drain.[3][7]
Table 3: Waste Disposal Plan for this compound
| Waste Type | Examples | Recommended Container | Disposal Method |
| Solid Waste | Contaminated gloves, gown, shoe covers, weigh boats, pipette tips.[3] | Labeled, sealed hazardous waste container (e.g., yellow chemotherapy bin).[3] | High-temperature incineration by a certified hazardous waste management company.[3] |
| Liquid Waste | Unused solutions, contaminated solvents.[3] | Labeled, leak-proof hazardous liquid waste container.[3] | Incineration by a certified hazardous waste management company.[3] |
| Sharps | Needles and syringes used for administration. | Puncture-proof, labeled sharps container for hazardous waste.[3] | Autoclaving followed by incineration or as per institutional protocol.[3] |
References
- 1. This compound | C19H16ClNO4 | CID 33176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worksafebc.com [worksafebc.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
